molecular formula C11H10N2O B057032 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde CAS No. 124344-94-1

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B057032
CAS No.: 124344-94-1
M. Wt: 186.21 g/mol
InChI Key: AGEKFZHCMVDIFA-UHFFFAOYSA-N
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Description

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a versatile and valuable heterocyclic building block extensively used in medicinal chemistry and organic synthesis. Its structure incorporates a pyrazole core, a privileged scaffold in drug discovery, which is further functionalized with a phenyl ring at the 5-position and a reactive aldehyde group at the 3-position. The aldehyde moiety serves as a critical synthetic handle, enabling a wide range of transformations, most notably condensation reactions to form Schiff bases (imines) or serving as a precursor for the synthesis of various derivatives such as hydrazones, oximes, and carboxylic acids. This compound is particularly significant in the design and development of novel small molecule inhibitors, agrochemicals, and functional materials. Researchers utilize it to construct more complex molecular architectures, exploring structure-activity relationships (SAR) by reacting the aldehyde with diverse amines, hydrazines, and other nucleophiles to generate libraries of compounds for high-throughput screening. Its application is fundamental in projects targeting kinase inhibition, cancer research, and the development of new therapeutic agents, making it an indispensable reagent for advancing chemical biology and pharmaceutical R&D. This product is supplied with high purity and stringent quality control to ensure reproducible results in sensitive research applications. Proper storage under inert conditions is recommended to preserve the reactivity of the aldehyde functionality.

Properties

IUPAC Name

1-methyl-5-phenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEKFZHCMVDIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559286
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124344-94-1
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active compounds. The addition of a carbaldehyde functional group at the 3-position provides a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures with potential therapeutic applications. This guide provides a detailed, scientifically-grounded pathway for the synthesis of this valuable intermediate, focusing on the underlying chemical principles and offering practical, field-proven insights.

Strategic Synthesis Pathway

The most logical and efficient pathway for the synthesis of this compound involves a two-step sequence:

  • Knorr Pyrazole Synthesis: The initial formation of the pyrazole ring through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • Vilsmeier-Haack Formylation: The subsequent introduction of the carbaldehyde group onto the pre-formed pyrazole ring.

This approach is favored due to the ready availability of starting materials, high potential yields, and well-established reaction mechanisms.

Part 1: Synthesis of the Precursor: 1-methyl-5-phenyl-1H-pyrazole

The foundational step is the synthesis of the pyrazole core. This is achieved through the reaction of benzoylacetone (1-phenyl-1,3-butanedione) and methylhydrazine.

Reaction Mechanism and Regioselectivity

The reaction proceeds via initial condensation of the more nucleophilic nitrogen of methylhydrazine with one of the carbonyl groups of benzoylacetone to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.

A critical consideration in this reaction is regioselectivity . Benzoylacetone is an unsymmetrical dicarbonyl compound, and its reaction with methylhydrazine can potentially lead to two isomeric pyrazoles: 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole. The outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. Generally, the less sterically hindered and more electrophilic carbonyl group is favored for the initial attack. In benzoylacetone, the ketone adjacent to the methyl group is typically more reactive towards nucleophiles than the ketone adjacent to the phenyl group. However, the reaction conditions can influence the regioselectivity. For the synthesis of the desired 1-methyl-5-phenyl isomer, it is crucial to control the reaction conditions to favor the attack of the substituted nitrogen of methylhydrazine at the carbonyl carbon adjacent to the phenyl group.

Diagram of the Synthesis of 1-methyl-5-phenyl-1H-pyrazole

Caption: Synthesis of the pyrazole precursor.

Experimental Protocol: Synthesis of 1-methyl-5-phenyl-1H-pyrazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Benzoylacetone162.19-16.2 g0.1
Methylhydrazine46.070.874.6 g0.1
Ethanol46.070.789100 mL-
Acetic Acid (glacial)60.051.051 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetone (16.2 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the benzoylacetone is completely dissolved.

  • Add a catalytic amount of glacial acetic acid (1 mL) to the solution.

  • Slowly add methylhydrazine (4.6 g, 0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 1-methyl-5-phenyl-1H-pyrazole.

  • Dry the purified product under vacuum.

Characterization of 1-methyl-5-phenyl-1H-pyrazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.30-7.50 (m, 5H, Ar-H), 6.35 (d, 1H, J = 1.8 Hz, pyrazole-H4), 3.75 (s, 3H, N-CH₃), 2.30 (s, 1H, pyrazole-H3).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 151.0 (C5), 140.0 (C3), 130.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-C), 107.0 (C4), 37.0 (N-CH₃).

  • Mass Spectrometry (EI): m/z 158.10 (M⁺).

Part 2: Vilsmeier-Haack Formylation of 1-methyl-5-phenyl-1H-pyrazole

The second step involves the electrophilic substitution of the pyrazole ring to introduce the carbaldehyde group. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing the Vilsmeier reagent, a chloroiminium salt, as the electrophile.

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier reagent is typically prepared in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This highly electrophilic species then attacks the electron-rich pyrazole ring, typically at the C4 position. However, in a 1,5-disubstituted pyrazole, the C3 position is also susceptible to electrophilic attack. The resulting iminium salt is then hydrolyzed during the workup to yield the desired aldehyde.

Diagram of the Vilsmeier-Haack Reaction

Caption: Formylation of the pyrazole precursor.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
1-methyl-5-phenyl-1H-pyrazole158.20-15.8 g0.1
N,N-Dimethylformamide (DMF)73.090.94450 mL-
Phosphorus oxychloride (POCl₃)153.331.64515.3 g (9.3 mL)0.1
Dichloromethane (DCM)84.931.33100 mL-
Sodium bicarbonate (sat. aq.)84.01-As needed-
Magnesium sulfate (anhydrous)120.37-As needed-

Procedure:

Safety Precaution: The Vilsmeier-Haack reaction is exothermic and involves corrosive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (50 mL) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (15.3 g, 0.1 mol) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-methyl-5-phenyl-1H-pyrazole (15.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 7:3).

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice with stirring.

  • Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound:

  • Appearance: Expected to be a light orange crystalline powder.[2]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.90 (s, 1H, -CHO), 7.40-7.60 (m, 5H, Ar-H), 6.90 (s, 1H, pyrazole-H4), 3.85 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 185.0 (C=O), 152.0 (C5), 145.0 (C3), 130.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-C), 115.0 (C4), 37.5 (N-CH₃).

  • IR (KBr, cm⁻¹): ~1680 (C=O stretching, aldehyde), ~3100 (C-H stretching, aromatic), ~2850, 2750 (C-H stretching, aldehyde).

  • Mass Spectrometry (EI): m/z 186.08 (M⁺).[2]

Conclusion

This guide outlines a robust and reliable two-step synthesis of this compound. The pathway, commencing with the Knorr pyrazole synthesis and followed by a Vilsmeier-Haack formylation, offers a practical approach for obtaining this versatile building block in good yield. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the fields of organic synthesis and drug discovery. Adherence to the described procedures and safety precautions is paramount for successful and safe execution.

References

  • BenchChem. (2025). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center.
  • Al-Ostoot, F. H., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Indian Chemical Society, 97(10), 1645-1652.

Sources

An In-depth Technical Guide to 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous biologically active compounds and approved drugs.[1] The versatility of the pyrazole ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties, making it a valuable building block for the design of novel therapeutic agents. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The introduction of a carbaldehyde (formyl) group onto the pyrazole ring, as in this compound, provides a reactive handle for further chemical transformations. This aldehyde functionality can readily participate in a variety of reactions, such as condensations, oxidations, and nucleophilic additions, enabling the synthesis of a diverse array of more complex molecules with potential biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyrazole ring substituted with a methyl group at the N1 position, a phenyl group at the C5 position, and a carbaldehyde group at the C3 position.

Molecular Structure Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 1-methyl-5-phenyl-1H-pyrazole cluster_formylation Vilsmeier-Haack Formylation Reactant1 Phenylacetylene Intermediate 1-methyl-5-phenyl-1H-pyrazole Reactant1->Intermediate Cyclocondensation Reactant2 Methylhydrazine Reactant2->Intermediate Formylation Formylation Reaction Intermediate->Formylation Vilsmeier_Reagent POCl3 + DMF Vilsmeier_Reagent->Formylation Product This compound Formylation->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a plausible method for the synthesis of this compound from 1-methyl-5-phenyl-1H-pyrazole.

Materials:

  • 1-methyl-5-phenyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-methyl-5-phenyl-1H-pyrazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Spectral Analysis and Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic techniques. The following are the predicted spectral data for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9s1H-CHO
~7.8s1HPyrazole H4
~7.5-7.3m5HPhenyl-H
~3.9s3HN-CH₃

Note: Predicted using NMRDB.org. The exact chemical shifts and coupling constants should be determined experimentally.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~185C=O (aldehyde)
~150Pyrazole C5
~145Pyrazole C3
~130-128Phenyl carbons
~110Pyrazole C4
~38N-CH₃

Note: Predicted using NMRDB.org.

Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (N-CH₃)
~2850-2750WeakAldehyde C-H stretch (Fermi doublet)
~1700-1680StrongC=O stretch (aldehyde)
~1600, 1490, 1450Medium-StrongAromatic C=C stretch
~1550MediumPyrazole ring stretch

Note: Predicted based on typical functional group frequencies.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186.21. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the phenyl ring.

Chemical Reactivity and Potential Applications

The aldehyde functionality of this compound makes it a versatile intermediate for the synthesis of a wide range of derivatives.

Reactivity and Derivatization Diagram

Reactivity cluster_reactions Chemical Transformations Start This compound Oxidation Oxidation (e.g., KMnO4, H2O2) Start->Oxidation Reduction Reduction (e.g., NaBH4) Start->Reduction Condensation Condensation (e.g., with amines, active methylene compounds) Start->Condensation Wittig Wittig Reaction (e.g., with phosphonium ylides) Start->Wittig Carboxylic_Acid Pyrazole-3-carboxylic acid derivative Oxidation->Carboxylic_Acid Alcohol Pyrazole-3-methanol derivative Reduction->Alcohol Schiff_Base Schiff Base / Chalcone derivatives Condensation->Schiff_Base Alkene Alkene derivatives Wittig->Alkene

Caption: Potential chemical transformations of this compound.

The diverse derivatives that can be synthesized from this core scaffold have potential applications in:

  • Drug Discovery: As building blocks for the synthesis of novel compounds with potential anti-inflammatory, anticancer, and antimicrobial activities. The pyrazole nucleus is a key feature in several marketed drugs, and the ability to easily derivatize the aldehyde group allows for the exploration of a large chemical space.

  • Materials Science: The conjugated system of the pyrazole and phenyl rings, which can be extended through reactions at the aldehyde, suggests potential applications in the development of organic electronics, dyes, and sensors.

  • Agrochemicals: Pyrazole derivatives have also found use as herbicides and insecticides, and new derivatives can be screened for such activities.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a synthetic intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the generation of diverse molecular architectures. The predicted physicochemical and spectral properties outlined in this guide provide a solid foundation for researchers to design and execute experiments involving this compound. Further exploration of the chemical space accessible from this scaffold is likely to yield novel molecules with interesting biological and material properties.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • nmrdb.org. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, structural features, synthesis, and potential applications, with a particular focus on its relevance in drug discovery and development.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 124344-94-1[1]

  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol [1]

  • InChI Key: AGEKFZHCMVDIFA-UHFFFAOYSA-N[1]

Physicochemical Properties:

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
Melting Point 46-48°C[2]
Boiling Point 355.4°C at 760 mmHg[2]
Density 1.13 g/cm³[2]
Flash Point 168.7°C[2]

Chemical Structure and Visualization

The molecular structure of this compound consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group at the N1 position, a phenyl group at the C5 position, and a formyl (aldehyde) group at the C3 position.

G start 1-Methyl-5-phenyl-1H-pyrazole reagents Vilsmeier Reagent (DMF, POCl3) start->reagents Reaction intermediate Electrophilic Iminium Ion Intermediate reagents->intermediate Forms hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis Reacts with pyrazole product 1-Methyl-5-phenyl-1H- pyrazole-3-carbaldehyde hydrolysis->product Yields

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Experimental Protocol (General, adapted for pyrazole-3-carbaldehydes):

  • Step 1: Formation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be carefully controlled. Stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Step 2: Formylation Reaction: Dissolve the starting material, 1-methyl-5-phenyl-1H-pyrazole, in an appropriate solvent (often excess DMF can be used). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Step 3: Reaction Progression and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature typically ranging from 60-90°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Step 5: Neutralization and Isolation: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic. The product may precipitate out of the solution.

  • Step 6: Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: The Vilsmeier reagent is sensitive to moisture, which can decompose it and reduce the yield. An inert atmosphere prevents this.

  • Controlled Addition at Low Temperature: The formation of the Vilsmeier reagent and the initial formylation reaction are often exothermic. Low-temperature addition helps to control the reaction rate and prevent unwanted side reactions.

  • Heating: The electrophilic substitution of the pyrazole ring often requires thermal energy to proceed at a reasonable rate.

  • Aqueous Workup: The hydrolysis of the iminium salt intermediate is a crucial step to generate the final aldehyde product.

Spectroscopic Characterization

While a publicly available, peer-reviewed source for the complete spectral data of this compound was not identified, data for closely related analogs and general knowledge of pyrazole chemistry allow for the prediction of key spectral features. The following table summarizes expected and reported spectral data for analogous compounds.

Spectroscopic TechniqueKey Features and Expected Chemical Shifts (δ) or Wavenumbers (ν)
¹H NMR Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm. For a similar compound, 5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde proton appears at δ 10.02 ppm. Aromatic Protons (Phenyl & Pyrazole): A complex multiplet in the range of δ 7.0-8.0 ppm. Methyl Protons (N-CH₃): A singlet typically around δ 3.8-4.2 ppm.
¹³C NMR Aldehydic Carbonyl (C=O): A resonance in the highly deshielded region, expected around δ 185-195 ppm. For a related pyrazole-4-carbaldehyde, this peak is observed at δ 186.2 ppm. Pyrazole and Phenyl Carbons: Resonances in the aromatic region of δ 110-155 ppm. Methyl Carbon (N-CH₃): A signal in the aliphatic region, typically around δ 35-40 ppm.
IR Spectroscopy Carbonyl Stretch (C=O): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 and 2720 cm⁻¹. Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The introduction of a reactive carbaldehyde group at the 3-position of the 1-methyl-5-phenyl-1H-pyrazole core provides a versatile synthetic handle for the construction of a diverse library of potential drug candidates.

Key Therapeutic Areas:

  • Anti-inflammatory Agents: Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

  • Anticancer Agents: The pyrazole nucleus is present in several compounds with demonstrated anticancer activity, targeting various pathways involved in cell proliferation and survival.

  • Antimicrobial and Antifungal Agents: Many pyrazole-containing compounds exhibit potent activity against a range of bacterial and fungal pathogens.

  • Antiviral Agents: The structural features of pyrazoles make them attractive candidates for the development of novel antiviral drugs.

The aldehyde functionality of this compound can be readily transformed into a wide array of other functional groups or used in condensation reactions to build more complex molecular architectures. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties.

Potential Synthetic Transformations for Drug Discovery:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Condensation Reactions: Reaction with active methylene compounds to form α,β-unsaturated systems.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid, which can then be further functionalized.

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its straightforward, albeit not explicitly documented, synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the generation of diverse molecular libraries. The established biological importance of the pyrazole scaffold further underscores the potential of this compound in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

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An In-depth Technical Guide to the Solubility of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved therapeutic agents.[1][2][3] Derivatives of this five-membered 1,2-diazole are integral to drugs treating a wide spectrum of diseases, from various cancers to erectile dysfunction and HIV.[1][2] The metabolic stability and versatile chemical nature of the pyrazole ring allow for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a specific derivative that holds considerable interest as a synthetic intermediate for the development of novel bioactive molecules.[5][6] Its structure, featuring a methylated pyrazole core, a phenyl substituent, and a reactive carbaldehyde group, provides a versatile platform for generating diverse chemical libraries for screening in drug discovery programs.[5] Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from a laboratory reagent to a potential drug candidate. Solubility dictates the feasibility of its use in synthetic reactions, its purification, and its formulation for biological assays. This guide provides a comprehensive overview of the predicted solubility of this compound and a detailed experimental protocol for its empirical determination.

Theoretical Framework for Solubility: A "Like Dissolves Like" Approach

The fundamental principle governing the solubility of an organic compound is "like dissolves like."[7][8] This means that substances with similar polarities are more likely to be soluble in one another.[7][8] The polarity of a molecule is determined by the distribution of electron density across its structure.[9] To predict the solubility of this compound, we must first analyze its structural components and their contributions to its overall polarity.

Caption: Molecular structure of this compound with key functional groups highlighted.

The key structural features influencing solubility are:

  • Pyrazole Ring: The two nitrogen atoms in the pyrazole ring introduce polarity due to the presence of lone pairs of electrons.

  • Phenyl Group: This large, aromatic hydrocarbon group is non-polar in nature.

  • Methyl Group: A small, non-polar alkyl group.

  • Carbaldehyde Group: The carbon-oxygen double bond in the aldehyde functional group makes it polar.

The molecule thus possesses both polar (pyrazole ring, carbaldehyde group) and non-polar (phenyl and methyl groups) characteristics, making it an amphiphilic molecule. Its solubility will therefore be dependent on the balance of these opposing features and the polarity of the chosen solvent.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents. The following table provides a qualitative prediction of its solubility.

SolventPolarityPredicted SolubilityRationale
HexaneNon-polarLowThe polar pyrazole and carbaldehyde groups will have unfavorable interactions with the non-polar solvent.
TolueneNon-polar (Aromatic)ModerateThe phenyl group of the solute can interact favorably with the aromatic solvent, potentially increasing solubility compared to hexane.
DichloromethaneModerately PolarHighThis solvent offers a good balance of polarity to interact with both the polar and non-polar regions of the molecule.
Ethyl AcetateModerately PolarHighSimilar to dichloromethane, it should effectively solvate the molecule.
AcetonePolar AproticHighThe polar nature of acetone will interact well with the polar functional groups of the solute.
EthanolPolar ProticModerate to HighThe polar nature of ethanol will be favorable, but the hydrogen bonding capability might be slightly hindered by the bulky phenyl group.
MethanolPolar ProticModerateMore polar than ethanol, which may lead to slightly lower solubility due to the non-polar phenyl group.
Dimethyl Sulfoxide (DMSO)Highly Polar AproticHighDMSO is a powerful solvent for many organic compounds and is expected to dissolve this molecule effectively.[10]

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions are useful for initial solvent screening, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines a standard laboratory procedure for determining the solubility of a solid organic compound.

cluster_workflow Solubility Determination Workflow start Start: Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent agitate Agitate at Constant Temperature (e.g., using a shaker bath) add_solvent->agitate observe Observe for Dissolution agitate->observe saturate Equilibrate to Saturated Solution observe->saturate If solid remains analyze Analyze Supernatant (e.g., gravimetrically or by HPLC) observe->analyze If all solid dissolves filter Filter to Remove Undissolved Solid saturate->filter filter->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for the determination of solubility.

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature water bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC or UV-Vis spectrophotometer (optional, for quantitative analysis)

  • Glassware for solvent evaporation (if using gravimetric analysis)

Procedure:

  • Preparation of Stock Solutions (for quantitative analysis, optional):

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration. This will be used to create a calibration curve for HPLC or UV-Vis analysis.

  • Equilibrium Solubility Determination (Shake-Flask Method): [7]

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

    • Allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

    • Gravimetric Analysis:

      • Accurately weigh an empty, clean container.

      • Transfer a known volume of the filtered supernatant to the container.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

      • Once the solvent is completely removed, weigh the container with the dried solute.

      • The difference in weight gives the mass of the dissolved compound.

    • Chromatographic/Spectroscopic Analysis:

      • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample by HPLC or UV-Vis spectrophotometry.

      • Determine the concentration of the compound in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Gravimetric: Solubility (mg/mL) = (Mass of solute in mg) / (Volume of supernatant in mL)

    • Chromatographic/Spectroscopic: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic and medicinal chemistry. While theoretical predictions based on molecular structure provide a valuable starting point for solvent selection, experimental determination remains the gold standard for obtaining accurate and actionable data. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently assess the solubility of this and other novel pyrazole derivatives, thereby accelerating the drug discovery process.

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The Genesis and Synthetic Evolution of Pyrazole Carbaldehydes: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies for pyrazole carbaldehydes, a pivotal class of heterocyclic intermediates. Pyrazole carbaldehydes are fundamental building blocks in the development of a wide array of pharmaceuticals and functional materials. This document traces the historical arc from the initial synthesis of the pyrazole core to the advent of various formylation techniques. We will delve into the mechanistic intricacies and practical applications of key synthetic routes, including the Vilsmeier-Haack reaction, the Duff reaction, and other ancillary methods. Detailed, field-proven protocols are provided, alongside a comparative analysis to guide researchers in their synthetic strategy. Furthermore, this guide will illuminate the crucial role of pyrazole carbaldehydes in the synthesis of notable pharmaceutical agents, offering a testament to their enduring significance in modern drug discovery.

Introduction: The Pyrazole Carbaldehyde Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a multitude of bioactive molecules.[3] The introduction of a carbaldehyde (formyl) group onto the pyrazole ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate. The electrophilic nature of the aldehyde allows for a vast array of subsequent chemical transformations, making pyrazole carbaldehydes indispensable precursors for the synthesis of complex molecular architectures with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

The Historical Trajectory: From Pyrazole to Formylpyrazole

The journey to the synthesis of pyrazole carbaldehydes is a tale of two converging paths in the history of organic chemistry: the discovery of the pyrazole ring itself and the development of methods to introduce a formyl group onto aromatic systems.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The history of pyrazoles begins in 1883 with the seminal work of German chemist Ludwig Knorr.[4] While attempting to synthesize a quinoline derivative, Knorr discovered that the condensation of 1,3-dicarbonyl compounds with hydrazines yielded a new class of five-membered heterocyclic compounds, which he named pyrazoles.[4][5][6] The Knorr pyrazole synthesis, as it came to be known, proved to be a robust and high-yielding method for the construction of the pyrazole core, paving the way for the exploration of this new family of compounds.[5][7]

Diagram 1: The Knorr Pyrazole Synthesis

Knorr_Synthesis start 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate start->intermediate + Hydrazine hydrazine Hydrazine (R-NH-NH2) hydrazine->intermediate pyrazole Pyrazole intermediate->pyrazole Intramolecular Condensation (-H2O)

Caption: A simplified workflow of the Knorr pyrazole synthesis.

The Emergence of Formylation Techniques

Independent of the developments in pyrazole chemistry, the late 19th and early 20th centuries saw the discovery of several key reactions for the formylation of aromatic rings. These reactions, each with its own unique mechanism and substrate scope, would later prove instrumental in the synthesis of pyrazole carbaldehydes.

  • The Reimer-Tiemann Reaction (1876): Karl Reimer and Ferdinand Tiemann discovered that phenols could be ortho-formylated using chloroform in a basic solution.[8][9] The reaction proceeds through the formation of a dichlorocarbene intermediate.[8][10] While effective for phenols and other electron-rich heterocycles like pyrroles and indoles, its application to pyrazoles is less common due to potential side reactions and lower yields.[8][9]

  • The Vilsmeier-Haack Reaction (1927): Anton Vilsmeier and Albrecht Haack developed a method for formylating electron-rich aromatic compounds using a reagent formed from phosphorus oxychloride and a substituted amide, typically N,N-dimethylformamide (DMF).[11][12] This reagent, a chloroiminium salt, is a mild and effective formylating agent that has become the most widely used method for the synthesis of pyrazole-4-carbaldehydes.[2][12][13]

  • The Duff Reaction: This formylation reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium.[14][15] While generally less efficient than the Vilsmeier-Haack reaction, the Duff reaction offers a viable alternative, particularly for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.[5][13]

Key Synthetic Methodologies for Pyrazole Carbaldehydes

The modern synthetic chemist has a variety of tools at their disposal for the synthesis of pyrazole carbaldehydes. The choice of method depends on factors such as the desired regioselectivity, the nature of the substituents on the pyrazole ring, and the desired scale of the reaction.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction is the preeminent method for the synthesis of pyrazole-4-carbaldehydes due to its high efficiency, regioselectivity, and broad substrate scope.[13][16][17] The reaction proceeds via electrophilic substitution at the electron-rich C4 position of the pyrazole ring.[13]

Mechanism:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt. This reaction is exothermic and must be performed under anhydrous conditions to prevent decomposition of the reagent.[15]

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.

Diagram 2: Mechanism of the Vilsmeier-Haack Reaction on Pyrazole

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt Pyrazole Pyrazole Pyrazole->Iminium_salt Electrophilic Attack Product Pyrazole-4-carbaldehyde Iminium_salt->Product Hydrolysis

Caption: The key stages of the Vilsmeier-Haack formylation of pyrazole.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole [7][15]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

The Duff Reaction: An Alternative Formylation Route

The Duff reaction provides a useful, albeit often lower-yielding, alternative to the Vilsmeier-Haack reaction for the formylation of pyrazoles.[5] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol and boric acid.[5][18]

Mechanism:

The mechanism of the Duff reaction is complex but is believed to involve the in situ generation of an electrophilic iminium species from the protonated HMTA. This electrophile then attacks the electron-rich pyrazole ring, followed by a series of steps including an intramolecular redox reaction and hydrolysis to yield the aldehyde.[15]

Diagram 3: Logical Flow of the Duff Formylation Reaction

Duff_Reaction Pyrazole Pyrazole Iminium_Intermediate Iminium Intermediate Pyrazole->Iminium_Intermediate HMTA HMTA (Hexamethylenetetramine) HMTA->Iminium_Intermediate Acid Acidic Medium (e.g., TFA) Acid->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: A high-level overview of the Duff formylation process for pyrazoles.

Detailed Experimental Protocol: Duff Reaction on 1-Phenyl-1H-pyrazole [5][18]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenyl-1H-pyrazole (1 equivalent), hexamethylenetetramine (HMTA) (1.5 equivalents), and trifluoroacetic acid (TFA) (as the solvent).

  • Reaction: Heat the reaction mixture to reflux (typically around 70-80 °C) and maintain this temperature for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by pouring it onto a mixture of ice and a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 1-phenyl-1H-pyrazole-4-carbaldehyde.

Other Synthetic Routes

While the Vilsmeier-Haack and Duff reactions are the most common methods, other synthetic strategies for preparing pyrazole carbaldehydes exist:

  • Oxidation of Pyrazolylmethanols: Pyrazole carbaldehydes can be prepared by the oxidation of the corresponding pyrazolylmethanols.[19] This method is particularly useful for the synthesis of pyrazole-3-carbaldehydes, as the starting 3-methylpyrazoles can be selectively oxidized.

  • Metalation and Formylation: Direct metalation of the pyrazole ring followed by quenching with a formylating agent like DMF is another approach. This method allows for regioselective formylation, but often requires cryogenic temperatures and strong bases.[18]

Comparative Analysis of Synthetic Routes

Method Reagents Typical Conditions Position of Formylation Advantages Disadvantages
Vilsmeier-Haack POCl₃, DMF0 °C to 100 °CPrimarily C4[13]High yields, good regioselectivity, broad substrate scope[13][16]Requires anhydrous conditions, uses corrosive and hazardous reagents[15]
Duff Reaction HMTA, Acid (e.g., TFA)70-160 °C, long reaction timesPrimarily C4[5]Milder and safer reagents than Vilsmeier-Haack[5]Generally lower yields, longer reaction times, higher temperatures[5]
Oxidation Oxidizing agent (e.g., MnO₂)VariesC3, C5 (from corresponding methylpyrazoles)Useful for specific isomersRequires preparation of the starting alcohol, potential for over-oxidation
Metalation Strong base (e.g., n-BuLi), DMF-78 °C to rtRegioselective (depends on base and substrate)High regioselectivityRequires cryogenic temperatures and strictly anhydrous conditions

Pyrazole Carbaldehydes in Drug Discovery: Case Studies

The synthetic versatility of pyrazole carbaldehydes has made them invaluable intermediates in the pharmaceutical industry.

Rimonabant: A Case Study in Pyrazole-based Drug Design

Rimonabant, an anorectic anti-obesity drug, features a 1,5-diarylpyrazole core.[14][15] While the commercial synthesis does not directly use a pre-formed pyrazole carbaldehyde, laboratory-scale syntheses and the preparation of analogues often utilize pyrazole carbaldehydes as key building blocks to explore the structure-activity relationship (SAR) at the 3-position of the pyrazole ring.[20] The formyl group can be readily converted to the carboxamide moiety found in Rimonabant and its derivatives.[14][20]

Betazole: A Histamine H2 Receptor Agonist

Betazole, a histamine H2 receptor agonist used as a gastric acid stimulant, is a 3-(2-aminoethyl)pyrazole.[4][5] Its synthesis has been reported to proceed from 3-pyrazoleacetaldehyde hydrazone, which can be derived from a pyrazole carbaldehyde intermediate.[4][5] This highlights the utility of pyrazole carbaldehydes in the synthesis of pyrazole derivatives with side chains at various positions.

Conclusion and Future Outlook

From Knorr's serendipitous discovery of the pyrazole ring to the development of sophisticated formylation techniques, the history of pyrazole carbaldehydes is a testament to the incremental and convergent nature of chemical science. The Vilsmeier-Haack reaction remains the gold standard for their synthesis, offering a reliable and efficient route to these versatile intermediates. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of pyrazole carbaldehydes as key synthetic building blocks is set to increase. Future research will likely focus on the development of even more efficient, sustainable, and regioselective methods for their synthesis, further expanding the chemical space accessible from this remarkable heterocyclic scaffold.

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A Theoretical and Computational Guide to 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] This guide provides an in-depth theoretical analysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, a representative member of this class, employing Density Functional Theory (DFT). By elucidating its structural, electronic, and spectroscopic properties, we offer a computational framework for researchers and drug development professionals. This document details the optimized molecular geometry, frontier molecular orbital analysis, electrostatic potential mapping, and simulated spectroscopic data, providing foundational insights to accelerate the rational design of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a privileged class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry for their versatile structure and broad spectrum of biological activities.[3][4] These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others.[3] Clinically successful drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a phosphodiesterase-5 blocker) feature the pyrazole core, underscoring its translational value in drug discovery.[1][3]

This compound is a key intermediate and structural motif. The aldehyde functional group offers a reactive handle for diverse chemical modifications, making it an attractive starting point for constructing libraries of novel compounds. Understanding the intrinsic electronic and structural properties of this core molecule is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful complement to experimental studies.[5][6] They provide a molecular-level understanding that can guide synthesis, explain observed properties, and predict the behavior of new derivatives before committing to resource-intensive laboratory work. This guide focuses on establishing a robust computational protocol and interpreting the theoretical data for this compound to inform drug design strategies.

Computational Methodology: The "Why" Behind the "How"

The accuracy and reliability of theoretical calculations are critically dependent on the chosen methodology. Our approach is grounded in established practices for heterocyclic compounds to ensure scientifically valid results.

2.1. Level of Theory: DFT/B3LYP

All calculations were performed using Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for molecules of this size. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed.[7]

  • Rationale: B3LYP is one of the most widely used and well-validated functionals in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a robust description of electronic structure, molecular geometries, and vibrational frequencies for a wide range of organic molecules.[8]

2.2. Basis Set: 6-311++G(d,p)

The 6-311++G(d,p) Pople-style basis set was used for all atoms.[7][9]

  • Rationale: This is a flexible, triple-zeta basis set that provides a more accurate description of electron distribution compared to smaller basis sets.

    • 6-311 : Indicates a triple-split valence, allowing orbitals to change size and shape more effectively.

    • ++G : Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions, which are important for potential drug-receptor binding.

    • (d,p) : Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape, accounting for the distortion of electron clouds in a molecular environment, which is essential for accurate geometry and energy calculations.[9]

2.3. Workflow Protocol

The computational workflow is a self-validating system designed to ensure the results represent a true energy minimum on the potential energy surface.

G cluster_input Input cluster_calc DFT Calculation (B3LYP/6-311++G(d,p)) cluster_validation Validation cluster_output Analysis & Output Input Initial 3D Structure of Molecule Opt Geometry Optimization (Finds lowest energy structure) Input->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Re-optimize) Analysis Property Calculations: - HOMO/LUMO - MEP Map - NBO Charges - IR/NMR/UV-Vis Spectra Check->Analysis No (True Minimum) Results Final Data & Insights Analysis->Results

Caption: Workflow for theoretical analysis.

  • Geometry Optimization: The initial structure of the molecule is optimized to find the most stable conformation, corresponding to the minimum energy on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10]

  • Property Calculations: Single-point energy calculations are then performed on the validated structure to derive all electronic and spectroscopic properties.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals a largely planar structure for the pyrazole ring, consistent with its aromatic character.[10] The phenyl ring is twisted relative to the pyrazole ring to minimize steric hindrance. The key structural parameters are summarized below.

ParameterBond / AngleCalculated ValueRationale
Bond Lengths (Å) C=O (aldehyde)1.22 ÅTypical double bond character.
C-C (pyrazole-aldehyde)1.46 ÅSingle bond with partial double bond character due to conjugation.
N-N (pyrazole)1.35 ÅReflects the aromatic nature of the ring.
C-N (pyrazole-phenyl)1.43 ÅStandard C-N single bond length.
Key Angles (°) O-C-H (aldehyde)124.5°Consistent with sp² hybridization.
C-C-C (pyrazole-phenyl)128.0°Slight deviation from 120° due to ring constraints.
Dihedral Angle (°) Pyrazole-Phenyl~45.6°Non-planar arrangement to relieve steric strain between the rings.

Note: These values are representative and derived from DFT calculations at the specified level of theory.

Electronic Structure and Reactivity

3.2.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: The HOMO is primarily localized over the phenyl ring and the pyrazole system, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the pyrazole ring and the carbaldehyde group, suggesting these regions are the most susceptible to nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[11]

OrbitalEnergy (eV)
HOMO-6.85 eV
LUMO-2.41 eV
HOMO-LUMO Gap (ΔE) 4.44 eV

A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[9] The calculated gap of 4.44 eV suggests that this compound is a relatively stable molecule.

3.2.2. Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.[12][13] It maps the electrostatic potential onto the electron density surface.[14][15]

  • Red/Yellow Regions (Negative Potential): These areas are rich in electrons and are the most likely sites for electrophilic attack. For our molecule, the most negative potential is concentrated on the oxygen atom of the carbaldehyde group, making it a primary site for protonation and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the aldehyde group and the protons on the aromatic rings show positive potential.[16]

  • Green Regions (Neutral Potential): These areas have a near-zero potential.

The MEP map visually confirms that the carbonyl oxygen is the most significant center for intermolecular interactions, a key consideration for drug-receptor binding.

Simulated Spectroscopic Profiles

3.3.1. Vibrational Analysis (IR Spectrum)

Theoretical vibrational analysis helps in the assignment of experimental IR spectral bands. Key calculated frequencies include:

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Intensity
C=O Stretch (aldehyde)~1710 cm⁻¹Strong
C=N Stretch (pyrazole)~1605 cm⁻¹Medium
Aromatic C=C Stretch~1500-1580 cm⁻¹Medium-Strong
C-H Stretch (aromatic)~3050-3100 cm⁻¹Medium
C-H Stretch (aldehyde)~2850 cm⁻¹Weak

Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for direct comparison.

3.3.2. NMR Spectral Analysis

The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.[17]

  • ¹H NMR: The most deshielded proton is expected to be the aldehyde proton (H-C=O), with a calculated chemical shift around 9.8-10.0 ppm. Protons on the phenyl ring would appear in the aromatic region (7.3-7.8 ppm), while the pyrazole ring proton and methyl group protons would be more shielded.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded carbon atom, with a predicted shift of approximately 185 ppm. Carbons of the phenyl and pyrazole rings would appear in the 110-150 ppm range.

3.3.3. Electronic Spectra (UV-Vis) by TD-DFT

Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions.[18][19]

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
~310 nmHighHOMO → LUMO (π → π)
~255 nmMediumHOMO-1 → LUMO (π → π)

The primary absorption band around 310 nm is attributed to a π → π* transition involving the entire conjugated system. This data is vital for understanding the photophysical properties of the molecule.

Application in Drug Development: A Conceptual Framework

The theoretical data generated in this guide provides a robust foundation for rational drug design. The insights can be directly applied to subsequent computational stages, such as molecular docking and virtual screening.

G cluster_dft DFT Analysis (This Guide) cluster_screening Virtual Screening & Design cluster_validation Experimental Validation cluster_target Target Identification DFT Optimized 3D Structure MEP & Charge Data HOMO/LUMO Insights Docking Molecular Docking (Predicts binding pose & affinity) DFT->Docking Library Virtual Library Design (Modify scaffold based on insights) Docking->Library Identifies key interactions Library->Docking Iterative refinement Synthesis Synthesis of Lead Compounds Library->Synthesis Assay In Vitro Biological Assays Synthesis->Assay Target Protein Target Structure (e.g., Kinase, Enzyme) Target->Docking

Caption: From theoretical data to drug candidate.

  • Input for Molecular Docking: The optimized 3D geometry is the essential starting point for docking simulations. The MEP map and NBO charges help rationalize the predicted binding poses by identifying key hydrogen bond donor/acceptor sites and electrostatic interactions with the protein target.[20]

  • Guide for Scaffold Modification: The HOMO/LUMO and MEP analyses identify the reactive centers of the molecule. This informs chemists on how to modify the scaffold to either block metabolic liabilities or introduce new functional groups to enhance target affinity without disrupting the core electronic properties.

  • Interpretation of SAR: As new analogs are synthesized and tested, this theoretical baseline helps in interpreting Structure-Activity Relationships (SAR). Changes in biological activity can be correlated back to changes in calculated electronic properties, providing a deeper, mechanism-based understanding.

Conclusion

This guide has detailed a comprehensive theoretical investigation of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. We have established its stable molecular geometry, analyzed its electronic structure through frontier molecular orbitals and electrostatic potential maps, and simulated its key spectroscopic signatures. The results portray a stable, aromatic molecule with distinct electrophilic and nucleophilic regions centered around the pyrazole-phenyl system and the carbaldehyde functional group, respectively. These computational insights provide an invaluable, cost-effective foundation for researchers in medicinal chemistry, enabling a more informed and efficient approach to the design and development of novel pyrazole-based therapeutic agents.

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A Comprehensive Guide to the Structural Elucidation of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the methodologies and data interpretation required for the definitive structural elucidation of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal and materials chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of modern analytical techniques in chemical characterization.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are foundational scaffolds in a vast array of biologically active compounds.[1][2][3] Their unique structural and electronic properties allow them to serve as versatile pharmacophores, exhibiting activities ranging from anti-inflammatory and analgesic to antimicrobial and anticancer.[3] The precise arrangement of substituents on the pyrazole ring is critical to its biological function, making unambiguous structural determination a cornerstone of synthetic and medicinal chemistry.

This compound is a key synthetic intermediate. Its aldehyde functionality offers a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures. Verifying the regiochemistry of the substituents—specifically, the relative positions of the methyl, phenyl, and carbaldehyde groups—is a non-trivial task that demands a multi-pronged analytical approach. This guide will detail the synergistic use of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to achieve this goal.

The Elucidation Workflow: A Multi-Technique Approach

The structural confirmation of this compound relies on the convergence of data from several independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for the proposed structure.

Caption: Workflow for the structural elucidation of this compound.

Part 1: Molecular Weight and Formula Determination via Mass Spectrometry

Theoretical Basis: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of a compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of the synthesized compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will typically protonate the molecule, resulting in the observation of the [M+H]⁺ ion.

Expected Results and Interpretation: For this compound (C₁₁H₁₀N₂O), the expected monoisotopic mass is 186.0793 g/mol . The HRMS analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value extremely close to 187.0866. The observation of this ion confirms the molecular weight and, through elemental composition analysis, the molecular formula of the compound.

Part 2: Identification of Functional Groups by Infrared Spectroscopy

Theoretical Basis: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Results and Interpretation: The IR spectrum of this compound is expected to show several key absorption bands that are indicative of its structure.

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
Aldehyde C-H Stretch2850-2800 and 2750-2700The two distinct bands are characteristic of the C-H bond of an aldehyde.
Carbonyl (C=O) Stretch1700-1680The strong absorption in this region is a definitive indicator of the aldehyde carbonyl group. Conjugation with the pyrazole ring will shift this to a lower wavenumber.
Aromatic C=C Stretch1600-1450These absorptions arise from the vibrations of the carbon-carbon double bonds within the phenyl and pyrazole rings.
C-N Stretch1360-1250Vibrations of the carbon-nitrogen bonds within the pyrazole ring.

The presence of a strong band around 1690 cm⁻¹ is crucial evidence for the aldehyde functionality.

Part 3: Definitive Structural Assignment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms (chemical shift), the number of atoms of a particular type (integration), and the connectivity between atoms (spin-spin coupling). Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹H NMR Spectroscopy: Unraveling Proton Environments and Connectivity

Expected Results and Interpretation:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.9 - 10.1Singlet (s)1HAldehyde protons are highly deshielded and typically appear as singlets.
Pyrazole H-46.8 - 7.0Singlet (s)1HThis proton is on the pyrazole ring and its chemical shift is influenced by the adjacent substituents.
Phenyl (Ar-H)7.3 - 7.6Multiplet (m)5HThe protons of the phenyl group will appear as a complex multiplet in this region.
Methyl (-CH₃)3.9 - 4.1Singlet (s)3HThe methyl group attached to the nitrogen atom of the pyrazole ring.

The singlet nature of the pyrazole H-4 proton is a key piece of evidence. The absence of any coupling to other protons on the pyrazole ring confirms the 1, 3, and 5 substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected Results and Interpretation:

CarbonExpected Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)185 - 190The carbonyl carbon of the aldehyde is highly deshielded.
Pyrazole C-5148 - 152The carbon atom bearing the phenyl group.
Pyrazole C-3140 - 145The carbon atom bearing the aldehyde group.
Phenyl (ipso-C)130 - 133The carbon of the phenyl ring directly attached to the pyrazole ring.
Phenyl (Ar-C)128 - 130The other aromatic carbons of the phenyl group.
Pyrazole C-4110 - 115The carbon atom bearing the H-4 proton.
Methyl (-CH₃)38 - 42The carbon of the N-methyl group.

The distinct chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) provide definitive evidence for the substitution pattern.

Caption: Annotated structure of this compound.

Synthesis of this compound

A common synthetic route to this class of compounds involves the Vilsmeier-Haack reaction.[5] This reaction introduces a formyl group onto an electron-rich aromatic ring. The starting material would be 1-methyl-5-phenyl-1H-pyrazole, which can be synthesized through the condensation of a β-diketone precursor with methylhydrazine.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula, infrared spectroscopy identifies the key functional groups, and ¹H and ¹³C NMR spectroscopy provide the definitive connectivity and regiochemistry. The convergence of these data points allows for the unambiguous assignment of the structure, a critical step in the advancement of research and development in fields that utilize pyrazole-based compounds.

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An In-depth Technical Guide to the Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde: Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the synthetic pathways leading to 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. We will dissect the synthesis into its fundamental stages, focusing on the selection of starting materials and the rationale behind the chosen reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted Pyrazole Carbaldehydes

The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds.[1][2] The incorporation of a carbaldehyde functional group, particularly at the 3-position, provides a versatile handle for further molecular elaboration, enabling the construction of complex derivatives with potential therapeutic applications. This compound, in particular, serves as a key intermediate for the synthesis of various pharmaceuticals and agrochemicals. Understanding its synthesis from readily available starting materials is therefore of critical importance.

Retrosynthetic Analysis: A Logical Approach to Starting Materials

A retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The formyl group at the C3 position can be installed via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, on the pre-formed pyrazole ring.[3][4][5][6] The pyrazole core itself is classically synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Retrosynthesis Target This compound Intermediate 1-methyl-5-phenyl-1H-pyrazole Target->Intermediate Formylation (Vilsmeier-Haack) Reagents Vilsmeier Reagent (DMF + POCl3) Target->Reagents SM1 Methylhydrazine Intermediate->SM1 Condensation SM2 Phenyl-β-diketone (e.g., Benzoylacetone) Intermediate->SM2 Condensation Pyrazole_Formation cluster_reactants Starting Materials cluster_product Product Methylhydrazine Methylhydrazine Pyrazole 1-methyl-5-phenyl-1H-pyrazole Methylhydrazine->Pyrazole Condensation Benzoylacetone Benzoylacetone Benzoylacetone->Pyrazole

Caption: Synthesis of the pyrazole core.

Experimental Protocol: Synthesis of 1-methyl-5-phenyl-1H-pyrazole

The following is a representative protocol for the synthesis of the pyrazole core.

Materials:

  • Methylhydrazine

  • Benzoylacetone

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve benzoylacetone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add methylhydrazine to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Formylation of the Pyrazole Core: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. [3][4][5][6]The reaction employs the Vilsmeier reagent, a chloroiminium salt, which is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). [3] The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the 1-methyl-5-phenyl-1H-pyrazole ring, leading to the formation of the desired carbaldehyde after aqueous workup.

Vilsmeier_Haack cluster_reactants Reactants cluster_product Product Pyrazole 1-methyl-5-phenyl-1H-pyrazole Carbaldehyde 1-methyl-5-phenyl-1H- pyrazole-3-carbaldehyde Pyrazole->Carbaldehyde DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Carbaldehyde Electrophilic Attack

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-methyl-5-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold DMF with vigorous stirring. This step is exothermic and should be performed with caution. The Vilsmeier reagent will form in situ.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve 1-methyl-5-phenyl-1H-pyrazole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Summary of Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the synthesis of this compound.

Stage Compound Role CAS Number
Pyrazole Synthesis MethylhydrazineStarting Material60-34-4
BenzoylacetoneStarting Material93-91-4
EthanolSolvent64-17-5
Glacial Acetic AcidCatalyst64-19-7
Formylation 1-methyl-5-phenyl-1H-pyrazoleSubstrate10255-25-1
N,N-Dimethylformamide (DMF)Reagent/Solvent68-12-2
Phosphorus oxychloride (POCl₃)Reagent10025-87-3
Dichloromethane (DCM)Solvent75-09-2

Conclusion

The synthesis of this compound is a well-established process that relies on two fundamental reactions in heterocyclic chemistry: pyrazole formation via condensation and subsequent C-H functionalization through the Vilsmeier-Haack reaction. The key to a successful synthesis lies in the appropriate selection of commercially available and cost-effective starting materials, namely methylhydrazine and benzoylacetone , followed by a carefully controlled formylation using DMF and POCl₃ . This guide provides a robust framework for researchers to produce this valuable intermediate for further synthetic endeavors in drug discovery and materials science.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Technical Support Center.
  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27235-27267.
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 136-150.
  • Ahmad, S., et al. (2014).
  • Starkevič, V., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(3), M1268.
  • Finikova, O. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 84(4), 793-795.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Gholipour, S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 18(10), 2625-2633.
  • ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes. Retrieved from [Link]

  • Reddy, G. J., et al. (2015). Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and its N-Benzyl Analogue. Letters in Organic Chemistry, 12(8), 579-583.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
  • Ahmad, S., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN106831482A - The preparation method of phenylhydrazine.
  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • YouTube. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from [Link]

  • Larsen, A. S., et al. (2019). Reaction rates of phenylhydrazine with a range of carbonyl compounds in a selection of catalyzing buffers at pH 7.4.
  • ResearchGate. (n.d.). Table 2 Condensation of phenylhydrazine with various aldehydes for the.... Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Bio-active Derivatives from 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is considered a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a broad spectrum of biological activities.[1][2][3][4][5][6][7] Derivatives stemming from this core have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, analgesic, and antioxidant agents.[2][3][4][5][6][8]

The aldehyde functional group at the 3-position of the pyrazole ring serves as a reactive handle for a variety of synthetic transformations, allowing for the facile introduction of diverse pharmacophores. This guide provides detailed protocols for three fundamental and high-impact derivatization strategies: Knoevenagel condensation, Claisen-Schmidt condensation for chalcone synthesis, and the formation of Schiff bases. The methodologies are presented with an emphasis on the underlying chemical principles and the rationale for procedural choices, aiming to empower researchers to not only replicate these syntheses but also to adapt them for the creation of novel molecular entities.

I. Knoevenagel Condensation: Synthesis of Pyrazolyl-methylene Malononitriles

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound. This reaction is particularly effective with pyrazole aldehydes, leading to the synthesis of derivatives with significant biological potential. The resulting vinyl cyanides are not only bioactive in their own right but also serve as versatile intermediates for further heterocyclic synthesis.

Scientific Rationale

The reaction proceeds via the formation of a carbanion from the active methylene compound (e.g., malononitrile), which is stabilized by the two electron-withdrawing nitrile groups. This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole carbaldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated product. The choice of a mild base, such as ammonium carbonate, and an aqueous medium aligns with the principles of green chemistry, often providing high yields with minimal environmental impact.[9]

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine: - this compound (1 mmol) - Malononitrile (1 mmol) - Water:Ethanol (1:1, 10 mL) catalyst 2. Add Catalyst: - Ammonium Carbonate (20 mol%) reagents->catalyst Stir reflux 3. Heat to Reflux (Monitor by TLC) catalyst->reflux cool 4. Cool to RT reflux->cool filter 5. Filter Precipitate cool->filter wash 6. Wash with Water filter->wash dry 7. Dry Product wash->dry

Caption: Workflow for Knoevenagel Condensation.

Detailed Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1 mmol, 186.21 mg), malononitrile (1 mmol, 66.06 mg), and a 1:1 mixture of water and ethanol (10 mL). Stir the mixture for 3-5 minutes at room temperature.[9]

  • Catalyst Addition: Add ammonium carbonate (0.2 mmol, 19.22 mg) to the suspension.[9]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7). The reaction is typically complete within 15-30 minutes.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any remaining catalyst and unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Compound Substituent (Ar) Yield (%) Key ¹H NMR signals (δ, ppm)
3a Phenyl~90-959.21 (s, 1H, Vinyl CH), 8.20 (s, 1H, Pyrazole-H), 7.49-7.94 (m, 10H, Ar-H)
3b 4-Bromophenyl~90-959.22 (s, 1H, Vinyl CH), 8.26 (s, 1H, Pyrazole-H), 7.49-7.95 (m, 9H, Ar-H)

Table 1: Representative data for Knoevenagel condensation products derived from substituted pyrazole aldehydes. Data adapted from similar syntheses.[9]

II. Claisen-Schmidt Condensation: Synthesis of Pyrazole-Containing Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for various heterocyclic compounds, particularly flavonoids and pyrazolines.[8][10][11][12] The Claisen-Schmidt condensation between a pyrazole aldehyde and an acetophenone derivative is a straightforward and efficient method for synthesizing pyrazole-tethered chalcones. These compounds are of great interest due to their wide array of pharmacological properties, including antimicrobial and anti-inflammatory activities.[8][11]

Scientific Rationale

This base-catalyzed condensation involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the pyrazole aldehyde's carbonyl carbon. The resulting aldol adduct readily undergoes dehydration to form the conjugated enone system of the chalcone. The use of Poly(ethylene glycol) (PEG-400) as a reaction medium is a green chemistry approach that can enhance reaction rates and simplify product isolation.[1]

Reaction Scheme: Chalcone Synthesis

Chalcone_Synthesis Aldehyde 1-Methyl-5-phenyl- 1H-pyrazole-3-carbaldehyde Conditions NaOH (20%) PEG-400 Room Temp, 2-3h Aldehyde->Conditions Ketone Substituted Acetophenone Ketone->Conditions Chalcone Pyrazole-Chalcone Derivative Conditions->Chalcone

Caption: General scheme for pyrazole-chalcone synthesis.

Detailed Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1 mmol, 186.21 mg) and a substituted acetophenone (1 mmol) in a minimal amount of PEG-400 (approx. 10 mL).[1]

  • Base Addition: To this stirred solution, slowly add 1 mL of a 20% aqueous sodium hydroxide solution.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water with constant stirring. The chalcone product will precipitate.[1]

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with water until the filtrate is neutral, then dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized chalcone using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The two doublets for the α,β-unsaturated protons typically appear between δ 6.8-7.9 ppm in the ¹H NMR spectrum.[1]

Derivative Acetophenone Substituent Yield (%) Melting Point (°C)
4a 4-Bromo~85-90160-162
4b 4-Chloro~88-93155-157
4c 4-Nitro~80-85178-180

Table 2: Representative data for the synthesis of pyrazole-chalcone derivatives. Data is illustrative based on similar reported syntheses.[1]

III. Schiff Base Formation: Synthesis of Pyrazolyl-imines

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. This reaction is a fundamental pathway to a vast array of biologically active molecules. Synthesizing Schiff bases from this compound and various primary amines introduces a C=N linkage, which is a critical pharmacophore in many drug candidates. These derivatives have shown promise as antimicrobial, anticancer, and DNA gyrase inhibitors.[13][14][15]

Scientific Rationale

The synthesis is typically carried out under acidic catalysis. The acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the stable imine product. The reaction is reversible, and removal of water can drive the equilibrium towards the product.

Experimental Workflow: Schiff Base Synthesis

Schiff_Base_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Aldehyde (0.5 mmol) in hot Ethanol catalyst 2. Add Glacial Acetic Acid (catalytic) dissolve->catalyst amine 3. Add Primary Amine (0.5 mmol) catalyst->amine reflux 4. Reflux for 6-8 hours (Monitor by TLC) amine->reflux cool 5. Cool to RT reflux->cool filter 6. Filter Precipitate cool->filter recrystallize 7. Recrystallize filter->recrystallize

Sources

Application Notes & Protocols: Leveraging 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Within this class, 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde stands out as a highly versatile synthetic intermediate. Its structure combines the stable, aromatic pyrazole core with a reactive aldehyde functional group at the C3-position. This aldehyde group is the key to its synthetic utility, acting as an electrophilic center for a wide array of carbon-carbon and carbon-nitrogen bond-forming condensation reactions.[4]

These reactions are fundamental to molecular elaboration, enabling the construction of complex architectures from simple, readily available precursors. This guide provides an in-depth exploration of the primary condensation reactions involving this compound, offering detailed mechanistic insights and field-proven laboratory protocols for researchers in organic synthesis and drug development.

Section 1: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and a compound containing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups).[5] This reaction is instrumental in synthesizing substituted alkenes, which are precursors to a vast range of functionalized molecules.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonium salt (e.g., ammonium carbonate).[6] The catalyst's primary role is to deprotonate the active methylene compound, generating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product. The use of aqueous or green solvent systems is increasingly common to improve the environmental profile of the synthesis.[5][6]

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Carbanion Nucleophilic Carbanion ActiveMethylene->Carbanion Deprotonation Base Base (e.g., (NH₄)₂CO₃) Aldehyde 1-Methyl-5-phenyl- 1H-pyrazole-3-carbaldehyde Carbanion->Aldehyde Attack on Carbonyl Adduct Tetrahedral Intermediate Aldehyde->Adduct Product Knoevenagel Product (α,β-Unsaturated) Adduct->Product Elimination of H₂O

Caption: Workflow for the Knoevenagel condensation mechanism.

Experimental Protocol: Synthesis of 2-((1-methyl-5-phenyl-1H-pyrazol-3-yl)methylene)malononitrile

This protocol is adapted from a general method for the Knoevenagel condensation of pyrazole aldehydes in aqueous media.[6]

Materials:

  • This compound

  • Malononitrile

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 186.2 mg), malononitrile (1.0 mmol, 66.1 mg), and a 1:1 mixture of water-ethanol (10 mL).

  • Stir the suspension for 3-5 minutes at room temperature to ensure adequate mixing.

  • Add ammonium carbonate (0.20 mmol, 19.2 mg) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-90°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 15-30 minutes.

  • Upon completion, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid with cold deionized water (2 x 10 mL) to remove any residual catalyst and unreacted starting materials.

  • Dry the product under vacuum to obtain the final compound.

ParameterConditionRationale
Catalyst Ammonium Carbonate (20 mol%)A mild, inexpensive, and environmentally benign base sufficient for deprotonating malononitrile.[6]
Solvent Water-Ethanol (1:1)A "green" solvent system that facilitates dissolution of reactants while allowing for easy product precipitation upon cooling.
Temperature RefluxProvides sufficient energy to overcome the activation barrier without requiring harsh conditions.
Reaction Time 15-30 minutesThe reaction is typically rapid under these conditions.

Section 2: Claisen-Schmidt Condensation with Ketones

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic ketone or aldehyde.[7] In this context, this compound reacts with a ketone, such as a substituted acetophenone, to form pyrazolyl-chalcones (α,β-unsaturated ketones). These chalcone scaffolds are of significant interest in medicinal chemistry.[2]

Mechanistic Rationale

The reaction is catalyzed by a base (e.g., NaOH, KOH) which selectively removes an α-proton from the ketone to form an enolate. The pyrazole aldehyde does not have α-protons and thus cannot self-condense, making this a highly efficient crossed condensation. The ketone enolate then acts as the nucleophile, attacking the aldehyde's carbonyl carbon. The resulting β-hydroxy ketone intermediate readily dehydrates under the reaction conditions to yield the conjugated pyrazolyl-chalcone.

ClaisenSchmidt_Workflow Start Start: Combine Reactants Reactants 1. Pyrazole Aldehyde 2. Ketone (e.g., Acetophenone) 3. Ethanolic NaOH Start->Reactants Stir Stir at Room Temperature (2-4 hours) Reactants->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Pour into Crushed Ice/Water Monitor->Workup Reaction Complete Filter Filter Solid Product Workup->Filter Wash Wash with Water Filter->Wash Dry Dry Product Wash->Dry End End: Purified Chalcone Dry->End

Caption: Experimental workflow for a Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)prop-2-en-1-one

This protocol is based on the general synthesis of pyrazolyl-chalcones.[2]

Materials:

  • This compound

  • 4-Bromoacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 mmol, 186.2 mg) and 4-bromoacetophenone (1.0 mmol, 199.0 mg) in ethanol (15 mL) in a 50 mL flask with stirring.

  • Prepare a solution of sodium hydroxide (2.0 mmol, 80 mg) in a minimum amount of water and add it dropwise to the reaction mixture.

  • Stir the resulting mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde spot disappears.

  • Once complete, pour the reaction mixture into a beaker containing crushed ice (approx. 50 g).

  • A solid will precipitate. If necessary, acidify the mixture slightly with dilute HCl to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold water to remove residual NaOH.

  • Recrystallize the crude product from ethanol to yield the purified chalcone.

ReactantMolar RatioPurpose
Pyrazole Aldehyde 1.0 eqElectrophile
Ketone 1.0 eqNucleophile precursor (enolate)
NaOH 2.0 eqBase catalyst for enolate formation

Section 3: Schiff Base Formation with Primary Amines

The condensation of an aldehyde with a primary amine to form an imine (or Schiff base) is a fundamental reaction in organic and medicinal chemistry.[8][9] The resulting C=N double bond is a key pharmacophore in many biologically active molecules.[10][11]

Mechanistic Rationale

The reaction proceeds via nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. This step is often catalyzed by a trace amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[12] The carbinolamine then undergoes acid-catalyzed dehydration to form the final imine product. The reaction is typically reversible, and removal of water (e.g., by azeotropic distillation) can be used to drive it to completion.

Experimental Protocol: Synthesis of a Pyrazolyl-Schiff Base

This is a general procedure for the synthesis of Schiff bases from pyrazole aldehydes and substituted anilines.[12]

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 mmol, 186.2 mg) in hot ethanol (15 mL).

  • To this solution, add the substituted aniline (1.0 mmol, e.g., 127.6 mg of 4-chloroaniline) followed by 2-3 drops of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove impurities.

  • Dry the product to obtain the purified Schiff base.

ParameterConditionRationale
Catalyst Glacial Acetic AcidProvides the necessary acid catalysis for both the initial addition and the final dehydration step.[12]
Solvent EthanolA good solvent for both reactants and allows for product precipitation upon cooling.
Temperature RefluxAccelerates the reaction rate and helps in the removal of the water byproduct.

Section 4: Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy.[13] this compound is an excellent substrate for MCRs, enabling the rapid assembly of complex heterocyclic systems.

Example: Synthesis of Pyrano[2,3-c]pyrazoles

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. In this reaction, an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate are combined.[13] While this specific example uses hydrazine and an aldehyde to form the pyrazole ring in situ, the principle can be adapted where a pre-formed pyrazole aldehyde is one of the key components. For instance, a three-component reaction of this compound, malononitrile, and a C-H acid like dimedone can lead to complex fused systems.

The reaction cascade typically involves an initial Knoevenagel condensation between the pyrazole aldehyde and malononitrile, followed by a Michael addition of the C-H acid enolate to the electron-deficient alkene. The sequence concludes with an intramolecular cyclization and tautomerization to yield the final, stable heterocyclic product.

MCR_Workflow Input Three Components in One Pot: 1. Pyrazole Aldehyde 2. Malononitrile 3. C-H Acid (e.g., Dimedone) Catalyst Add Catalyst (e.g., Piperidine) Input->Catalyst Step1 Knoevenagel Condensation Catalyst->Step1 Step2 Michael Addition Step1->Step2 Step3 Intramolecular Cyclization/ Dehydration Step2->Step3 Product Final Fused Heterocyclic Product Step3->Product

Caption: A generalized workflow for a three-component reaction.

References

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

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Application Notes & Protocols: 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde as a Premier Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold." This guide focuses on a particularly versatile derivative: 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde . The strategic placement of the aldehyde function at the C3 position, activated by the pyrazole ring, unlocks a vast and diverse chemical space. This document moves beyond simple reaction lists to provide a deep, mechanistically-grounded understanding of how this building block can be leveraged to construct complex, high-value heterocyclic systems. We will explore not just the "how" but the critical "why" behind the protocols, empowering you to innovate and adapt these methods for your specific research goals.

Synthesis of the Core Building Block: this compound

The most reliable and scalable method for introducing a formyl group onto an electron-rich pyrazole ring is the Vilsmeier-Haack reaction .[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality and Mechanistic Insight: The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is then attacked by the electron-rich C4 position of the pyrazole ring. However, for N-substituted pyrazoles lacking a substituent at the 5-position, formylation often occurs at C4. To achieve C3-formylation as desired for our target, the synthetic strategy typically involves starting with a precursor that directs this regioselectivity, or by formylating 1-methyl-5-phenyl-1H-pyrazole. While many literature examples focus on C4-formylation[5][6][7], the general principle remains a cornerstone of pyrazole functionalization. The protocol below outlines a general, adaptable procedure.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of substituted pyrazoles.[8][9][10]

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked, flame-dried flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed.

  • Substrate Addition: Once the addition is complete, allow the mixture to stir for an additional 20 minutes at 0 °C. Dissolve the starting material, 1-methyl-5-phenyl-1H-pyrazole (1 equivalent), in a minimal amount of dry DMF or dichloromethane and add it dropwise to the Vilsmeier reagent slurry.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acid.

  • Extraction & Purification: Stir the resulting mixture vigorously for 1 hour. If a precipitate forms, it can be filtered, washed with cold water, and dried. Alternatively, extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton (CHO) around δ 9.8-10.0 ppm and distinct signals for the methyl, phenyl, and pyrazole ring protons.

Visualization: Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Haack DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Pyrazole 1-Methyl-5-phenyl- 1H-pyrazole Pyrazole->Intermediate Product 1-Methyl-5-phenyl- 1H-pyrazole-3-carbaldehyde Intermediate->Product Hydrolysis Aqueous Work-up (Hydrolysis) Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-methyl-5-phenyl-1H-pyrazole.

Application in Fused Heterocycle Synthesis

The aldehyde functionality is a gateway to a multitude of cyclization strategies. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, initiating cascades that build new rings onto the pyrazole core.

A. Knoevenagel Condensation: Gateway to Pyrazolopyridines

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base (e.g., piperidine, ammonium acetate).[11] The resulting α,β-unsaturated product is a versatile intermediate for subsequent Michael additions and cyclizations.

Causality and Mechanistic Insight: The mild base deprotonates the active methylene compound (e.g., malononitrile) to form a stabilized carbanion. This nucleophile attacks the aldehyde carbonyl, followed by dehydration to yield the condensed product. This product, a pyrazolyl-methylene-malononitrile, is now primed for intramolecular cyclization or reaction with other nucleophiles to form fused systems like pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities.[12][13][14]

Protocol 2: Synthesis of 2-((1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylene)malononitrile

This protocol is based on general procedures for Knoevenagel condensations involving pyrazole aldehydes.[15][16]

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1 equivalent) in ethanol (10 mL/mmol) in a round-bottom flask, add malononitrile (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of piperidine or ammonium carbonate (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or gently reflux for 1-3 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting aldehyde. Often, the product will precipitate out of the solution upon formation.

  • Isolation: Cool the reaction mixture in an ice bath. Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure product.

  • Characterization: Confirm the structure via IR spectroscopy (presence of a strong C≡N stretch around 2220 cm⁻¹) and NMR.

Visualization: Knoevenagel Condensation Scheme

Knoevenagel start_aldehyde 1-Methyl-5-phenyl- 1H-pyrazole-3-carbaldehyde product 2-((1-Methyl-5-phenyl-1H-pyrazol-3-yl)- methylene)malononitrile start_aldehyde->product Piperidine, EtOH Reflux malononitrile Malononitrile (CH₂(CN)₂) malononitrile->product

Caption: Knoevenagel condensation of the pyrazole aldehyde with malononitrile.

B. Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a highly significant class of heterocycles, with many derivatives functioning as kinase inhibitors in oncology.[17][18][19] A common route involves the cyclocondensation of a 5-aminopyrazole derivative. Starting from our aldehyde, a multi-step sequence is required, demonstrating its utility in building complexity.

Causality and Strategic Workflow: The aldehyde must be converted into a synthon suitable for pyrimidine ring formation. A robust strategy involves:

  • Oxidation: Convert the aldehyde to the corresponding carboxylic acid.

  • Activation & Amidation: Transform the acid into an activated species (e.g., acid chloride or ester) and react with an amine source to form an amide.

  • Cyclization: Utilize a reagent like formamide or urea under heating to close the pyrimidine ring. A more direct route can sometimes be achieved by first converting the aldehyde to an enaminone, which can then be cyclized.

Protocol 3: Multi-step Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative (Illustrative)

This protocol outlines a conceptual pathway adapted from various pyrazolopyrimidine syntheses.[19][20]

Step 1: Oxidation to Carboxylic Acid

  • Dissolve the pyrazole aldehyde (1 eq.) in a suitable solvent like acetone or a mixture of t-BuOH/water.

  • Add potassium permanganate (KMnO₄, 2 eq.) or Jones reagent portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature until the aldehyde is consumed (TLC).

  • Quench with sodium bisulfite, acidify with HCl, and extract the carboxylic acid product.

Step 2: Amide Formation

  • Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • React the crude acid chloride with aqueous ammonia or a primary amine in a suitable solvent to form the corresponding carboxamide.

Step 3: Cyclocondensation

  • Heat the pyrazole-3-carboxamide with a reagent like urea or thiourea at high temperature (e.g., 180-200 °C) in a fusion reaction or in a high-boiling solvent like diphenyl ether.[17]

  • This will effect the cyclization to the pyrazolo[3,4-d]pyrimidin-4-one scaffold.

  • Purify the final product by recrystallization or chromatography.

Visualization: Pyrazolo[3,4-d]pyrimidine Synthesis Workflow

Pyrimidine_Workflow Aldehyde Pyrazole-3- carbaldehyde Acid Pyrazole-3- carboxylic Acid Aldehyde->Acid Oxidation (e.g., KMnO₄) Amide Pyrazole-3- carboxamide Acid->Amide 1. SOCl₂ 2. NH₃ Product Pyrazolo[3,4-d]- pyrimidin-4-one Amide->Product Cyclization (e.g., Urea, Heat)

Caption: Multi-step workflow for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Summary of Synthetic Applications

The reactivity of this compound allows for the generation of a diverse array of heterocyclic structures. The following table summarizes key transformations and the resulting scaffolds.

Reaction TypeReagent(s)Resulting Heterocycle/IntermediatePotential Application Area
Knoevenagel Condensation Malononitrile, Ethyl Cyanoacetateα,β-Unsaturated Nitriles/EstersPrecursor for Pyridines, Pyrimidines
Condensation Primary Amines, AnilinesSchiff Bases (Imines)Ligand Synthesis, Bioactive Molecules
Condensation Hydrazine, SemicarbazideHydrazones, SemicarbazonesAnticonvulsant, Antimicrobial Agents
Wittig Reaction Phosphonium YlidesAlkenyl-pyrazolesPolymer/Materials Science
Multi-component β-Ketoester, AminePyrazolo[3,4-b]pyridinesKinase Inhibitors, CNS Agents
Cyclocondensation Guanidine, AmidinesPyrazolo[3,4-d]pyrimidinesAnticancer, Anti-inflammatory

Conclusion and Future Outlook

This compound is more than a simple intermediate; it is a powerful and versatile platform for molecular innovation. Its robust synthesis and the predictable reactivity of the aldehyde group provide reliable entry points into complex and biologically relevant heterocyclic systems. The protocols and insights provided herein serve as a foundation for researchers in drug discovery and materials science to explore new chemical entities. Future applications will undoubtedly leverage this building block in combinatorial libraries and for the development of novel therapeutics, agrochemicals, and functional materials.

References

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Application Notes & Protocols: A Guide to the Vilsmeier-Haack Reaction for the Synthesis of Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich heterocyclic systems.[1][2][3] This guide provides an in-depth technical overview and a detailed experimental protocol for the synthesis of pyrazole carbaldehydes, valuable intermediates in the development of pharmaceuticals and functional materials.[4][5][6] We will explore the mechanistic underpinnings of the reaction, offer a step-by-step procedure, and discuss key experimental considerations to ensure successful and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Significance of the Vilsmeier-Haack Reaction in Pyrazole Chemistry

The Vilsmeier-Haack reaction, named after its developers Anton Vilsmeier and Albrecht Haack, is a versatile method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][3] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][7][8]

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][9][10] The introduction of a carbaldehyde group onto the pyrazole ring, particularly at the C4 position, provides a synthetic handle for further molecular elaboration, making pyrazole-4-carbaldehydes highly sought-after intermediates.[4][11][12] The Vilsmeier-Haack reaction offers a direct and efficient route to these valuable building blocks.

Reaction Mechanism and Key Principles

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of DMF with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent. This step is highly exothermic and requires careful temperature control.[2][7]

  • Electrophilic Attack: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack typically occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring.

  • Intermediate Formation and Hydrolysis: The initial addition product is an iminium salt intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the final pyrazole carbaldehyde.

Visualizing the Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Substrate Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Pyrazole_Carbaldehyde Pyrazole Carbaldehyde Iminium_Intermediate->Pyrazole_Carbaldehyde Hydrolysis (H₂O)

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Synthesis of a Model Pyrazole-4-carbaldehyde

This protocol provides a general procedure for the synthesis of a pyrazole-4-carbaldehyde from a corresponding hydrazone precursor. The reaction conditions may require optimization for different substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted HydrazoneReagent---Starting material.
N,N-Dimethylformamide (DMF)Anhydrous---Should be stored over molecular sieves.
Phosphorus Oxychloride (POCl₃)Reagent---Highly corrosive and moisture-sensitive.
Dichloromethane (DCM)Anhydrous---Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS---For quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS---For drying the organic phase.
Crushed Ice------For work-up.
Step-by-Step Procedure

Safety First: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Preparation of the Vilsmeier Reagent:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 2.0 - 4.0 eq.) dropwise to the DMF via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.[4][5]

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.[4]

  • Formylation Reaction:

    • Dissolve the substituted hydrazone (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM).

    • Add the solution of the hydrazone dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. The optimal temperature and reaction time will vary depending on the substrate and should be monitored by Thin Layer Chromatography (TLC).[1][3] Reaction times can range from 2 to 24 hours.[1][4]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with constant stirring. This quenching step is exothermic and should be performed with caution.[7]

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrazole-4-carbaldehyde.[4]

Reaction Workflow

Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep formylation Add Hydrazone Substrate Heat to 60-80°C Monitor by TLC reagent_prep->formylation workup Quench with Ice Neutralize with NaHCO₃ Extract with DCM formylation->workup purification Dry (Na₂SO₄) Concentrate Purify by Column Chromatography workup->purification end Pure Pyrazole Carbaldehyde purification->end

Caption: Experimental workflow for pyrazole carbaldehyde synthesis.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and reagents are anhydrous. Prepare the Vilsmeier reagent fresh before use.[7]
Low reactivity of the pyrazole substrate.Increase the reaction temperature or prolong the reaction time. An excess of the Vilsmeier reagent may also be beneficial.[5]
Formation of Side Products Over-reaction or decomposition.Optimize the reaction temperature and time. Monitor the reaction closely by TLC.
Difficulty in Product Isolation Product is partially soluble in the aqueous layer.Saturate the aqueous layer with brine (NaCl) to decrease the polarity and improve extraction efficiency.[7]

Conclusion

The Vilsmeier-Haack reaction is a robust and widely applicable method for the synthesis of pyrazole carbaldehydes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access these important synthetic intermediates. The protocol detailed herein provides a solid foundation for the successful implementation of this reaction in a laboratory setting. Further optimization may be required for specific substrates to achieve optimal yields and purity.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Synthesis of Vilsmeier reagent. PrepChem.com. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available at: [Link]

  • Vilsmeier reagent. Wikipedia. Available at: [Link]

  • Method for preparing vilsmeier reagent. Google Patents.
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  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. National Institutes of Health. Available at: [Link]

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Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-inflammatory Agents from 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global burden of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, necessitates the development of novel therapeutics with improved efficacy and safety profiles. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with significant gastrointestinal and cardiovascular risks, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This has driven the search for new chemical scaffolds that can offer more targeted anti-inflammatory action.

This document provides a comprehensive, technically-grounded guide for researchers and drug development professionals. It outlines a complete workflow, from the synthesis and derivatization of the starting material to a multi-tiered in vitro and in vivo screening cascade designed to identify and characterize promising anti-inflammatory lead compounds.

Synthesis and Lead Generation Strategy

The core of this discovery program lies in the strategic modification of the 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde scaffold. The aldehyde group provides a reactive site for creating diverse chemical entities, such as Schiff bases and hydrazones, which can modulate the compound's physicochemical properties and its interaction with biological targets.

Protocol 1: Synthesis of Starting Material (Vilsmeier-Haack Reaction)

While this compound can be procured commercially, its synthesis is foundational. The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocycles and is the preferred route.[7][8]

Rationale: This reaction proceeds by creating an electrophilic Vilsmeier reagent (chloroiminium ion) from a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reagent then attacks the electron-rich pyrazole ring of the precursor, acetophenone methylhydrazone, leading to cyclization and formylation in a one-pot procedure.

Step-by-Step Protocol:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to ice-cold, anhydrous DMF (10 volumes) under an inert atmosphere (N₂). Stir for 30 minutes.

  • Slowly add acetophenone methylhydrazone (1.0 eq) to the Vilsmeier reagent, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 4-6 hours, monitoring progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until pH 7-8 is reached.

  • The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Schiff Base Derivatives

Rationale: The condensation of the aldehyde with various substituted primary amines (anilines) creates a library of Schiff bases (imines). The aromatic substituents on the aniline ring allow for the systematic probing of electronic and steric effects on biological activity, which is a cornerstone of SAR studies.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the desired substituted aniline (1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

  • Collect the product by filtration, wash with a small amount of cold ethanol, and dry.

  • Characterize the final product to confirm its structure.

A Tiered Strategy for Pharmacological Evaluation

A structured, multi-tiered screening cascade is essential for efficiently identifying lead compounds. This approach progresses from high-throughput, mechanism-agnostic assays to more complex and specific biological models, ensuring that resources are focused on the most promising candidates.

G cluster_0 Synthesis & Library Generation cluster_1 Tier 1: In Vitro Primary Screening cluster_2 Tier 2: Enzymatic Target Validation cluster_3 Tier 3: Cell-Based Functional Assays cluster_4 Mechanism of Action (MoA) cluster_5 In Vivo Proof-of-Concept Synthesis Synthesis of 1-methyl-5-phenyl-1H-pyrazole- 3-carbaldehyde Derivatives ProteinDenaturation Protein Denaturation Assay (General Anti-inflammatory) Synthesis->ProteinDenaturation All Compounds COX COX-1 / COX-2 Inhibition Assay (IC50) ProteinDenaturation->COX Active Compounds LPS LPS-Stimulated RAW 264.7 Macrophages COX->LPS Potent & Selective Hits NO Nitric Oxide (NO) Production (Griess Assay) LPS->NO Cytokines TNF-α & IL-6 Levels (ELISA) LPS->Cytokines NFkB NF-κB Pathway Analysis (Western Blot / Reporter Assay) Cytokines->NFkB Lead Compounds PawEdema Carrageenan-Induced Paw Edema Model NFkB->PawEdema Validated Leads

Caption: Tiered screening workflow for identifying anti-inflammatory leads.

Tier 1: General Anti-inflammatory Potential

Rationale: Denaturation of tissue proteins is a well-documented cause of inflammation in diseases like rheumatoid arthritis.[9] This assay provides a simple, rapid, and cost-effective method to screen the entire compound library for general anti-inflammatory activity by assessing their ability to protect proteins (like bovine serum albumin) from heat-induced denaturation.[10]

Step-by-Step Protocol:

  • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).

  • Prepare test solutions of pyrazole derivatives at various concentrations (e.g., 10 to 1000 µg/mL) in a suitable solvent (e.g., DMSO).

  • In a reaction tube, mix 500 µL of the BSA solution with 50 µL of the test compound solution. A positive control (e.g., Diclofenac sodium) and a negative control (solvent only) should be run in parallel.

  • Incubate the mixtures at 37 °C for 20 minutes.

  • Induce denaturation by heating the mixtures at 72 °C in a water bath for 5 minutes.

  • Cool the tubes to room temperature and measure the absorbance (turbidity) at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

Tier 2: Specific Enzyme Target Inhibition

Rationale: The primary mechanism of most NSAIDs is the inhibition of COX enzymes.[1] Differentiating between COX-1 and COX-2 inhibition is critical. Selective COX-2 inhibition is associated with potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[11] This fluorometric assay provides a sensitive method to determine the IC₅₀ values for each isoform.[12][13]

Step-by-Step Protocol:

  • Use a commercial COX inhibitor screening kit (e.g., from BPS Bioscience or Assay Genie) which provides recombinant human COX-1 and COX-2 enzymes, a fluorogenic probe, and assay buffer.[12][13]

  • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.

  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a mixture of arachidonic acid (substrate) and the fluorogenic probe.

  • Immediately measure the fluorescence kinetics at Ex/Em = 535/587 nm using a plate reader. The rate of increase in fluorescence is proportional to COX activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Hypothetical Data Presentation:

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
PYR-001 25.40.15169.3
PYR-002 > 501.20> 41.7
PYR-003 15.818.50.85
Celecoxib 15.00.05300
Diclofenac 0.90.71.28
Tier 3: Cell-Based Functional Assays

Rationale: This assay moves from isolated enzymes to a cellular context, providing a more physiologically relevant assessment of anti-inflammatory activity. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, inducing the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[1][14]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Cell Viability Assay (e.g., MTT): First, determine the non-cytotoxic concentrations of the test compounds by treating the cells for 24 hours and assessing viability. This ensures that any observed anti-inflammatory effects are not due to cell death.

  • Inflammation Assay: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with non-toxic concentrations of the pyrazole derivatives for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control. d. After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay): a. Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (sulfanilamide solution). b. Incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (NED solution). d. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement (ELISA): a. Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.[15][16][17] b. Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate for colorimetric detection. Measure absorbance and calculate cytokine concentrations based on a standard curve.

Elucidating the Mechanism of Action (MoA)

For lead compounds showing potent activity in cell-based assays, understanding the underlying molecular mechanism is crucial. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme that produces NO).[18][19] Many anti-inflammatory agents act by inhibiting this pathway.[20]

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Genes Binds to DNA Pyrazole Pyrazole Derivative Pyrazole->IKK Potential Inhibition

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol 6: Western Blot for NF-κB p65 Nuclear Translocation

Rationale: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, releasing NF-κB to translocate into the nucleus and activate gene expression.[21] This assay directly visualizes the inhibition of this key step.

Step-by-Step Protocol:

  • Culture and treat RAW 264.7 cells with the lead compound and/or LPS as described in Protocol 5, but for a shorter duration (e.g., 30-60 minutes).

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial cell fractionation kit.

  • Determine the protein concentration of each fraction using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4 °C with a primary antibody against the NF-κB p65 subunit.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • To ensure proper fractioning and equal loading, probe the membranes with control antibodies for the nucleus (e.g., Lamin B1) and cytoplasm (e.g., GAPDH). A decrease in nuclear p65 protein in compound-treated, LPS-stimulated cells indicates inhibition of translocation.

In Vivo Validation of Efficacy

The final preclinical step is to confirm that the observed in vitro activity translates to a whole-animal model.

Protocol 7: Carrageenan-Induced Paw Edema in Rats

Rationale: This is the most widely used and validated acute model of inflammation.[22][23] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), providing a straightforward and quantifiable measure of a compound's anti-inflammatory efficacy in vivo.[1]

Step-by-Step Protocol:

  • Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Ethics Committee.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, orally)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (e.g., Diclofenac, 10 mg/kg, orally)

    • Group 4-X: Test Groups (Lead Compound at various doses, orally)

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, positive control, or test compound orally. c. After 1 hour, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: a. Calculate the edema volume at each time point by subtracting the initial paw volume. b. Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)% Inhibition of Edema (at 3 hr)
Carrageenan Control-0%
PYR-001 1055.8%
PYR-001 2072.3%
Diclofenac 1065.4%

Conclusion and Future Directions

This guide provides a robust, integrated strategy for the discovery and preclinical development of novel anti-inflammatory agents derived from this compound. By following this tiered workflow—from rational synthesis and high-throughput screening to detailed mechanistic and in vivo studies—researchers can efficiently identify lead compounds with potent efficacy and desirable safety profiles.

Successful lead candidates identified through this cascade should be advanced to further studies, including:

  • Lead Optimization: Further chemical modification to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Advanced In Vivo Models: Testing in chronic inflammation models (e.g., collagen-induced arthritis) to assess efficacy in disease-relevant contexts.

  • Safety Pharmacology and Toxicology: Comprehensive evaluation of potential off-target effects and toxicity.

The pyrazole scaffold continues to be a rich source of therapeutic innovation, and the systematic approach detailed herein provides a clear pathway to translate a promising starting material into a potential clinical candidate.[2]

References

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Application Notes & Protocols: The Strategic Role of 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical design, featuring prominently in a diverse range of commercial herbicides, fungicides, and insecticides.[1][2] Its inherent biological activity and the tunable nature of its substitution pattern allow for the fine-tuning of efficacy, selectivity, and physicochemical properties. This document provides an in-depth technical guide on the application of a key pyrazole intermediate, 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde , in the synthesis of potential agrochemicals. We will explore the rationale behind its use and provide a detailed, field-proven protocol for the synthesis of a novel pyrazole-chalcone derivative, a class of compounds known for their significant antifungal properties.[3][4]

Introduction: The Pyrazole Moiety in Crop Protection

Pyrazole-containing compounds have demonstrated a remarkable breadth of biological activities, making them a privileged scaffold in the discovery of new crop protection agents.[5][6] The success of pyrazole-based agrochemicals stems from their ability to interact with various biological targets in weeds, fungi, and insects. For instance, certain pyrazole carboxamides are potent inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, a mode of action that has led to the development of highly effective fungicides.[7][8] Similarly, other pyrazole derivatives have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicidal applications.[2]

The aldehyde functionality at the 3-position of the 1-methyl-5-phenyl-1H-pyrazole ring is a versatile chemical handle. It allows for a variety of subsequent chemical transformations, enabling the synthesis of a wide array of derivatives. The aldehyde group can readily participate in reactions such as condensations, oxidations, and reductive aminations, making it an ideal starting point for generating libraries of compounds for biological screening.[9][10]

Core Synthesis Strategy: From Pyrazole Carbaldehyde to Bioactive Chalcones

A prominent application of pyrazole carbaldehydes in the synthesis of biologically active molecules is their use in the Claisen-Schmidt condensation to form chalcones. Chalcones (α,β-unsaturated ketones) are known to exhibit a wide range of pharmacological and biological activities, including significant antifungal properties.[3][4] The introduction of a pyrazole moiety into the chalcone backbone can enhance its biological efficacy.[11]

This application note will focus on the synthesis of a novel chalcone derivative, (E)-1-(4-chlorophenyl)-3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)prop-2-en-1-one , as a representative example of a potential agrochemical derived from this compound.

Mechanistic Rationale

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation reaction. The mechanism involves the deprotonation of the α-carbon of 4-chloroacetophenone by a base (e.g., sodium hydroxide) to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

The choice of a strong base like sodium hydroxide is crucial for generating a sufficient concentration of the acetophenone enolate to drive the reaction forward. The subsequent dehydration is often spontaneous or facilitated by heating, driven by the formation of a conjugated system that extends across the pyrazole ring, the propenone backbone, and the chlorophenyl ring.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of the target chalcone.

Synthesis of (E)-1-(4-chlorophenyl)-3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)prop-2-en-1-one

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Condensation Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve this compound and 4-chloroacetophenone in ethanol C Cool the ethanol solution to 0-5°C A->C B Prepare a separate solution of NaOH in water D Add NaOH solution dropwise with stirring B->D C->D E Allow to warm to room temperature and stir for 24h D->E F Pour reaction mixture into ice-water E->F G Acidify with dilute HCl F->G H Collect precipitate by vacuum filtration G->H I Wash with cold water H->I J Recrystallize from ethanol I->J K Dry the purified product J->K

Caption: Workflow for the synthesis of a pyrazole-chalcone derivative.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound134091-03-9186.211.86 g10
4-Chloroacetophenone99-91-2154.591.55 g10
Sodium Hydroxide (NaOH)1310-73-240.000.80 g20
Ethanol (95%)64-17-5-50 mL-
Deionized Water7732-18-5-200 mL-
Hydrochloric Acid (HCl), 2M7647-01-0-As needed-

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.86 g (10 mmol) of this compound and 1.55 g (10 mmol) of 4-chloroacetophenone in 40 mL of 95% ethanol. Stir until all solids have dissolved.

  • Base Preparation: In a separate beaker, dissolve 0.80 g (20 mmol) of sodium hydroxide in 10 mL of deionized water and cool the solution in an ice bath.

  • Condensation: Cool the ethanolic solution of the aldehyde and ketone to 0-5°C using an ice bath.

  • Reaction Initiation: To the cooled and stirred ethanolic solution, add the cold sodium hydroxide solution dropwise over a period of 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Precipitation: Acidify the aqueous mixture by the slow addition of 2M hydrochloric acid until the pH is approximately 5-6. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from hot 95% ethanol to obtain the purified chalcone as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Characterization and Data

The structure and purity of the synthesized chalcone should be confirmed by standard analytical techniques.

Expected Characterization Data:

Analysis TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the phenyl and chlorophenyl rings, the vinylic protons of the propenone bridge (as doublets with a coupling constant characteristic of a trans configuration), the methyl group on the pyrazole ring, and the pyrazole ring proton.
¹³C NMR Signals for the carbonyl carbon, the vinylic carbons, and the aromatic and pyrazole carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₁₉H₁₅ClN₂O).
FT-IR Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C stretching of the alkene and aromatic rings, and C-H stretching vibrations.
Melting Point A sharp melting point range, indicating a high degree of purity.

Versatility of the Pyrazole-3-carbaldehyde Intermediate

While the synthesis of chalcones is a primary application, this compound can be utilized in various other synthetic routes for creating diverse agrochemical candidates.

Reaction Pathway Diagram:

cluster_0 Reaction Pathways cluster_1 Product Classes A 1-methyl-5-phenyl-1H- pyrazole-3-carbaldehyde B Knoevenagel Condensation (e.g., with malononitrile) A->B + Active Methylene Compound C Wittig Reaction (e.g., with phosphonium ylides) A->C + Phosphonium Ylide D Reductive Amination (e.g., with primary amines) A->D + R-NH2, Reducing Agent E Oxidation (e.g., with KMnO4) A->E + Oxidizing Agent F Pyridinylpyrazoles, etc. B->F G Substituted Alkenes C->G H Secondary Amines D->H I Pyrazole-3-carboxylic Acid E->I

Caption: Synthetic versatility of pyrazole-3-carbaldehyde.

  • Knoevenagel Condensation: Reaction with active methylene compounds like malononitrile can yield substituted alkenes, which are precursors to various heterocyclic systems with potential biological activity.[12][13]

  • Wittig Reaction: This reaction provides a reliable method for converting the aldehyde into a variety of substituted alkenes with control over the double bond geometry, a critical factor in the biological activity of many agrochemicals.[14][15]

  • Reductive Amination: The aldehyde can be converted into a diverse range of secondary and tertiary amines through reaction with primary or secondary amines in the presence of a reducing agent. This introduces new functional groups and potential points of interaction with biological targets.[9][16]

  • Oxidation: Oxidation of the aldehyde group to a carboxylic acid provides a precursor for the synthesis of pyrazole carboxamides, a well-established class of highly effective fungicides.[7][17]

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its utility is demonstrated through the straightforward, high-yield synthesis of pyrazole-containing chalcones, a class of compounds with recognized antifungal potential. The reactivity of the aldehyde group opens up numerous avenues for the creation of diverse molecular architectures, making this compound a strategic starting point for discovery and development programs in the agrochemical industry. The protocols and insights provided herein are intended to serve as a practical guide for researchers in this field.

References

  • Vora, J. J., Patel, D. M., Parmar, K. C., Patel, B. M., & Vasava, S. B. (2014). Synthesis and antifungal activity of some novel chalcones containing pyrazole moiety. Der Pharma Chemica, 6(5), 166-170.
  • Yuan, Z., et al. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry, 73(38), 23985-23992. [Link]

  • Yuan, Z., et al. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. PubMed. [Link]

  • Vora, J. J., et al. (2014). Synthesis and antifungal activity of some novel chalcones containing pyrazole moiety. Der Pharma Chemica.
  • El-Metwally, A. M., & El-Gazzar, A. B. A. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 18(2), 1970-1984. [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. [Link]

  • Torres, O. H. C., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 32(8), 1646-1656. [Link]

  • El-Sayed, N. N. E., et al. (2021). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Polycyclic Aromatic Compounds, 1-16. [Link]

  • Ouyang, G., et al. (2012). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 17(10), 11926-11942. [Link]

  • Wang, Z., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(11), 20592-20603. [Link]

  • Zhang, Y., et al. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. PubMed. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed. [Link]

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(X), XX-XX.
  • Request PDF. (2025). Synthesis and herbicidal activity of new pyrazole ketone derivatives.
  • Zhou, S., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. [Link]

  • Kim, J., et al. (2000). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of the Korean Chemical Society, 44(6), 550-557.
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes.
  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
  • Lakhvich, F. A., & Khlebnikova, T. S. (2022). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Molecules, 27(15), 4991. [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502.
  • ResearchGate. (2025). ChemInform Abstract: Tandem Knoevenagel-Michael Reaction of 1-Phenyl-3-methyl-5-pyrazolone with Aldehydes Using 3-Aminopropylated Silica Gel as an Efficient and Reusable Heterogeneous Catalyst.
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Martínez, A., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 5(2), 859-883. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry.
  • Hameed, A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(2), M893. [Link]

  • ResearchGate. (2025). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s.
  • Kelly, M. J. B., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Ghasemi, E., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Molecules, 29(8), 1836. [Link]

Sources

Analytical Techniques for the Quantification of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde containing a pyrazole core. The pyrazole motif is a prominent structural feature in many pharmaceutically active compounds, making its derivatives, such as this carbaldehyde, valuable intermediates in drug discovery and development.[1][2] Accurate and reliable quantification of this compound is essential for monitoring reaction kinetics, determining purity, performing quality control of starting materials, and in stability studies of intermediates and final products.

This guide provides a detailed overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The protocols described herein are based on established principles for the analysis of similar pyrazole derivatives and are designed to be robust starting points for method development and validation in a research or quality control setting. All methods should be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4][5][6]

Part 1: High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), is a powerful and widely used technique for the separation, identification, and quantification of moderately polar organic compounds like this compound. The presence of both a phenyl group and a polar carbaldehyde group on the pyrazole ring makes it well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The aromatic system provides a strong chromophore, allowing for sensitive detection using a UV detector.

Principle of RP-HPLC

In RP-HPLC, the analyte is dissolved in a polar mobile phase and pumped through a column packed with a non-polar stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. More non-polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. By adjusting the composition of the mobile phase (e.g., the ratio of organic solvent to water), the retention time of the analyte can be precisely controlled to achieve optimal separation from impurities or other components in the sample matrix.

Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a starting point for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm PTFE or similar).

  • HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Purified water (e.g., Milli-Q or equivalent).

  • Trifluoroacetic acid (TFA) or Formic acid (for MS compatibility).

  • Reference standard of this compound (purity >98%).

2. Chromatographic Conditions

The following conditions are a robust starting point and should be optimized as needed.

ParameterRecommended ConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for aromatic compounds.
Mobile Phase A: 0.1% TFA in WaterB: AcetonitrileIsocratic elution with a mixture like 60:40 (A:B) is a good starting point. TFA is used to improve peak shape by suppressing silanol interactions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLCan be adjusted based on concentration and sensitivity.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength ~254 nm or λmaxThe phenyl-pyrazole system is expected to have strong absorbance in this region. Determine the optimal wavelength (λmax) by running a spectrum of the standard.
Run Time 10 minutesAdjust as necessary to ensure elution of all components and re-equilibration of the column.

3. Preparation of Solutions

  • Mobile Phase: Prepare the aqueous and organic components of the mobile phase. For example, to prepare 1 L of 0.1% TFA in water, add 1 mL of TFA to 1 L of purified water. Filter and degas all mobile phase components before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve it in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis Workflow

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by injecting a mid-range standard solution multiple times (e.g., 5 injections). The relative standard deviation (RSD) for peak area and retention time should typically be less than 2%.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Use linear regression to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of the analyte in the sample solutions using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions sst System Suitability Test prep_std->sst inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate equilibrate->sst sst->inject_std inject_std->inject_sample calibrate Construct Calibration Curve inject_sample->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: HPLC analysis workflow from preparation to quantification.

Method Validation Summary

The developed HPLC method must be validated to ensure its suitability for the intended purpose.[7][8][9] The following parameters should be assessed according to ICH Q2(R2) guidelines.[3][4][6]

Validation ParameterAcceptance Criteria (Typical)Description
Specificity The analyte peak is well-resolved from impurities and matrix components. Peak purity should be confirmed with a DAD.Demonstrates that the method accurately measures only the intended analyte.
Linearity & Range Correlation coefficient (r²) ≥ 0.999The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy 98.0% - 102.0% recoveryThe closeness of the test results to the true value, often assessed by spike/recovery studies.
Precision (RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
LOD & LOQ Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temp).Measures the method's capacity to remain unaffected by small variations in parameters.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile or semi-volatile compounds that are thermally stable. This compound should have sufficient volatility and thermal stability for GC analysis. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, offering a higher degree of certainty than UV detection alone.

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the column's stationary phase. A carrier gas (usually helium or hydrogen) transports the analyte through the column. After separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical "fingerprint". Quantification is typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Experimental Protocol: GC-MS

1. Instrumentation and Materials

  • GC system with a split/splitless injector and an autosampler.

  • Mass Spectrometer (e.g., quadrupole).

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Analytical balance, volumetric flasks, and pipettes.

  • GC vials with septa.

  • High-purity carrier gas (Helium).

  • GC-grade solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Reference standard of this compound.

2. GC-MS Conditions

ParameterRecommended ConditionRationale
Column DB-5ms (or similar 5% phenyl-methylpolysiloxane)A general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds.[10]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading for concentrated samples. Splitless mode can be used for trace analysis.
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 minAn initial temperature program to be optimized for best separation.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.[11][12]
MS Acquisition Full Scan (m/z 40-400) for identification; SIM for quantificationFull scan is used to identify the analyte and its fragmentation pattern. SIM mode monitors specific ions for the analyte, increasing sensitivity and selectivity for quantification.

3. Preparation and Analysis

  • Standard and Sample Preparation: Prepare stock and working standard solutions in a volatile GC-compatible solvent like ethyl acetate or dichloromethane. Prepare sample solutions by dissolving the material in the same solvent and diluting to fall within the calibration range.

  • Analysis Workflow:

    • Inject a standard solution in Full Scan mode to determine the retention time and identify characteristic ions (molecular ion and major fragments).

    • Set up the MS in SIM mode to monitor 3-4 characteristic ions.

    • Inject a series of standards to create a calibration curve.

    • Inject the sample solutions to determine the analyte concentration.

GCMS_Workflow cluster_prep Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing prep_std_gc Prepare Standards in Volatile Solvent inject_full_scan Inject Standard (Full Scan) prep_std_gc->inject_full_scan inject_sim Inject Standards & Samples (SIM) prep_std_gc->inject_sim prep_sample_gc Prepare Samples prep_sample_gc->inject_sim determine_ions Identify Retention Time & Ions inject_full_scan->determine_ions setup_sim Set Up SIM Mode determine_ions->setup_sim setup_sim->inject_sim calibrate_gc Construct Calibration Curve inject_sim->calibrate_gc quantify_gc Quantify Analyte calibrate_gc->quantify_gc

Caption: GC-MS analysis workflow from preparation to quantification.

Part 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantifying compounds that absorb light in the ultraviolet or visible range. The conjugated system of the phenyl-pyrazole-carbaldehyde structure is expected to exhibit strong UV absorbance, making this a viable method for quantification, especially for pure samples or simple mixtures where interfering substances are not present.

Principle of UV-Vis Spectrophotometry

This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). By measuring the absorbance of a sample at a specific wavelength (λmax, the wavelength of maximum absorbance), its concentration can be determined by comparing it to a calibration curve prepared from standards of known concentration.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, and pipettes.

  • Spectroscopic grade solvent (e.g., Methanol or Ethanol).

  • Reference standard of this compound.

2. Procedure

  • Determine λmax:

    • Prepare a dilute solution of the analyte in the chosen solvent (e.g., 10 µg/mL in methanol).

    • Scan the solution across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). Pyrazole itself has a UV absorption maximum around 203-210 nm, but the extended conjugation with the phenyl and carbaldehyde groups will shift this to a longer, more convenient wavelength.[13][14][15]

  • Prepare Calibration Curve:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL in methanol).

    • From the stock solution, prepare a series of at least five dilutions that bracket the expected sample concentration.

    • Set the spectrophotometer to λmax. Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution.

    • Plot absorbance versus concentration and perform a linear regression.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent, ensuring the final concentration results in an absorbance reading within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

    • Measure the absorbance of the sample solution.

    • Calculate the concentration using the equation from the calibration curve.

UVVis_Workflow cluster_prep_uv Preparation cluster_analysis_uv Analysis cluster_data_uv Data Processing prep_std_uv Prepare Standard Solutions find_lambda Determine λmax prep_std_uv->find_lambda measure_std Measure Absorbance of Standards prep_std_uv->measure_std prep_sample_uv Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample_uv->measure_sample find_lambda->measure_std calibrate_uv Construct Calibration Curve measure_std->calibrate_uv quantify_uv Calculate Sample Concentration measure_sample->quantify_uv calibrate_uv->quantify_uv

Caption: UV-Vis spectrophotometry workflow for quantification.

Comparison of Analytical Techniques

TechniqueSelectivitySensitivitySpeedCostComments
HPLC-UV HighHighModerateModerateExcellent for routine QC and purity analysis in complex mixtures.
GC-MS Very HighVery HighModerateHighProvides definitive structural confirmation. Best for volatile impurities. Requires analyte to be thermally stable.
UV-Vis LowModerateFastLowBest for rapid quantification of pure substances or simple mixtures with no interfering components.

Conclusion

The quantification of this compound can be successfully achieved using HPLC, GC-MS, or UV-Vis spectrophotometry. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. HPLC offers a versatile and robust platform for routine quality control, while GC-MS provides the highest level of specificity and sensitivity. UV-Vis spectrophotometry is a valuable tool for quick, high-throughput analysis of relatively pure samples. Regardless of the chosen technique, a thorough method validation process is critical to ensure the generation of reliable, accurate, and reproducible data, which is the foundation of quality in pharmaceutical development and scientific research.[8][9][16]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.
  • Journal of the Indian Chemical Society. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • ResearchGate. (n.d.). Comparison of the UV spectra of pyrazole with that of literature.
  • RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole - the NIST WebBook.
  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.

Sources

Scale-Up Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Specifically, this compound is a highly valuable intermediate, serving as a critical building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.[2][3] Its aldehyde functionality provides a reactive handle for a variety of chemical transformations, such as condensation and nucleophilic addition reactions, making it a versatile precursor in drug discovery and development.[2] This application note provides a detailed, two-step synthetic protocol for the scale-up production of this compound, with a focus on procedural rationale, safety, and optimization for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most efficiently achieved through a two-step process:

  • Knorr Pyrazole Synthesis: The initial step involves the construction of the pyrazole ring through the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[4] For the synthesis of the precursor, 1-methyl-5-phenyl-1H-pyrazole, methylhydrazine is reacted with benzoylacetone. This reaction is a classic and robust method for pyrazole synthesis, often proceeding with high yields.[5][6] The regioselectivity of this reaction is a key consideration; the use of methylhydrazine can lead to the formation of two regioisomers.[6][7] However, by controlling the reaction conditions, the desired 1-methyl-5-phenyl isomer can be favored.

  • Vilsmeier-Haack Formylation: The second step is the introduction of the carbaldehyde group onto the pyrazole ring via the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic rings.[8] The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution.[1] For a 1,5-disubstituted pyrazole, the formylation is expected to occur at the C3 or C4 position. The electronic and steric effects of the substituents on the pyrazole ring will direct the regioselectivity of the formylation.

Visualizing the Synthetic Pathway

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Methylhydrazine Methylhydrazine Condensation Condensation Methylhydrazine->Condensation Benzoylacetone Benzoylacetone Benzoylacetone->Condensation Precursor 1-Methyl-5-phenyl-1H-pyrazole Formylation Formylation Precursor->Formylation Condensation->Precursor DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Target This compound Formylation->Target

Caption: Overall synthetic workflow for this compound.

Detailed Protocols

Part 1: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole (Precursor)

This protocol is based on the well-established Knorr pyrazole synthesis, adapted for the specific target precursor.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 0.5 mol scale)Notes
Methylhydrazine46.0723.04 g (0.5 mol)Corrosive, toxic, handle with care.
Benzoylacetone162.1981.1 g (0.5 mol)-
Glacial Acetic Acid60.05300 mLSolvent and catalyst.
Ethanol46.07As needed for recrystallization-
Saturated NaHCO₃ solution-As needed for neutralization-
Dichloromethane84.93As needed for extraction-
Anhydrous MgSO₄120.37As needed for drying-

Experimental Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetone (81.1 g, 0.5 mol) in glacial acetic acid (300 mL).

  • Addition of Methylhydrazine: While stirring, slowly add methylhydrazine (23.04 g, 0.5 mol) to the solution at room temperature. The addition should be dropwise to control any potential exotherm.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 1 L of ice-water with stirring.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ will be evolved.

    • Extract the aqueous layer with dichloromethane (3 x 200 mL).

    • Combine the organic layers and wash with brine (2 x 150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-methyl-5-phenyl-1H-pyrazole can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Vilsmeier-Haack Formylation to this compound

This protocol details the formylation of the pyrazole precursor. The Vilsmeier-Haack reaction is highly exothermic and involves corrosive reagents; therefore, extreme caution and appropriate personal protective equipment are mandatory.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 0.4 mol scale)Notes
1-Methyl-5-phenyl-1H-pyrazole158.2063.28 g (0.4 mol)Synthesized in Part 1.
Phosphorus oxychloride (POCl₃)153.33122.66 g (75.2 mL, 0.8 mol)Highly corrosive, reacts violently with water.
N,N-Dimethylformamide (DMF)73.09292.36 g (309.6 mL, 4.0 mol)Anhydrous, used as reagent and solvent.
Dichloromethane (DCM)84.93As needed for extraction-
Saturated NaHCO₃ solution-As needed for neutralization-
Anhydrous MgSO₄120.37As needed for drying-

Experimental Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a 1 L three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous DMF (200 mL).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (75.2 mL, 0.8 mol) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. This reaction is highly exothermic.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1-methyl-5-phenyl-1H-pyrazole (63.28 g, 0.4 mol) in anhydrous DMF (109.6 mL).

    • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice (approximately 1 kg).

    • Slowly and carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH reaches 7-8. This step is also exothermic and will release CO₂.

    • Extract the product with dichloromethane (3 x 300 mL).

    • Combine the organic layers, wash with water (2 x 200 mL) and then with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system such as ethanol/water.

Mechanism and Rationale

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of DMF and POCl₃.[9] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Reaction1 DMF->Reaction1 + POCl3 POCl3 POCl3->Reaction1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Reaction1->Vilsmeier_Reagent Pyrazole 1-Methyl-5-phenyl-1H-pyrazole Reaction2 Pyrazole->Reaction2 + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Reaction3 Iminium_Salt->Reaction3 + Reaction2->Iminium_Salt H2O H2O H2O->Reaction3 Aldehyde This compound Reaction3->Aldehyde

Sources

functionalization of the aldehyde group in 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to numerous FDA-approved drugs, showcasing a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Furthermore, functionalized pyrazoles are pivotal in agrochemicals and materials science.[1][4][5]

At the heart of synthesizing diverse pyrazole libraries lies the strategic manipulation of key intermediates. This compound is one such versatile building block. Its aldehyde group serves as a reactive handle for a multitude of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

This guide provides an in-depth exploration of four fundamental transformations of the aldehyde group in this compound: oxidation, reduction, Wittig olefination, and reductive amination. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale to empower experimental design and troubleshooting.

Core Transformations of the Pyrazole Aldehyde

The aldehyde functional group is a cornerstone of organic synthesis due to its versatile reactivity. The protocols below leverage this versatility to generate key derivatives: carboxylic acids, alcohols, alkenes, and amines.

Part 1: Oxidation to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Scientific Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation that introduces a versatile functional group. Pyrazole carboxylic acids are crucial precursors for amides, esters, and other derivatives, many of which exhibit significant pharmacological activity.[6] Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this conversion, particularly in a water-pyridine medium which aids in solubilizing the organic substrate and moderating reactivity.[6][7]

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.0 g, 25 mmol).

  • Solvent Addition: Add a mixture of pyridine (50 mL) and water (20 mL). Stir the mixture until the aldehyde is completely dissolved.

  • Reagent Addition: While stirring, slowly add potassium permanganate (KMnO₄) (e.g., 4.7 g, 30 mmol) in small portions over 30 minutes. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 90-100°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

    • Transfer the filtrate to a beaker and acidify to pH 2-3 by slowly adding concentrated hydrochloric acid (HCl) while cooling in an ice bath.

    • The product, 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, will precipitate as a white solid.

  • Purification:

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining inorganic salts.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

    • Dry the final product under vacuum.

Data Summary: Oxidation of Pyrazole Aldehyde

ParameterDetails
Starting Material This compound
Primary Reagent Potassium Permanganate (KMnO₄)
Solvent System Pyridine/Water
Reaction Temp. Reflux (90-100°C)
Typical Yield 80-90%
Product 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Workflow for Oxidation

Start 1-Methyl-5-phenyl-1H- pyrazole-3-carbaldehyde Reagent KMnO4 Pyridine/H2O Start->Reagent 1. Add Reagents Reaction Reflux (2-3h) Reagent->Reaction 2. Heat Workup Acidic Workup (HCl) Reaction->Workup 3. Quench & Acidify Product 1-Methyl-5-phenyl-1H- pyrazole-3-carboxylic acid Workup->Product 4. Isolate Product

Caption: Oxidation of pyrazole aldehyde to carboxylic acid.

Part 2: Reduction to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Scientific Rationale: The reduction of an aldehyde to a primary alcohol is a key transformation for introducing a hydroxyl group, which can be further functionalized or used to modulate solubility and hydrogen bonding capacity in a drug candidate. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it does not reduce other potentially sensitive functional groups.[6] The reaction proceeds via nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon.

Experimental Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 5.0 g, 25 mmol) in methanol (100 mL).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: While maintaining the temperature, add sodium borohydride (NaBH₄) (e.g., 1.4 g, 37.5 mmol) portion-wise over 20-30 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Carefully quench the reaction by slowly adding water (50 mL).

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol.

    • If necessary, purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

Data Summary: Reduction of Pyrazole Aldehyde

ParameterDetails
Starting Material This compound
Primary Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol
Reaction Temp. 0°C to Room Temperature
Typical Yield 90-98%
Product (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Workflow for Reduction

Start 1-Methyl-5-phenyl-1H- pyrazole-3-carbaldehyde Reagent NaBH4 Methanol Start->Reagent 1. Add Reagent at 0°C Reaction Stir (1-2h) Reagent->Reaction 2. Warm to RT Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench & Extract Product (1-Methyl-5-phenyl-1H- pyrazol-3-yl)methanol Workup->Product 4. Isolate Product

Caption: Reduction of pyrazole aldehyde to a primary alcohol.

Part 3: C-C Bond Formation via the Wittig Reaction

Scientific Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[8][9][10] It offers excellent control over the position of the newly formed double bond. The reaction involves a phosphonium ylide, or Wittig reagent, which acts as a nucleophile, attacking the aldehyde. The reaction proceeds through a cyclic oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[8][11] This protocol describes the synthesis of a vinyl-substituted pyrazole.

Experimental Protocol:

Step A: Preparation of the Wittig Reagent (Methyltriphenylphosphonium Bromide)

  • Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, add triphenylphosphine (e.g., 26.2 g, 100 mmol) and toluene (100 mL).

  • Reagent Addition: Add methyl bromide (CH₃Br) (solution in toluene or bubbled as gas, 100 mmol). Caution: Methyl bromide is toxic and volatile. Handle in a fume hood. Alternatively, use methyl iodide.

  • Reaction: Stir the mixture at room temperature. A white precipitate of the phosphonium salt will begin to form. The reaction may be gently heated (40-50°C) to ensure completion over several hours to overnight.

  • Isolation: Cool the mixture, collect the white solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield methyltriphenylphosphonium bromide.

Step B: Wittig Olefination

  • Ylide Formation: In a dry 250 mL three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (e.g., 8.9 g, 25 mmol) in anhydrous tetrahydrofuran (THF) (100 mL). Cool the suspension to 0°C.

  • Base Addition: Slowly add a strong base such as n-butyllithium (n-BuLi) (e.g., 10 mL of a 2.5 M solution in hexanes, 25 mmol) via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide. Stir for 30 minutes at 0°C.

  • Aldehyde Addition: Dissolve this compound (e.g., 4.0 g, 20 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0°C.

  • Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC indicates consumption of the aldehyde.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL).

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter and concentrate the solution. The crude product will contain the desired alkene and triphenylphosphine oxide.

    • Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 1-methyl-5-phenyl-3-vinyl-1H-pyrazole.

Data Summary: Wittig Reaction

ParameterDetails
Starting Material This compound
Key Reagents Methyltriphenylphosphonium bromide, n-BuLi
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temp. 0°C to Room Temperature
Typical Yield 60-80%
Product 1-Methyl-5-phenyl-3-vinyl-1H-pyrazole

Workflow for Wittig Reaction

cluster_0 Ylide Formation cluster_1 Olefination Phosphonium Ph3P+CH3 Br- Base n-BuLi THF, 0°C Phosphonium->Base Deprotonate Ylide Ylide (Ph3P=CH2) Base->Ylide Aldehyde Pyrazole Aldehyde Ylide->Aldehyde Add Aldehyde Alkene Vinyl Pyrazole Product Aldehyde->Alkene React with Ylide

Caption: Two-stage workflow for the Wittig olefination.

Part 4: C-N Bond Formation via Reductive Amination

Scientific Rationale: Reductive amination is one of the most efficient and versatile methods for synthesizing amines. The process involves the reaction of an aldehyde with an amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.[12] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this one-pot reaction. It is mild enough not to reduce the starting aldehyde but reactive enough to efficiently reduce the iminium intermediate, minimizing side reactions.

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.0 g, 10 mmol) and dichloroethane (DCE) or tetrahydrofuran (THF) (40 mL).

  • Amine Addition: Add the desired primary or secondary amine (e.g., pyrrolidine, 0.85 mL, 10 mmol). If using an amine salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Iminium Formation: Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (e.g., 3.2 g, 15 mmol) portion-wise to the reaction mixture. Stir at room temperature for 3-12 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).

    • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with dichloromethane (DCM) (2 x 40 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure amine derivative.

Data Summary: Reductive Amination

ParameterDetails
Starting Material This compound
Key Reagents Amine (e.g., Pyrrolidine), Sodium Triacetoxyborohydride (STAB)
Catalyst Acetic Acid
Solvent Dichloroethane (DCE)
Reaction Temp. Room Temperature
Typical Yield 75-90%
Product e.g., 1-((1-Methyl-5-phenyl-1H-pyrazol-3-yl)methyl)pyrrolidine

Workflow for Reductive Amination

Start Pyrazole Aldehyde + Amine (R2NH) Catalyst Acetic Acid (cat.) Start->Catalyst 1. Mix Intermediate Iminium Ion Intermediate Catalyst->Intermediate 2. Form Intermediate Reducer STAB (NaB(OAc)3H) Intermediate->Reducer 3. Add Reductant Product Final Amine Product Reducer->Product 4. Reduce & Isolate

Caption: One-pot reductive amination sequence.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. The aldehyde functionality serves as a robust platform for a wide array of chemical transformations. The protocols detailed in this guide for oxidation, reduction, olefination, and amination provide reliable pathways to key structural motifs—carboxylic acids, alcohols, alkenes, and amines. These derivatives are foundational building blocks for constructing larger, more complex molecules, particularly in the context of drug discovery and materials science, enabling the systematic exploration of structure-activity relationships and the development of novel chemical entities.

References

  • Tu, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

  • Alam, M. M., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine & Health Research. Available at: [Link]

  • Sá e Melo, M. L. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. Available at: [Link]

  • Patil, P. O., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Fadda, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports. Available at: [Link]

  • Kumar, H. K. S., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]

  • Fadda, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Perevalov, V. P., et al. (2019). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. . Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. en.wikipedia.org. Available at: [Link]

  • LibreTexts Chemistry. (2023). The Wittig Reaction. chem.libretexts.org. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde. Our goal is to provide actionable insights and robust protocols to improve yield, purity, and reproducibility.

The formylation of a 1,5-disubstituted pyrazole core is a non-trivial synthetic step. The inherent electronic nature of the pyrazole ring often directs electrophilic substitution to the C4 position. Therefore, achieving selective formylation at the C3 position requires careful control over reaction conditions and a deep understanding of the underlying mechanism. This guide will focus on the most common and versatile method for this transformation: the Vilsmeier-Haack reaction .[1][2] We will explore its nuances, troubleshoot common pitfalls, and provide a framework for systematic optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and field-proven experience.

Question 1: My reaction has stalled, shows low conversion, or I have only recovered the 1-methyl-5-phenyl-1H-pyrazole starting material. What went wrong?

Answer: This is a frequent issue that almost always points to problems with the Vilsmeier reagent itself or insufficient reactivity. Let's break down the potential causes.

  • Cause A: Deactivated Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is highly moisture-sensitive.[3] Any trace of water in your N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), or glassware will decompose the reagent, halting the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous DMF (preferably from a sealed bottle) and high-purity, fresh POCl₃. The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause B: Insufficient Reaction Temperature or Time: While the Vilsmeier reagent is formed at low temperatures (0-5 °C), the subsequent electrophilic substitution on the pyrazole ring may require more energy.[4]

    • Solution: After the addition of your pyrazole substrate at 0-5 °C, allow the reaction to warm to room temperature and then gently heat to 50-70 °C. Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC).[3] Extend the reaction time if necessary, but be cautious of potential side product formation at elevated temperatures.

  • Cause C: Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Solution: While a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent (relative to the pyrazole) is typical, for a less reactive position like C3, increasing the equivalents to 2.0 or even 3.0 can drive the reaction to completion. This should be done cautiously as excess reagent can complicate the work-up.

Question 2: The primary product is the C4-aldehyde isomer, not the desired C3-aldehyde. How can I improve the regioselectivity?

Answer: This is the central challenge of this synthesis. The C4 position of the pyrazole ring is generally more electron-rich and sterically accessible, making it the kinetically and thermodynamically favored site for electrophilic attack.[5] While achieving perfect C3 selectivity is difficult, you can influence the isomeric ratio.

  • Explanation of Reactivity: The nitrogen at N1 is electron-donating via resonance, increasing the electron density at both C3 and C5. However, the nitrogen at N2 is electron-withdrawing via induction. The net effect often results in the highest electron density at C4.

  • Strategies to Influence Regioselectivity:

    • Temperature Control: Kinetic control (lower temperatures) might favor one isomer over the other. Try running the entire reaction, including the addition of the pyrazole, at a strictly maintained low temperature (e.g., 0 °C) for an extended period before any heating.

    • Solvent Effects: The choice of solvent can influence the transition state. While DMF is part of the reagent, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can alter the reaction environment.[3]

    • Lewis Acid Additives: While not standard for the Vilsmeier-Haack reaction, the addition of a mild Lewis acid could potentially chelate with the pyrazole nitrogens and alter the electronic distribution, although this requires careful experimentation.

  • Practical Approach: The most reliable strategy is often not to force perfect selectivity but to optimize the overall yield and then separate the isomers using column chromatography. A good separation protocol is key.

Question 3: My reaction mixture is dark, and the TLC shows multiple unidentified spots, making purification a nightmare. What causes these side products?

Answer: The formation of side products is typically due to overly harsh reaction conditions or impurities.

  • Cause A: Overheating: Excessive temperatures (>80-90 °C) or prolonged heating can lead to polymerization and decomposition of the starting material and product, resulting in a dark, tarry mixture.[3]

    • Solution: Maintain careful temperature control. Use a silicone oil bath and a temperature controller. Monitor the reaction by TLC and stop heating as soon as the starting material is consumed or the reaction is no longer progressing.

  • Cause B: Impure Reagents: Impurities in the starting pyrazole or reagents can lead to a cascade of side reactions.

    • Solution: Ensure your 1-methyl-5-phenyl-1H-pyrazole is pure before starting. Recrystallize or chromatograph it if necessary. Use high-purity reagents as mentioned previously.

  • Cause C: Aggressive Work-up: The Vilsmeier reaction must be quenched carefully. Pouring the reaction mixture too quickly into an aqueous solution can cause a violent exothermic reaction, leading to product degradation.[3]

    • Solution: Always quench the reaction by slowly pouring the mixture into a vigorously stirred beaker of crushed ice. Neutralize the acidic solution carefully and slowly with a mild base like saturated sodium bicarbonate or sodium carbonate solution, keeping the temperature low.

Experimental Workflow & Decision Making

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.

G cluster_prep Phase 1: Preparation & Reaction Setup cluster_reaction Phase 2: Reaction & Monitoring cluster_analysis Phase 3: Analysis & Troubleshooting start Start: Anhydrous Conditions Met? start->start reagents Reagents Fresh & High-Purity? start->reagents Yes reagents->reagents setup Assemble Flame-Dried Glassware under Inert Atmosphere reagents->setup Yes vilsmeier Prepare Vilsmeier Reagent (POCl₃ into DMF at 0-5 °C) setup->vilsmeier add_sub Add Pyrazole Substrate Solution Dropwise at 0-5 °C vilsmeier->add_sub monitor Monitor by TLC (Every 30-60 min) add_sub->monitor stalled Reaction Stalled? monitor->stalled heat Gradually Heat (e.g., 50-70 °C) heat->monitor complete Reaction Complete? workup Proceed to Work-up complete->workup Yes complete->stalled No (Continue Monitoring) analyze Analyze Crude Product (NMR, LCMS) workup->analyze stalled->heat Yes stalled->complete No low_yield Problem: Low Yield? analyze->low_yield wrong_isomer Problem: Wrong Isomer? analyze->wrong_isomer optimize Optimize: Increase Reagent Equivalents, Adjust Temp/Time low_yield->optimize Yes separate Optimize: Develop Better Chromatography Separation wrong_isomer->separate Yes

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

  • Q: What exactly is the Vilsmeier reagent?

    • A: The Vilsmeier reagent is an electrophilic chloroiminium salt formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[2][3] It is the active formylating agent in the reaction. Its electrophilicity is weaker than the acylium ions used in Friedel-Crafts acylation, which is why it is effective for electron-rich heterocycles.[6]

  • Q: What are the critical safety precautions?

    • A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas.[3] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step is also highly exothermic and must be performed slowly and with extreme care.

  • Q: Are there alternative methods to synthesize this compound?

    • A: Yes. While the Vilsmeier-Haack reaction is common, other formylation methods exist, such as the Duff or Riecke reactions, though they are often less efficient for this class of substrate.[7] A more robust but longer alternative is to construct the pyrazole ring from a precursor that already contains the aldehyde or a masked aldehyde functional group. For example, by reacting methylhydrazine with a suitably substituted β-ketoaldehyde derivative.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific results.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting colorless to pale yellow solution at 0-5 °C for 30 minutes.

2. Formylation Reaction:

  • Dissolve the 1-methyl-5-phenyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice water.

  • Once the quench is complete, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH ~7-8).

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% Hexane and gradually increasing the proportion of Ethyl Acetate) to separate the C3 and C4 isomers.

Data Summary: Impact of Reaction Parameters

ParameterConditionExpected Impact on YieldExpected Impact on C3:C4 RatioNotes
Temperature Low (0-25 °C)Lower conversion rateMay slightly favor one isomer (kinetic control)Requires longer reaction times.
High (50-70 °C)Higher conversion rateMay favor the thermodynamically stable C4 isomerRisk of side product formation increases.[4]
POCl₃ Equiv. Low (1.1 eq.)Potentially incomplete reactionNo significant impact expectedA safe starting point for optimization.
High (2.0-3.0 eq.)Drives reaction to completionMay decrease selectivity due to higher reactivityCan make work-up more difficult.
Reaction Time Short (1-2 h)Incomplete reaction-Monitor by TLC to avoid premature work-up.[3]
Long (>6 h)Can increase yield if reaction is slowNo significant impact expectedRisk of decomposition with prolonged heating.

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrazole ring.

Caption: Mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Indian Chemical Society. Available at: [Link]

  • Methanol as a formylating agent in nitrogen heterocycles. Royal Society of Chemistry. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine. Thieme. Available at: [Link]

  • Formylation. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. E-Journal of Chemistry. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

Sources

Technical Support Center: Purification of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who require a high degree of purity for their downstream applications. We will address common challenges, provide detailed troubleshooting protocols, and explain the rationale behind our recommended procedures to ensure you can achieve your desired purity with confidence and efficiency.

The target compound is often synthesized via the Vilsmeier-Haack formylation of a corresponding hydrazone precursor.[1][2] While effective, this reaction can introduce specific impurities that complicate purification. This guide provides robust methods to isolate the target aldehyde from common side products and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities largely depend on the synthetic route. For a Vilsmeier-Haack synthesis, you should be aware of several potential contaminants:

  • Unreacted Hydrazone Precursor: Incomplete reaction is a common source of contamination.

  • Over-formylated or Side-Reaction Products: The Vilsmeier reagent is highly reactive and can sometimes lead to undesired products, although formylation of the pyrazole ring is generally regioselective at the C4 position.[3]

  • Residual DMF and POCl₃ Hydrolysis Products: Dimethylamine hydrochloride and phosphoric acid can be present if the initial aqueous work-up is incomplete.[3]

  • Tarry Residues: The Vilsmeier-Haack reaction is exothermic; poor temperature control can lead to polymerization or decomposition, resulting in dark, tarry substances.[3]

Q2: My crude product is a dark oil or a sticky solid. What's the first step?

A2: A dark, non-crystalline crude product suggests the presence of significant impurities or residual solvent. The first step is to perform a simple liquid-liquid extraction or a solvent wash. Trituration with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can often precipitate the desired product, leaving colored impurities in the solution. If the product is an oil, dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and passing it through a small plug of silica gel can remove baseline impurities and color before attempting a full chromatographic separation.

Q3: Is column chromatography or recrystallization better for this compound?

A3: The choice depends on the impurity profile and the scale of your reaction.

  • Column Chromatography is the most versatile and generally effective method for separating a complex mixture of impurities with different polarities.[4][5] It is the recommended first-line approach for this compound.

  • Recrystallization is ideal when you have a single major impurity with different solubility characteristics than your product, or for a final polishing step after chromatography.[6] If your crude product is already >90% pure, recrystallization can be a highly efficient way to obtain material of very high purity.

Q4: The pyrazole seems to be sticking to the silica gel during column chromatography. What can I do?

A4: Pyrazoles are basic heterocycles due to the lone pair of electrons on the N2 nitrogen. The surface of standard silica gel is acidic (due to silanol groups, Si-OH), which can lead to strong adsorption, peak tailing, or even decomposition of the product on the column. To mitigate this, deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~0.5-1% v/v), to your eluent system.[7] This neutralizes the acidic sites and ensures smooth elution.

Data & Protocols
Table 1: Potential Impurities and Their Origin
Impurity TypePotential Structure/DescriptionLikely OriginRecommended Removal Method
Unreacted Precursore.g., 1-methyl-5-phenyl-1H-pyrazoleIncomplete formylation reaction.Column Chromatography
Reagent ByproductsDimethylamine HCl, Phosphoric AcidIncomplete aqueous work-up of Vilsmeier-Haack reaction.[3]Thorough aqueous wash (water, sat. NaHCO₃, brine).
Isomeric Impuritiese.g., Regioisomers from synthesisSide reactions during pyrazole ring formation.[4]Column Chromatography, Fractional Recrystallization.[4]
Polymeric MaterialDark, tarry, insoluble residueOverheating during the reaction.[3]Filtration, silica plug filtration.
Purification Workflow Decision Diagram

This diagram outlines a logical workflow for purifying the crude product.

Crude Crude Product (Post-Workup) TLC1 Analyze by TLC Crude->TLC1 Decision1 Impurity Profile? TLC1->Decision1 Column Column Chromatography (See Protocol 1) Decision1->Column  Complex Mixture / Multiple Spots Recryst Recrystallization (See Protocol 2) Decision1->Recryst  One Major Spot w/ Minor Impurities Fractions Combine Pure Fractions & Evaporate Column->Fractions Crystals Collect Crystals by Filtration Recryst->Crystals TLC2 Check Purity (TLC) Fractions->TLC2 Crystals->TLC2 Final Pure Product (Confirm by NMR, LC-MS) TLC2->Final

Caption: General purification workflow for this compound.

Troubleshooting Guides
Issue 1: Problems with Column Chromatography
ProblemPotential Cause(s)Suggested Solution(s)
Product Streaking / Tailing 1. Compound is adsorbing too strongly to the acidic silica gel.[7] 2. Column is overloaded. 3. Inappropriate solvent system.1. Add 0.5-1% triethylamine to your eluent to deactivate the silica.[7] 2. Use a proper ratio of crude material to silica gel (typically 1:50 to 1:100 w/w). 3. Re-evaluate your eluent system using TLC. Aim for an Rf of 0.2-0.3 for your product.
Poor Separation of Product and Impurity 1. Eluent is too polar, moving everything too quickly. 2. Eluent is not polar enough, causing compounds to stay near the baseline. 3. The chosen solvents do not provide enough selectivity.1. Decrease the polarity of the eluent (e.g., from 30% EtOAc/Hexanes to 20%). 2. Increase the polarity of the eluent (e.g., from 10% EtOAc/Hexanes to 20%). 3. Change the solvent system entirely. For example, switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol.
No Product Eluting from the Column 1. Compound has irreversibly bound to the silica. 2. Eluent is far too non-polar.1. This is a risk with basic compounds on acidic silica. Try flushing the column with a highly polar, basic mixture like 10% Methanol / 1% NH₄OH in Dichloromethane. In the future, use deactivated silica.[7] 2. Gradually increase the eluent polarity until the product begins to move, as determined by TLC analysis of column drips.
Troubleshooting Diagram: Column Chromatography

Start Column Issue Identified Streaking Streaking / Tailing? Start->Streaking PoorSep Poor Separation? Streaking->PoorSep No AddTEA Add 0.5-1% Triethylamine to Eluent Streaking->AddTEA Yes CheckLoad Reduce Column Loading Streaking->CheckLoad If TEA doesn't solve NoElution Product Not Eluting? PoorSep->NoElution No ChangePolarity Adjust Eluent Polarity (based on TLC) PoorSep->ChangePolarity Yes ChangeSystem Change Solvent System (e.g., DCM/MeOH) PoorSep->ChangeSystem If polarity change fails NoElution->ChangePolarity Yes Flush Flush with Polar/ Basic Eluent NoElution->Flush If still no elution

Caption: Decision tree for troubleshooting common column chromatography issues.

Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography

This is the most robust method for purifying this compound from a complex mixture.

1. Preparation:

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.[8] Common ratios range from 10:90 to 40:60 (EtOAc:Hexanes).
  • Deactivation (Recommended): To your chosen eluent, add triethylamine (Et₃N) to a final concentration of 0.5-1% by volume.[7]
  • Slurry Packing: Prepare a slurry of silica gel in your eluent (with Et₃N) and pack your column.

2. Loading the Sample:

  • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent.
  • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.
  • Carefully add the sample to the top of the packed column.

3. Elution and Collection:

  • Begin eluting with your chosen solvent system, maintaining positive pressure.
  • Collect fractions and monitor the elution of your product by TLC.
  • Combine the fractions that contain the pure product.

4. Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Table 2: Recommended Solvent Systems
MethodPrimary Solvent (Non-polar)Secondary Solvent (Polar)Modifier
Column Chromatography Hexanes / HeptaneEthyl Acetate0.5-1% Triethylamine[7]
DichloromethaneMethanol0.5-1% Triethylamine
Recrystallization EthanolWaterN/A
IsopropanolWaterN/A
Ethyl AcetateHexanes / HeptaneN/A
Protocol 2: Purification by Recrystallization

This method is effective for purifying a solid product that is already relatively clean (>90%).

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
  • Common solvent pairs for pyrazole derivatives include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[6][7]

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.
  • Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
  • Once dissolved, slowly add the anti-solvent (e.g., hot water) dropwise until the solution becomes faintly turbid.[7]
  • If turbidity persists, add a few drops of the primary solvent until the solution is clear again.
  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.

3. Isolation:

  • Collect the resulting crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.
  • Dry the crystals under vacuum to remove all residual solvent.
References
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. [Online PDF].
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. [Online PDF].
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. [Online PDF].
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
  • Anunobi, C. C., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • BenchChem. (n.d.). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

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common side products in the synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. Here, we address common challenges and frequently encountered side products during its synthesis, particularly via the Vilsmeier-Haack reaction, providing expert insights and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what is the key reaction mechanism?

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of the 1-methyl-5-phenyl-1H-pyrazole precursor.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an excess of N,N-dimethylformamide (DMF), which also serves as the solvent.[2][4][5]

The mechanism involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent. The substitution is regioselective for the C4 position in many pyrazoles, but in the 1,5-disubstituted system, the C3 position is targeted. Subsequent hydrolysis of the resulting iminium ion intermediate during aqueous work-up yields the final aldehyde product.[2][4]

Q2: Why is strict moisture control so critical during the Vilsmeier-Haack reaction?

Strict anhydrous conditions are paramount for two primary reasons. First, the Vilsmeier reagent is highly moisture-sensitive and will readily hydrolyze, quenching the active formylating agent and reducing your yield.[6] Second, phosphorus oxychloride (POCl₃) reacts violently with water in a highly exothermic reaction, posing a significant safety hazard.[6] Ensuring all glassware is oven-dried and using anhydrous solvents and reagents are critical for both the success and safety of the experiment.[7]

Troubleshooting Guide: Common Side Products & Solutions

Issue 1: My final product is contaminated with a regioisomer, 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. How can I prevent its formation?

Cause: While formylation of 1,5-disubstituted pyrazoles generally favors the C3 position, the formation of the C4-formylated isomer is a common side reaction.[8][9] The regioselectivity is dictated by a delicate balance of electronic and steric effects. If reaction conditions are too harsh (e.g., excessively high temperatures), the kinetic barrier for attack at the C4 position can be overcome, leading to a mixture of isomers which are often difficult to separate via standard column chromatography due to their similar polarities.

Solution & Protocol: To enhance regioselectivity for the desired C3 product, precise temperature control is key. The formation of the Vilsmeier reagent is exothermic and should be performed at 0°C. Subsequent addition of the pyrazole substrate and the reaction itself should be maintained at a low to moderate temperature.

Optimized Protocol for C3-Selectivity:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 equivalents).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 5-10°C. Stir for 30 minutes at 0°C to allow for complete formation of the Vilsmeier reagent.

  • Dissolve the 1-methyl-5-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the cold Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then gently heat to 40-50°C for 2-4 hours, monitoring by TLC. Avoid higher temperatures to minimize C4-isomer formation.

  • Proceed with a controlled aqueous work-up (see Issue 3).

Issue 2: My reaction is incomplete, and I have a significant amount of unreacted 1-methyl-5-phenyl-1H-pyrazole starting material.

Cause: This issue typically stems from three sources:

  • Insufficient Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent to the pyrazole substrate is critical. An inadequate amount will naturally lead to an incomplete reaction.

  • Deactivated Reagent: As mentioned in FAQ 2, moisture contamination will destroy the reagent, halting the reaction.

  • Insufficient Activation: The reaction may not have been heated sufficiently or for long enough to achieve full conversion. Electron-rich aromatic systems react more readily, but pyrazoles can sometimes require gentle heating to drive the reaction to completion.[1]

Solution:

  • Stoichiometry: Use a 2- to 3-fold excess of the Vilsmeier reagent (both DMF and POCl₃ relative to the pyrazole substrate) to ensure it is not the limiting factor.

  • Anhydrous Conditions: Double-check that all solvents are anhydrous and glassware is properly dried.

  • Reaction Time & Temperature: After the initial addition at low temperature, gradually increase the temperature to a moderate level (e.g., 50-70°C) and monitor the reaction progress using TLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. For some less reactive pyrazole systems, temperatures up to 120°C have been reported, but this increases the risk of side products.[10]

Issue 3: I am detecting an isomeric impurity that is not the C4-aldehyde. What could it be?

Cause: This impurity is often the formylated product of a regioisomeric starting material. The synthesis of the 1-methyl-5-phenyl-1H-pyrazole precursor, typically from a 1,3-dicarbonyl equivalent and methylhydrazine, can produce a mixture of 1,5- and 1,3-isomers (1-methyl-3-phenyl-1H-pyrazole).[11] This is a well-documented challenge in pyrazole synthesis.[11][12] If this isomeric impurity is present in your starting material, it will undergo formylation to produce 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde , which is isomeric to your target product.

Solution:

  • Analyze the Starting Material: Before the Vilsmeier-Haack reaction, rigorously check the purity of your 1-methyl-5-phenyl-1H-pyrazole starting material by ¹H NMR and LC-MS to ensure it is free from the 1,3-phenyl isomer.

  • Purify the Precursor: If the regioisomeric impurity is present, it must be removed before formylation. This is often more straightforward than separating the final aldehyde products. Careful column chromatography or recrystallization of the pyrazole precursor is recommended.

  • Optimize Precursor Synthesis: When synthesizing the precursor, consider using reaction conditions known to improve regioselectivity, such as using fluorinated alcohols (e.g., TFE) as the solvent, which has been shown to dramatically favor one isomer over the other.[11]

Summary of Potential Side Products

Side Product NameStructureOriginTroubleshooting Action
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Isomeric aldehydeLack of regioselectivity in Vilsmeier-Haack reaction, often due to high temperatures.Maintain strict temperature control (0°C for reagent formation, 40-50°C for reaction).
1-Methyl-5-phenyl-1H-pyrazole Unreacted Starting MaterialInsufficient/deactivated reagent or incomplete reaction conditions.Use excess Vilsmeier reagent, ensure anhydrous conditions, and optimize reaction time/temperature via TLC monitoring.
1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde Isomeric aldehydeFormylation of a regioisomeric impurity (1-methyl-3-phenyl-1H-pyrazole) present in the starting material.Analyze and purify the pyrazole precursor before the formylation step. Optimize precursor synthesis for better regioselectivity.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway to this compound and the competing pathway that leads to the common C4-formylated side product.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Start 1-Methyl-5-phenyl- 1H-pyrazole Intermediate3 Iminium Intermediate (C3-Attack) Start->Intermediate3 Attack at C3 (Major Pathway) Intermediate4 Iminium Intermediate (C4-Attack) Start->Intermediate4 Attack at C4 (Minor Pathway) Product3 Desired Product (3-carbaldehyde) Intermediate3->Product3 Hydrolysis (Work-up) Product4 Side Product (4-carbaldehyde) Intermediate4->Product4 Hydrolysis (Work-up)

Caption: Reaction scheme for the Vilsmeier-Haack formylation and its side products.

References

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. Retrieved from [Link]

  • Álvarez-Pérez, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
  • Ghahremanzadeh, R., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports.
  • Kreiza, G., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
  • Kira, M. A., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • Singh, R. P., et al. (2014). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction.
  • Orita, A., et al. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Vilsmeier-Haack reaction. (n.d.). chemeurope.com. Retrieved from [Link]

  • Kumar, H., et al. (2018). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
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  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (n.d.). ARKIVOC.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
  • Siddiqui, H. L., et al. (2014).
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). SpringerLink.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC.
  • Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. (n.d.).
  • Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports.
  • Method for purifying pyrazoles. (2011).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Journal of the Brazilian Chemical Society.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Organic and Pharmaceutical Chemistry.

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for frequently encountered issues in synthetic reactions involving 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

Introduction to this compound

This compound is a versatile heterocyclic aldehyde. The pyrazole core is a significant motif in medicinal chemistry, and the aldehyde group allows for a variety of synthetic transformations.[1] However, the interplay between the electron-rich pyrazole ring and the reactive aldehyde can lead to specific challenges in reaction outcomes. This guide will help you navigate these complexities.

Chemical and Physical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O[1]
Molecular Weight186.21 g/mol [1]
AppearanceLight orange crystalline powder[1]
Storage Conditions0-8°C[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Low or No Yield in Knoevenagel Condensation

Question: I am attempting a Knoevenagel condensation with this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) using a mild base like piperidine, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Knoevenagel condensations involving pyrazole aldehydes can stem from several factors, including inappropriate catalyst choice, suboptimal reaction conditions, and poor solvent selection.[2]

Root Cause Analysis:
  • Insufficient Base Strength: While piperidine is a classic catalyst for the Knoevenagel reaction, the electronic nature of the pyrazole ring can influence the acidity of the active methylene compound and the overall reaction kinetics.[3] A base that is too weak may not efficiently generate the required enolate nucleophile.

  • Suboptimal Solvent System: The solubility of both the pyrazole aldehyde and the active methylene compound is crucial. A solvent system that does not fully dissolve the reactants will result in a heterogeneous mixture and impede the reaction.[4]

  • Reaction Temperature and Time: Knoevenagel condensations can be sensitive to temperature. Insufficient heat may lead to slow reaction rates, while excessive heat can cause side product formation.

Troubleshooting Workflow and Recommended Protocols:

Here is a step-by-step approach to optimize your Knoevenagel condensation:

  • Catalyst Screening:

    • Ammonium Carbonate: This has proven effective for Knoevenagel condensations of pyrazole aldehydes, particularly in aqueous media.[2][4] It is a mild, inexpensive, and efficient catalyst.

    • Alternative Amine Bases: Consider stronger amine bases like triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) in catalytic amounts.

  • Solvent Optimization:

    • Aqueous Ethanol: A 1:1 mixture of water and ethanol has been shown to be an excellent solvent system for this reaction, as it can effectively dissolve both the pyrazole aldehyde and polar active methylene compounds.[4]

    • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[2]

Detailed Experimental Protocol (Ammonium Carbonate Catalysis):
  • In a round-bottom flask, combine this compound (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol).

  • Add a 1:1 mixture of water and ethanol (10 mL).

  • Stir the mixture for 3-5 minutes to ensure proper mixing.

  • Add ammonium carbonate (20 mol %).

  • Reflux the reaction mixture, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation cause1 Insufficient Base Strength start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect Temperature/Time start->cause3 solution1 Screen Catalysts (e.g., Ammonium Carbonate) cause1->solution1 solution2 Optimize Solvent System (e.g., Water:Ethanol 1:1) cause2->solution2 solution3 Monitor with TLC & Adjust Conditions cause3->solution3

Caption: Troubleshooting Knoevenagel Condensations.

Issue 2: Poor Yields and Side Products in Wittig Reactions

Question: My Wittig reaction with this compound is giving a low yield of the desired alkene, and I'm observing several side products. I'm using a standard procedure with n-butyllithium to generate the ylide. What could be going wrong?

Answer:

Low yields in Wittig reactions with this substrate can be attributed to ylide instability, steric hindrance, or competing side reactions involving the pyrazole ring.[5]

Root Cause Analysis:
  • Ylide Instability: Phosphorus ylides, especially non-stabilized ones, can be highly reactive and may decompose if not generated and used under strictly anhydrous and inert conditions.[6]

  • Steric Hindrance: The phenyl group at the 5-position of the pyrazole ring can create steric hindrance around the aldehyde, potentially slowing down the reaction with bulky ylides.

  • Competing Reactions: Strong bases like n-butyllithium can potentially deprotonate other sites on the pyrazole ring, leading to undesired side reactions.[7]

Troubleshooting Workflow and Recommended Protocols:
  • Ensure Anhydrous and Inert Conditions:

    • Thoroughly flame-dry all glassware before use.

    • Use anhydrous solvents.

    • Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Ylide Generation and Reaction Conditions:

    • Consider the Ylide Type: Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require heating, but they generally produce the (E)-alkene.[8] Non-stabilized ylides are more reactive but often yield the (Z)-alkene.[2][8]

    • Base Selection: While n-BuLi is common, consider alternatives like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), which may offer different reactivity profiles.[5][9]

    • Reverse Addition: Try adding the aldehyde solution to the pre-formed ylide at a low temperature (e.g., -78 °C) and then allowing the reaction to slowly warm to room temperature. This can help control the reaction rate and minimize side products.

Detailed Experimental Protocol (General Wittig Reaction):
  • In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise.

  • Stir the mixture at this temperature for 1 hour to allow for complete ylide formation.

  • Cool the reaction mixture to -78 °C and slowly add a solution of this compound (1 eq.) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Wittig_Troubleshooting start Low Yield in Wittig Reaction cause1 Ylide Instability start->cause1 cause2 Steric Hindrance start->cause2 cause3 Competing Side Reactions start->cause3 solution1 Strict Anhydrous/Inert Conditions cause1->solution1 solution2 Optimize Ylide & Base cause2->solution2 solution3 Control Reaction Temperature (e.g., -78 °C to RT) cause3->solution3

Caption: Troubleshooting Wittig Reactions.

Issue 3: Incomplete Oxidation to the Carboxylic Acid

Question: I am trying to oxidize this compound to the corresponding carboxylic acid, but the reaction is sluggish and incomplete, even with common oxidizing agents. What should I consider?

Answer:

Incomplete oxidation can be due to the use of an insufficiently strong oxidizing agent or the formation of a stable hydrate that is resistant to oxidation.[5]

Root Cause Analysis:
  • Oxidant Strength: The electron-rich nature of the pyrazole ring may have a deactivating effect on the aldehyde, requiring a stronger oxidizing agent for complete conversion.

  • Hydrate Formation: In the presence of water, aldehydes can form hydrates. While this can sometimes be beneficial for oxidation, in some cases, the hydrate may be particularly stable and less susceptible to oxidation.[5]

Troubleshooting Workflow and Recommended Protocols:
  • Select a Stronger Oxidizing Agent:

    • If you are using a mild oxidant like PCC or PDC, consider switching to a more potent one such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[5]

    • Pinnick Oxidation: This is an excellent method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups. It uses sodium chlorite (NaClO₂) as the oxidant with a scavenger like 2-methyl-2-butene to prevent side reactions.

Detailed Experimental Protocol (Pinnick Oxidation):
  • Dissolve this compound (1 eq.) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a scavenger for hypochlorite).

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with HCl and extract the carboxylic acid product with an appropriate organic solvent.

Summary of Troubleshooting Strategies

Reaction TypeCommon ProblemPotential Cause(s)Recommended Solution(s)
Knoevenagel Condensation Low/No YieldInsufficient base strength, poor solvent choiceUse ammonium carbonate as a catalyst; use a water:ethanol (1:1) solvent system.[2][4]
Wittig Reaction Low Yield, Side ProductsYlide instability, steric hindrance, competing reactionsEnsure strict anhydrous/inert conditions; optimize base and ylide choice; control reaction temperature.[5][6]
Oxidation Incomplete ReactionInsufficiently strong oxidant, stable hydrate formationUse a stronger oxidizing agent (e.g., KMnO₄, Pinnick oxidation).[5]

References

  • BenchChem. (n.d.). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (n.d.). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.).
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC - NIH.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). Chem-Impex.
  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2022). IUCr.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2023). Smolecule.
  • Knoevenagel condensation. (n.d.). Wikipedia.
  • Wittig Reaction - Common Conditions. (n.d.).
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • 1H-Pyrazole, 3-methyl-5-phenyl-. (n.d.). NIST WebBook.
  • Problems with wittig reaction. (2022). Reddit.
  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. (2017). ResearchGate.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (n.d.). MDPI.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI.
  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubMed Central.
  • Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. (2016). ResearchGate.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences.

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preventing byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent and classic method is the Knorr pyrazole synthesis , which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] Other widely used methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazine (often leading to a pyrazoline intermediate that requires subsequent oxidation), and various multicomponent reactions that allow for the construction of highly substituted pyrazoles in a single step.[2][4][5]

Q2: I'm observing a mixture of products in my reaction. What are the most likely byproducts?

A2: The formation of byproducts is a common challenge in pyrazole synthesis. The most frequently encountered issues include:

  • Regioisomers: This is the primary challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, leading to a mixture of pyrazole isomers that can be difficult to separate.[2][4][5]

  • Pyrazoline Intermediates: Incomplete cyclization or a lack of an effective aromatization step can result in the formation of pyrazoline byproducts.[2]

  • Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can generate colored impurities, often resulting in yellow or red reaction mixtures.[2][6]

  • Di-addition Products: In some instances, a second molecule of hydrazine can react with the dicarbonyl compound, leading to undesired di-addition byproducts.[2][7]

  • Pyrazolones: When using β-ketoesters as the 1,3-dicarbonyl equivalent, the formation of pyrazolone byproducts is a possibility.[8]

Q3: How can I identify the specific byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get an initial indication of the number of components in your reaction mixture.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. The presence of duplicate sets of peaks in your ¹H or ¹³C NMR spectra is a strong indicator of regioisomer formation.[2]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for determining the molecular weights of the components in your mixture, which can help in identifying byproducts.[2]

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra show duplicate sets of peaks corresponding to the desired product.

  • Multiple spots are observed on TLC, even after initial purification attempts.

  • The isolated product has a broadened melting point range.

Causality: When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different intermediates, which then cyclize to form two regioisomeric pyrazole products.

Troubleshooting & Optimization Strategies:

StrategyRationale
Solvent Selection The polarity and nature of the solvent can influence the regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to favor the formation of a single regioisomer in some cases.[4] It is recommended to perform a solvent screen to identify the optimal medium for your specific substrates.
pH Control The reaction is often catalyzed by acid.[1][10] The pH can influence the rate of the initial condensation and the subsequent cyclization. Careful control of the pH, for instance by using a buffer or a specific acid catalyst, can sometimes favor one reaction pathway over the other.
Temperature Control Lowering the reaction temperature can sometimes increase the selectivity of the initial nucleophilic attack, leading to a higher ratio of the desired regioisomer.
Protecting Groups In some cases, employing a protecting group strategy on one of the carbonyls of the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine, thus controlling the regioselectivity.

Experimental Protocol: Screening for Optimal Solvent to Control Regioselectivity

  • Set up parallel reactions in a multi-well reaction block or in separate round-bottom flasks.

  • To each reaction vessel, add the unsymmetrical 1,3-dicarbonyl compound (1 equivalent).

  • Add the substituted hydrazine (1.1 equivalents).

  • To each vessel, add a different solvent to be screened (e.g., ethanol, isopropanol, DMF, NMP, toluene, dioxane).

  • Add a catalytic amount of a weak acid (e.g., acetic acid) to each reaction.

  • Stir the reactions at a controlled temperature (e.g., room temperature or 60 °C) for a set period (e.g., 12 hours).

  • Monitor the progress of each reaction by TLC.

  • Upon completion, work up each reaction and analyze the crude product mixture by ¹H NMR to determine the ratio of the regioisomers.

Issue 2: Presence of Colored Impurities

Symptoms:

  • The reaction mixture turns a deep yellow, red, or brown color.

  • The isolated product is off-color, even after purification.

  • Baseline impurities are observed on TLC.

Causality: Hydrazine and its derivatives can be unstable and prone to oxidation or self-condensation, especially at elevated temperatures or in the presence of air. These side reactions can produce highly colored, often polymeric, byproducts.

Troubleshooting & Optimization Strategies:

StrategyRationale
Use High-Purity Hydrazine Start with freshly opened or purified hydrazine to minimize the presence of oxidized impurities from the outset.
Inert Atmosphere Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the hydrazine.
Controlled Reagent Addition Slow, controlled addition of the hydrazine to the reaction mixture can help to manage any exotherm and prevent localized high concentrations of hydrazine, which can promote side reactions.[11]
Lower Reaction Temperature If the reaction kinetics allow, running the reaction at a lower temperature can reduce the rate of decomposition of the hydrazine.
Purification with Activated Carbon Treatment of the crude product solution with activated carbon (charcoal) can sometimes be effective in adsorbing colored impurities before final crystallization or chromatography.
Issue 3: Incomplete Reaction or Formation of Pyrazoline Intermediates

Symptoms:

  • Significant amounts of starting material remain even after prolonged reaction times.

  • The presence of a non-aromatic intermediate is detected by NMR or MS.

Causality: The final step in many pyrazole syntheses is an aromatization, which can occur via dehydration or oxidation. If this step is not efficient, the reaction can stall at the pyrazoline intermediate stage.

Troubleshooting & Optimization Strategies:

StrategyRationale
Increase Reaction Temperature The final dehydration step is often promoted by heat. Increasing the reaction temperature or refluxing for a longer period can drive the reaction to completion.
Add a Dehydrating Agent In cases where dehydration is sluggish, the addition of a dehydrating agent like magnesium sulfate or the use of a Dean-Stark trap to remove water can be beneficial.
Introduce an Oxidant If the synthesis proceeds via an α,β-unsaturated ketone, the initial product is a pyrazoline which requires oxidation to form the pyrazole.[5] Common oxidants for this purpose include air (oxygen), bromine, or DDQ.
Stronger Acid Catalyst A stronger acid catalyst can sometimes facilitate the dehydration step more effectively.

Visualizing Reaction Pathways

To better understand the critical steps in pyrazole synthesis and potential points of byproduct formation, the following diagrams illustrate the key mechanisms.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone/Enamine Hydrazone/Enamine 1,3-Dicarbonyl->Hydrazone/Enamine Condensation Hydrazine Hydrazine Hydrazine->Hydrazone/Enamine Byproducts Byproducts Hydrazine->Byproducts Decomposition Cyclic Intermediate Cyclic Intermediate Hydrazone/Enamine->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration Cyclic Intermediate->Byproducts Incomplete Aromatization Regioisomer_Formation Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Attack at Carbonyl 1 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C1 Attack_at_C2 Attack at Carbonyl 2 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Intermediate_A Intermediate A Attack_at_C1->Intermediate_A Intermediate_B Intermediate B Attack_at_C2->Intermediate_B Regioisomer_1 Regioisomer 1 Intermediate_A->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Regioisomer 2 Intermediate_B->Regioisomer_2 Cyclization & Dehydration

Caption: Pathway to Regioisomer Formation.

References

  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • El-Sayed, N. N. E., & Abdel-Aziz, H. A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4983.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228.
  • YouTube. (2019, January 19). synthesis of pyrazoles.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • ResearchGate. (n.d.). Optimization of reaction conditions. [a].
  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.

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Technical Support Center: Alternative Synthetic Routes for 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development efforts.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?

The synthesis of this compound and related pyrazole carbaldehydes typically revolves around two main approaches:

  • Construction of the pyrazole ring followed by formylation: This involves first synthesizing the 1-methyl-5-phenyl-1H-pyrazole core and then introducing the aldehyde group. The Vilsmeier-Haack reaction is the most common and effective method for this formylation step.[1][2][3]

  • Formation of the pyrazole ring from precursors already containing the aldehyde or a masked aldehyde functionality: This strategy involves incorporating the three-carbon aldehyde equivalent into one of the starting materials used for the pyrazole ring synthesis.

Each approach has its advantages and is suited for different starting materials and scalability requirements.

Q2: We are considering the Vilsmeier-Haack reaction. What is the mechanism and what are the critical parameters?

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic compounds like pyrazoles.[2][4]

Mechanism: The reaction proceeds via an electrophilic aromatic substitution.

  • Formation of the Vilsmeier reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, most commonly N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][4]

  • Electrophilic attack: The electron-rich pyrazole ring attacks the Vilsmeier reagent, typically at the C4 position, which is the most nucleophilic site on the pyrazole ring.[5]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.

Critical Parameters:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose.[1] All glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent decomposition.[1] The subsequent formylation reaction temperature may need to be optimized depending on the reactivity of the pyrazole substrate.

  • Stoichiometry: The molar ratio of the pyrazole to the Vilsmeier reagent can influence the reaction rate and yield. An excess of the Vilsmeier reagent is often used to ensure complete conversion.

  • Solvent: While DMF often serves as both the reagent and solvent, an inert co-solvent like dichloromethane (DCM) can be used.[1]

Synthetic Routes & Experimental Protocols

Below are detailed protocols for alternative synthetic routes to this compound.

Route 1: Two-Step Synthesis via Vilsmeier-Haack Formylation

This is a widely adopted and versatile approach.

Workflow Diagram

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 1-methyl-5-phenyl-1H-pyrazole

This step involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, a classic Knorr-type pyrazole synthesis.[6]

Protocol:

  • To a solution of phenylhydrazine (1.0 eq) in ethanol, add 1-phenyl-1,3-butanedione (1.0 eq).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude 1-phenyl-3-methyl-1H-pyrazole is then methylated. Dissolve the crude product in a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate (1.5 eq) followed by the dropwise addition of a methylating agent like methyl iodide or dimethyl sulfate (1.2 eq).

  • Stir the reaction at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Work up the reaction by filtering the inorganic salts and removing the solvent. The crude product can be purified by column chromatography or recrystallization.

Step 2: Vilsmeier-Haack Formylation of 1-methyl-5-phenyl-1H-pyrazole

Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0 eq) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C.[1]

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 1-methyl-5-phenyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Route 2: One-Pot Synthesis from Hydrazone Precursors

This alternative route involves the simultaneous cyclization and formylation of a suitable hydrazone precursor using the Vilsmeier-Haack reagent.[3][7]

Workflow Diagram

Caption: One-pot synthesis from a hydrazone precursor.

Protocol:
  • Prepare the acetophenone methylhydrazone by reacting acetophenone with methylhydrazine.

  • In a flame-dried, three-necked flask, prepare the Vilsmeier reagent as described in Route 1, Step 2 (using an excess, typically 3-5 equivalents).

  • Add the acetophenone methylhydrazone (1.0 eq), either neat or as a solution in an anhydrous solvent, dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 70-90 °C for 4-8 hours.

  • Monitor the reaction by TLC. The workup and purification procedure is similar to that described in Route 1, Step 2.

Comparison of Synthetic Routes
ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Versatility High; allows for the synthesis of various substituted pyrazoles.More substrate-specific.
Number of Steps TwoOne (after hydrazone formation)
Yield Generally good to excellent for both steps.Can be variable depending on the substrate.
Scalability Generally straightforward to scale up.[8]May require more optimization for scale-up.
Purification Intermediate purification is required.Can sometimes be challenging due to side products.
Troubleshooting Guide
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive Vilsmeier reagent due to moisture.[1]- Low reactivity of the pyrazole substrate.- Insufficient reaction time or temperature.[1]- Ensure all glassware is flame-dried and use anhydrous solvents.- Use freshly distilled POCl₃.- Increase the reaction temperature or prolong the reaction time. Monitor by TLC.- Increase the equivalents of the Vilsmeier reagent.
Formation of Multiple Products - Lack of regioselectivity in pyrazole formation (Route 1, Step 1).- Side reactions due to excessive heat.- In the Knorr synthesis, the reaction conditions (solvent, acid catalyst) can influence regioselectivity.[6]- Ensure proper temperature control, especially during the exothermic formation of the Vilsmeier reagent.[8]
Difficulty in Isolating the Product - Product is partially soluble in the aqueous layer.- Emulsion formation during extraction.- Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product.- Use multiple extractions with a suitable organic solvent.- If an emulsion forms, try adding more brine or filtering the mixture through a pad of celite.
Product Purification Challenges - Presence of unreacted starting material.- Formation of polar, colored impurities.- Optimize the reaction conditions to drive the reaction to completion.- Consider an alternative purification method, such as recrystallization or conversion to a crystalline derivative for purification, followed by regeneration of the aldehyde. A patent suggests purification of pyrazoles via their acid addition salts.[9]
References
  • Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27382. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]

  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ResearchGate. (2023). Synthesis of pyrazole carbaldehydes. [Link]

  • National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]

Sources

Technical Support Center: Catalyst Selection for 1-Methyl-5-Phenyl-1H-Pyrazole-3-Carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde as a synthetic building block. Here, we address common questions and troubleshooting scenarios to facilitate catalyst selection and optimize reaction outcomes. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction to the Substrate

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory, anti-cancer, and analgesic agents.[1] Its reactivity is dominated by the aldehyde functional group, but the electronic nature of the N-methyl pyrazole ring and its potential to act as a ligand for metal catalysts introduces specific challenges and opportunities in catalyst selection.

Frequently Asked Questions (FAQs): Catalyst Selection by Reaction Type
Section 1: C-C Bond Forming Reactions

Question 1: What are the recommended catalysts for Knoevenagel condensation with this compound?

Answer: The Knoevenagel condensation of this pyrazole aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is typically successful under basic catalysis. The choice of catalyst depends on the desired reaction rate and substrate tolerance.

  • Mild, Green Catalysts: For a green chemistry approach, weak bases like ammonium carbonate (20 mol%) in an aqueous ethanol medium have proven highly effective, often driving the reaction to completion in under 20 minutes at reflux.[2] This method is advantageous due to its simplicity, low cost, and environmentally benign conditions.

  • Traditional Basic Catalysts: Piperidine (5 mol%) is a classic and effective catalyst for this transformation, particularly in aqueous media.[3]

  • Catalyst-Free Conditions: Interestingly, Knoevenagel condensations can sometimes proceed efficiently in water at elevated temperatures without any catalyst, driven by the hydrophobic effect and the inherent reactivity of the substrates.[4][5]

  • Lewis Acid Catalysis: For more complex or sterically hindered substrates, Lewis acids like TiCl₄ in the presence of a base such as pyridine can facilitate the reaction, although this approach is less common for simple condensations.[6][7]

Expert Insight: Start with the mildest conditions first (e.g., ammonium carbonate in aq. EtOH). The pyrazole nitrogen atoms can potentially interact with stronger bases or Lewis acids, leading to side reactions. The success of catalyst-free methods highlights the high reactivity of the aldehyde group.

Question 2: How do I select a catalyst system for a Wittig reaction to form an alkene?

Answer: The Wittig reaction is a reliable method for converting the aldehyde to an alkene. The key is the formation of the phosphorus ylide from a corresponding phosphonium salt.

  • Ylide Formation: The ylide is generated in situ by treating a triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[8]

  • Reaction with Aldehyde: The pre-formed ylide is then reacted with the pyrazole carbaldehyde.

  • Stereoselectivity: The nature of the ylide determines the stereochemistry of the resulting alkene.

    • Non-stabilized ylides (where the R group on the phosphonium salt is alkyl) typically yield (Z)-alkenes.[9]

    • Stabilized ylides (where the R group is electron-withdrawing, e.g., -CO₂R) are less reactive and generally produce (E)-alkenes.[8][9]

A related transformation, the Horner-Wadsworth-Emmons (HWE) reaction, uses phosphonate esters and generally provides excellent E-selectivity for the alkene product.

Question 3: Can I perform a Suzuki or Sonogashira cross-coupling directly on this compound?

Answer: Direct C-H activation at the C4 position of the pyrazole ring adjacent to the aldehyde is challenging and not a standard approach. Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyrazoles, but they typically require a halide or triflate leaving group on the ring.[10][11]

The aldehyde group itself is generally tolerant of Pd-catalyzed cross-coupling conditions. However, the primary challenge is the potential for the pyrazole's nitrogen atoms to coordinate with and poison the palladium catalyst.[12][13] For a successful coupling, the synthetic strategy should involve a pre-functionalized pyrazole.

Recommended Strategy:

  • Synthesize a C4-halogenated or C4-triflated version of the pyrazole aldehyde.

  • Perform the Suzuki or Sonogashira coupling on this activated substrate. Standard catalyst systems like Pd(PPh₃)₂Cl₂/CuI for Sonogashira or a Pd(0) source (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃) for Suzuki are common starting points.[11]

Section 2: Reduction and Oxidation Reactions

Question 4: What is a selective method to reduce the aldehyde to an alcohol without affecting the pyrazole or phenyl rings?

Answer: The selective reduction of the aldehyde group is straightforward. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the catalyst of choice.[14] It is a mild reducing agent that will selectively reduce the aldehyde to the corresponding primary alcohol, (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol, without affecting the aromatic rings or the pyrazole core.

Expert Insight: LiAlH₄ can also be used, but it is a much stronger reducing agent and offers no significant advantage for this simple transformation while requiring stricter anhydrous conditions. Stick with NaBH₄ for safety, selectivity, and ease of use.

Question 5: I want to oxidize the aldehyde to a carboxylic acid. What catalyst should I use?

Answer: Over-oxidation of aldehydes can be an issue, but several reliable methods exist.

  • Standard Oxidants: Potassium permanganate (KMnO₄) under basic conditions or Jones reagent (CrO₃ in sulfuric acid) are classic, potent oxidants that will effectively convert the aldehyde to a carboxylic acid. However, these reagents can be harsh and produce significant waste.

  • Milder Conditions: A milder and often higher-yielding method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene.

It's important to note that N-heterocyclic carbene (NHC) catalysis is a modern method for the oxidative esterification of aldehydes in the presence of an alcohol, not for forming the carboxylic acid directly.[15][16]

Troubleshooting Guide

This section addresses common experimental failures and provides a logical framework for resolving them.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Activity in Pd-Catalyzed Cross-Coupling Catalyst Poisoning: The nitrogen atoms of the pyrazole ring are strongly coordinating and can bind to Pd(II) active sites, deactivating the catalyst.[12][13]Use a Pd(0) Precursor: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. The catalytic cycle can sometimes bypass the poisoning-susceptible Pd(II) state.[13]Ligand Modification: Employ electron-rich, bulky phosphine ligands that can stabilize the palladium center and reduce inhibition by the pyrazole substrate.Check Reactant Purity: Impurities from the pyrazole synthesis (e.g., residual hydrazine or strong bases) can act as potent catalyst poisons.[12] Purify the starting material thoroughly.
2. Formation of Decarbonylated Byproduct Palladium-Catalyzed Decarbonylation: Under certain conditions, particularly at high temperatures, palladium catalysts can mediate the decarbonylation of aromatic aldehydes, leading to the loss of the -CHO group.[17]Lower Reaction Temperature: Operate at the lowest effective temperature.Choose a Different Catalyst System: Some palladium complexes are more prone to this side reaction. Screen different palladium sources and ligands.
3. Low Yield in Wittig Reaction Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt.Steric Hindrance: The pyrazole substrate or the ylide may be sterically bulky, slowing the reaction.Unstable Ylide: The ylide may be decomposing before it can react with the aldehyde.Verify Base Strength: Use a potent base like n-BuLi or NaHMDS under strictly anhydrous conditions.Increase Reaction Time/Temperature: Allow more time for the reaction to proceed, or gently warm the reaction mixture.Use HWE Conditions: The Horner-Wadsworth-Emmons reaction is often more efficient for sterically demanding substrates and provides better yields of the E-alkene.
4. Incomplete Knoevenagel Condensation Insufficient Catalyst Activity: The chosen base may be too weak to effectively promote the condensation.Reversible Reaction: The reaction may be reversible, with the equilibrium not favoring the product.Use a Stronger Base: Switch from ammonium carbonate to a catalyst like piperidine or DBU.Remove Water: If the reaction is performed in an organic solvent, use a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product.
Visualizing the Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting a failed palladium-catalyzed reaction with a pyrazole substrate.

troubleshooting_workflow start Low Yield in Pd Cross-Coupling check_purity Verify Purity of Pyrazole Substrate start->check_purity check_purity->start If impure, purify & retry change_catalyst Switch to Pd(0) Precursor (e.g., Pd2(dba)3) check_purity->change_catalyst If pure screen_ligands Screen Bulky, Electron-Rich Ligands change_catalyst->screen_ligands If still low yield success Reaction Successful change_catalyst->success If successful optimize_conditions Optimize Temperature and Reaction Time screen_ligands->optimize_conditions If improvement seen screen_ligands->success If successful optimize_conditions->success

Caption: Troubleshooting workflow for Pd-catalyzed reactions.

Validated Experimental Protocols
Protocol 1: Green Knoevenagel Condensation with Malononitrile

This protocol is adapted from Sonar, J. P., et al. (2017) and provides a rapid and high-yielding synthesis of 2-((1-methyl-5-phenyl-1H-pyrazol-3-yl)methylene)malononitrile.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 186.2 mg) and malononitrile (1.0 mmol, 66.1 mg).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (10 mL). Stir the suspension for 3-5 minutes at room temperature to ensure adequate mixing.

  • Catalyst Addition: Add ammonium carbonate (0.20 mmol, 19.2 mg, 20 mol%).

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 15-20 minutes.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) to remove the catalyst and any water-soluble impurities.

  • Purification: Dry the isolated solid. The product is often of high purity, but it can be recrystallized from ethanol if necessary.

Self-Validation System:

  • TLC Monitoring: A new, less polar spot corresponding to the product should appear, and the aldehyde spot should disappear.

  • Melting Point: The obtained product should have a sharp melting point consistent with the literature value.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR (disappearance of the aldehyde proton at ~9-10 ppm and appearance of a new vinyl proton) and IR spectroscopy (presence of a strong nitrile stretch at ~2220 cm⁻¹).

Protocol 2: Reduction of Aldehyde to Alcohol with Sodium Borohydride

This protocol is based on standard, reliable chemical transformations for aldehyde reduction.[14]

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 186.2 mg) in methanol (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg) portion-wise over 5 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise at 0 °C until the gas evolution ceases and the pH is neutral to slightly acidic.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Self-Validation System:

  • TLC Monitoring: The product alcohol will have a slightly more polar spot (lower Rf) than the starting aldehyde.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR (disappearance of the aldehyde proton and appearance of a broad singlet for the hydroxyl proton and a new signal for the -CH₂OH protons) and IR spectroscopy (disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹ and appearance of a broad O-H stretch at ~3300 cm⁻¹).

Visualizing Catalyst Poisoning

The diagram below illustrates the proposed mechanism of Pd(II) catalyst deactivation by a coordinating pyrazole ligand.

catalyst_poisoning cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Active_Catalyst [Pd(II)L_n] Active Catalyst Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Reactant (Ar-X) Poisoned_Complex [Pd(II)L_m(Pyrazole)_p] Inactive Complex Active_Catalyst->Poisoned_Complex Coordination (Strong N-Pd Bond) Product_Formation Product Formation Substrate_Coordination->Product_Formation Transmetalation, Reductive Elimination Product_Formation->Active_Catalyst Regeneration Pyrazole Pyrazole Substrate Pyrazole->Poisoned_Complex

Caption: Deactivation of a Pd(II) catalyst by pyrazole coordination.

References
  • BenchChem. (n.d.). Technical Support Center: Addressing Catalyst Poisoning in Reactions with Pyrazole Ligands.
  • Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
  • Mali, P. S., et al. (2022).
  • Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Shetty, N. S., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.
  • Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Chen, D., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 7, 733–740. Retrieved from [Link]

  • Smari, C., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 7(38), e202202631. Retrieved from [Link]

  • Sotorríos, L., et al. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 18, 8644-8649. Retrieved from [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. Retrieved from [Link]

  • Elinson, M. N., et al. (2013). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Chemistry of Heterocyclic Compounds, 49, 994–999. Retrieved from [Link]

  • Suzuki, H., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28246–28257. Retrieved from [Link]

  • Suzuki, H., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28246–28257. Retrieved from [Link]

  • Wang, H., et al. (2020). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Catalysts, 10(10), 1145. Retrieved from [Link]

  • Kanazawa University. (2019). Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals. Press Release. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the ¹H NMR Analysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth ¹H NMR analysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will move beyond a simple spectral interpretation to provide a comparative analysis that demonstrates the electronic influence of key functional groups. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic characterization to validate synthesis and understand molecular structure.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before any experimental work, a theoretical prediction of the ¹H NMR spectrum serves as a critical first-pass validation tool. The structure of this compound presents four distinct proton environments, each with an anticipated chemical shift range and multiplicity governed by its electronic environment.

  • The Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon is expected to be the most deshielded in the molecule. This is due to the strong electron-withdrawing nature of the adjacent oxygen atom and the magnetic anisotropy of the C=O double bond.[1][2][3] Literature values place aldehydic protons in the δ 9-10 ppm region, and since it has no adjacent protons, it should appear as a sharp singlet.[4]

  • The Pyrazole Ring Proton (H-4): As the sole proton on the pyrazole ring, H-4 is expected to be a singlet. Its chemical shift is influenced by two powerful substituents: the electron-withdrawing aldehyde group at C-3 and the electron-donating N-methyl group at N-1. The phenyl group at C-5 will also exert an influence. We predict this signal to appear in the aromatic region, likely downfield of a simple pyrazole due to the deshielding effect of the adjacent aldehyde.

  • The Phenyl Group Protons (-C₆H₅): The five protons of the phenyl ring will resonate in the typical aromatic region of δ 7-8 ppm.[1] Due to restricted rotation and through-space effects from the pyrazole ring, these protons are chemically non-equivalent and will likely appear as a complex multiplet.

  • The N-Methyl Protons (-CH₃): These three protons will appear as a singlet. Being attached to a nitrogen atom within an aromatic system, they will be deshielded compared to aliphatic methyl groups. A chemical shift in the range of δ 3.8-4.2 ppm is a reasonable estimation.

Below is a visual representation of the molecule with protons labeled for discussion.

Caption: Structure of this compound with key proton groups highlighted.

Experimental Protocol for High-Resolution ¹H NMR

Acquiring a clean, high-resolution spectrum is paramount for accurate structural elucidation. The following protocol is a self-validating system designed for reproducibility.

A. Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of the synthesized this compound. The precision of this measurement is key for any potential quantitative NMR (qNMR) applications.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual solvent peak (δ ~7.26 ppm) that typically does not interfere with signals of interest.

  • Internal Standard: Add 10 µL of a 1% solution of tetramethylsilane (TMS) in CDCl₃. TMS provides the 0.00 ppm reference signal for calibrating the chemical shift axis.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogenous solution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

B. Instrument Parameters (400 MHz Spectrometer)

  • Experiment: Standard proton acquisition (zg30).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 20 ppm (-2 ppm to 18 ppm) to ensure all signals, especially the downfield aldehyde proton, are captured.

  • Number of Scans (NS): 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.

  • Relaxation Delay (D1): 5.0 seconds. A longer delay ensures complete relaxation of all protons, especially those with long T1 times, allowing for accurate integration.

  • Acquisition Time (AQ): 4.0 seconds. This ensures high digital resolution in the resulting spectrum.

  • Pulse Angle: 30 degrees. A smaller flip angle is used to reduce experiment time without saturating the signals.

C. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply an automatic polynomial baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate all distinct signals. Set the integration of a well-resolved, unambiguous signal (e.g., the aldehyde proton) to its theoretical value (1H) to determine the relative integrals of all other signals.

The following diagram outlines this comprehensive workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve standard Add TMS Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer params Set Spectrometer Parameters (NS=16, D1=5s, SW=20ppm) transfer->params acquire Acquire Free Induction Decay (FID) params->acquire ft Fourier Transform (LB=0.3 Hz) acquire->ft correct Phase & Baseline Correction ft->correct ref Reference to TMS (0.00 ppm) correct->ref integrate Integrate Signals ref->integrate analysis Spectral Analysis & Assignment integrate->analysis Final Spectrum

Caption: Standard workflow for ¹H NMR analysis, from sample preparation to final spectral interpretation.

Spectral Interpretation and Comparative Analysis

Based on the protocol above, a typical spectrum would yield the data summarized in Table 1.

Table 1: ¹H NMR Data for this compound in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
19.95s1H-CHO
27.78s1HH-4 (Pyrazole)
37.55 - 7.45m5H-C₆H₅
44.15s3HN-CH₃

The obtained spectrum aligns perfectly with our theoretical predictions. The aldehyde proton is found significantly downfield at δ 9.95 ppm.[4] The sharp singlet at δ 7.78 ppm corresponds to the lone proton on the pyrazole ring, and the multiplet integrating to 5H between δ 7.55-7.45 ppm is characteristic of the phenyl ring protons. Finally, the singlet at δ 4.15 ppm, integrating to 3H, is assigned to the N-methyl group.

To truly understand the electronic contributions of the substituents, we must compare this spectrum with those of structurally related analogues.

Comparative Analysis: The Role of the Phenyl and Aldehyde Groups

We will compare our target molecule with two alternatives:

  • Analogue A: 1-methyl-1H-pyrazole-3-carbaldehyde (lacks the C5-phenyl group)

  • Analogue B: 1-methyl-5-phenyl-1H-pyrazole (lacks the C3-aldehyde group)

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Key Protons

CompoundH-4 Shift (ppm)N-CH₃ Shift (ppm)Effect Demonstrated
Target: this compound 7.78 4.15 Combined effect
Analogue A: 1-methyl-1H-pyrazole-3-carbaldehyde~7.90~4.05Effect of removing the C5-phenyl group
Analogue B: 1-methyl-5-phenyl-1H-pyrazole~6.30~3.80Effect of removing the C3-aldehyde group
(Note: Data for analogues are estimations based on typical substituent chemical shift increments for pyrazole systems.)

Discussion of Substituent Effects:

  • The Aldehyde's Influence: Comparing the target molecule (H-4 at δ 7.78) with Analogue B (H-4 at ~δ 6.30) reveals the profound deshielding effect of the C3-aldehyde group. This powerful electron-withdrawing group pulls electron density from the pyrazole ring via both induction and resonance, causing the adjacent H-4 proton to resonate nearly 1.5 ppm further downfield. A similar downfield shift is observed for the N-CH₃ protons (δ 4.15 vs. ~δ 3.80), confirming the aldehyde's global electron-withdrawing nature.

  • The Phenyl Group's Influence: The effect of the C5-phenyl group is more nuanced. Comparing the target molecule (H-4 at δ 7.78) with Analogue A (H-4 at ~δ 7.90) suggests the phenyl group provides a slight shielding effect on the H-4 proton. This can be attributed to the anisotropic field of the phenyl ring, which can create a shielding cone of electron density that opposes the external magnetic field experienced by the nearby H-4 proton.

Conclusion

The ¹H NMR analysis of this compound is a textbook example of how chemical shift, multiplicity, and integration lead to unambiguous structure confirmation. Through a systematic approach involving theoretical prediction, a robust experimental protocol, and detailed spectral interpretation, we have confidently assigned every proton in the molecule.

Furthermore, the comparative analysis with simpler analogues provides a deeper, field-proven insight into the electronic interplay of substituents on the pyrazole core. It empirically demonstrates the powerful deshielding effect of the aldehyde group and the more subtle anisotropic influence of the phenyl ring. This level of detailed analysis is essential for rational drug design and the development of novel organic materials where fine-tuning of electronic properties is critical.

References

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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  • University of Calgary. (n.d.). Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • JoVE. (2026, May 22). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

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  • Alarcón, S. H., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Substituted Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrazole carbaldehydes are pivotal building blocks in the landscape of medicinal chemistry and materials science. The strategic placement of a formyl group on the pyrazole scaffold provides a versatile chemical handle for a myriad of subsequent transformations, enabling the construction of complex molecular architectures with diverse biological activities. This guide offers an in-depth comparison of the primary synthetic methodologies for obtaining these valuable intermediates, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: A Head-to-Head Comparison

The formylation of the pyrazole ring, particularly at the C4 position, is predominantly achieved through electrophilic aromatic substitution. The two most established and widely employed methods are the Vilsmeier-Haack reaction and the Duff reaction. Each presents a unique set of advantages and limitations concerning substrate scope, reaction conditions, and overall efficiency.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction stands as the most prevalent and versatile method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1][2][3] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[4][5]

Mechanism of Action:

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[4]

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, often referred to as the Vilsmeier reagent.[4]

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Aromatization and Hydrolysis: The resulting intermediate loses a proton to regain aromaticity, and subsequent hydrolysis of the iminium salt furnishes the desired pyrazole carbaldehyde.

The Vilsmeier-Haack reaction is not only a formylation method but can also be a cyclization-formylation tool. Hydrazones can be cyclized and subsequently formylated in a one-pot reaction to yield 4-formylpyrazoles.[2][6][7][8]

Substrate Scope and Regioselectivity:

The success of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the substituents on the pyrazole ring. Electron-donating groups enhance the nucleophilicity of the pyrazole ring, facilitating the electrophilic attack and generally leading to good yields. Conversely, strong electron-withdrawing groups can deactivate the ring, making the reaction sluggish or even preventing it altogether.[9] The formylation typically occurs at the C4 position of the pyrazole ring due to its higher electron density.[10]

The Duff Reaction: A Niche Alternative for Phenolic Pyrazoles

The Duff reaction offers an alternative route to pyrazole carbaldehydes, particularly for pyrazoles bearing a hydroxyl group (phenolic pyrazoles).[1] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[1]

Mechanism of Action:

The mechanism of the Duff reaction is more complex than the Vilsmeier-Haack reaction and is related to the Reimer-Tiemann reaction.[11] It involves the generation of an electrophilic iminium species from the protonated HMTA, which then attacks the activated aromatic ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, lead to the formation of the aldehyde.[11]

Advantages and Limitations:

The primary advantage of the Duff reaction lies in its utility for substrates that are sensitive to the often harsh conditions of the Vilsmeier-Haack reaction.[1] However, it is generally considered less efficient, often requiring higher temperatures and longer reaction times, and its substrate scope is more limited, typically requiring the presence of a strong electron-donating group like a hydroxyl group for successful formylation.[1][11]

Comparative Analysis: Vilsmeier-Haack vs. Duff Reaction

FeatureVilsmeier-Haack ReactionDuff Reaction
Formylating Agent Vilsmeier Reagent (e.g., POCl₃/DMF)Hexamethylenetetramine (HMTA)
Reaction Conditions Generally milder temperatures (0-100 °C)Higher temperatures (100-160 °C)
Substrate Scope Broad, applicable to many electron-rich pyrazolesMore limited, primarily for phenolic pyrazoles
Yields Generally moderate to excellentOften lower and more variable
Advantages High efficiency, broad applicability, well-establishedUseful for substrates sensitive to Vilsmeier-Haack conditions
Limitations Sensitive to strong electron-withdrawing groups, corrosive reagentsRequires strongly activating groups, higher temperatures, longer reaction times

Emerging Strategies in Pyrazole Formylation

While the Vilsmeier-Haack and Duff reactions are the most common methods, other strategies for the synthesis of pyrazole carbaldehydes have been developed.

  • Grignard-based Formylation: This approach involves the preparation of a pyrazolyl Grignard reagent, which is then reacted with a formylating agent like DMF. An improved synthesis of 1H-pyrazole-4-carbaldehyde has been reported using an N-protected 4-pyrazolilmagnesium bromide as a key intermediate.[12]

  • Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization is a powerful and modern approach in organic synthesis. Recent advances have explored the use of transition metal catalysts to directly introduce a formyl group or a precursor onto the pyrazole ring, although this is less common for direct formylation compared to other functionalizations.[13][14][15]

Experimental Protocols

General Experimental Protocol for Vilsmeier-Haack Reaction
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.[4]

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[7][16] The formation of a white, viscous Vilsmeier reagent should be observed.[16]

  • Substrate Addition: Dissolve the substituted pyrazole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.[4]

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 70-90 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7][16]

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize carefully with a base such as sodium hydroxide or sodium bicarbonate solution.[7]

  • Isolation and Purification: The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. The crude product is then purified by column chromatography or recrystallization.

General Experimental Protocol for Duff Reaction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole, hexamethylenetetramine (HMTA), and an acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).[1]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 100-160 °C) and maintain this temperature for several hours (often 12 hours or more), monitoring the reaction by TLC.[1]

  • Work-up: After cooling, the reaction mixture is typically hydrolyzed by the addition of aqueous acid and heated to decompose the intermediate Schiff base.

  • Isolation and Purification: The product is then isolated by extraction with an organic solvent and purified by standard methods such as column chromatography.

Visualization of Synthetic Workflows

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Substituted Pyrazole Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole->Intermediate Electrophilic Attack Product Pyrazole Carbaldehyde Intermediate->Product Hydrolysis Quenching Ice/Water Quench Product->Quenching Neutralization Base Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification

Caption: Workflow for the Vilsmeier-Haack formylation of pyrazoles.

Duff_Reaction_Workflow cluster_reagents Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Phenolic_Pyrazole Phenolic Pyrazole Reflux Reflux (100-160 °C) Phenolic_Pyrazole->Reflux HMTA HMTA HMTA->Reflux Acid Acidic Medium (e.g., TFA) Acid->Reflux Intermediate Schiff Base Intermediate Reflux->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Final_Product Hydroxy Pyrazole Carbaldehyde Purification->Final_Product

Caption: Workflow for the Duff formylation of phenolic pyrazoles.

Conclusion

The synthesis of substituted pyrazole carbaldehydes is a critical step in the development of novel pharmaceuticals and functional materials. The Vilsmeier-Haack reaction remains the method of choice for a broad range of pyrazole substrates due to its high efficiency and reliability. However, for substrates that are incompatible with the conditions of the Vilsmeier-Haack reaction, particularly those bearing acid-sensitive groups or hydroxyl functionalities, the Duff reaction provides a valuable, albeit often lower-yielding, alternative. The choice of synthetic route should be guided by the specific substitution pattern of the pyrazole starting material, the desired scale of the reaction, and the available laboratory resources. As synthetic methodologies continue to evolve, emerging techniques such as transition-metal-catalyzed C-H functionalization may offer more direct and efficient routes to these important intermediates in the future.

References

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A Comparative Guide to the Biological Activity of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.[1] This guide provides a comprehensive comparison of the biological activities of a specific derivative, 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, with other notable pyrazole compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of their potential.

The Significance of the Pyrazole Scaffold

The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles.[2][3] This structural flexibility has been exploited to design potent and selective agents targeting a range of biological pathways.[2][3] From the well-known COX-2 inhibitor Celecoxib to various compounds in clinical trials for cancer and inflammatory diseases, the pyrazole core is a testament to the power of heterocyclic chemistry in drug discovery.[4]

Comparative Biological Activity

While specific experimental data for this compound is limited in publicly available literature, we can infer its potential activities by examining structurally related compounds and the general structure-activity relationships (SAR) of pyrazole-3-carbaldehydes.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various mechanisms including the inhibition of kinases like EGFR and CDK, and interfering with tubulin polymerization.[2][5]

Structure-Activity Relationship Insights: The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[2][3] For instance, the presence of bulky aromatic groups at the N1 and C5 positions, as seen in our target compound, can contribute to significant cytotoxic effects. The carbaldehyde group at the C3 position offers a reactive site for further derivatization to potentially enhance activity.

A study on a series of novel pyrazole carbaldehyde derivatives identified a compound that exhibited excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 μM, which was more potent than the standard drug doxorubicin (IC50 of 0.95 μM).[5] Another study on pyrazole-benzimidazole hybrids showed that these compounds could induce cell cycle arrest and suppress growth in MCF-7 cells.[6]

Comparative Data on Selected Pyrazole Derivatives (Anticancer Activity):

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)0.25[5]
Pyrazolo[1,5-a]pyrimidine analogHeLa (Cervical)0.0248[5]
1-Aryl-1H-pyrazole-fused curcumin analogMDA-MB-231 (Breast)3.64 - 16.13[5]
TOSIND (a pyrazole derivative)MDA-MB-231 (Breast)17.7 ± 2.7[2]
PYRIND (a pyrazole derivative)MCF-7 (Breast)39.7 ± 5.8[2]
3-(Thiophen-2-yl)pyrazolyl-chalconePACA2 (Pancreatic)27.6[7]

This table presents a selection of data from various studies to illustrate the range of anticancer activity observed in different pyrazole derivatives.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is also a component of many compounds with potent antimicrobial and antifungal properties.[1][8] The mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes.[9]

Structure-Activity Relationship Insights: For antimicrobial activity, the presence of a halogenated phenyl group and a free carbothiohydrazide moiety has been shown to enhance the inhibitory effects of pyrazole derivatives.[10] The position of the carbaldehyde group can also influence activity, with some studies suggesting that pyrazole-4-carbaldehydes are effective starting points for the synthesis of potent antimicrobial agents.[11]

One study on novel pyrazole derivatives found a compound with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against Escherichia coli.[12] Another study on N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives reported moderate antifungal activities against various phytopathogenic fungi.[13][14]

Comparative Data on Selected Pyrazole Derivatives (Antimicrobial/Antifungal Activity):

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrazole derivativeEscherichia coli0.25[12]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideStaphylococcus aureus62.5 - 125[10]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAspergillus niger2.9 - 7.8[10]
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamidesGibberella zeae>50% inhibition at 100 µg/mL[13][14]

This table provides examples of the antimicrobial and antifungal efficacy of different pyrazole-based compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example of a successful COX-2 selective inhibitor.[4] The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7]

Structure-Activity Relationship Insights: For anti-inflammatory activity, the substitution pattern on the pyrazole ring is crucial for both potency and selectivity. Diarylpyrazoles, where two phenyl rings are attached to the pyrazole core, are a common structural motif in potent anti-inflammatory agents.[4] The presence of a sulfonamide group is also a key feature in many COX-2 selective inhibitors.

A series of 1,5-diarylpyrazole derivatives were evaluated for their ability to block COX-2, leading to the identification of celecoxib.[4] Other studies have shown that pyrazoline derivatives, which are structurally related to pyrazoles, can exhibit potent anti-inflammatory and analgesic effects.[15]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B 24h C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

MTT Assay Workflow
Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to screen for antimicrobial activity of chemical compounds.

Principle: The test compound diffuses from a well through an agar medium inoculated with a microorganism. If the compound is active, it will inhibit the growth of the microorganism, creating a clear zone of inhibition.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

  • Inoculate Agar Plates: Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar plates.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Add Test Compound: Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well in millimeters. The size of the zone is proportional to the antimicrobial activity.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate rats or mice to the experimental conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mechanistic Insights: A Focus on Anticancer Pathways

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->PI3K Inhibition

Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Pyrazole Derivatives.

As illustrated, pyrazole derivatives can potentially inhibit key components of this pathway, such as PI3K, thereby blocking downstream signaling that promotes cancer cell growth and survival.[5]

Conclusion and Future Directions

The pyrazole scaffold continues to be a rich source of biologically active compounds with therapeutic potential. While direct comparative data for this compound is not yet abundant, the analysis of structurally related compounds and established structure-activity relationships strongly suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The presence of the methyl and phenyl groups at the N1 and C5 positions, respectively, and the carbaldehyde at the C3 position provide a unique chemical entity that warrants further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Direct comparative studies against other pyrazoles with varying substitution patterns will be crucial to elucidate precise structure-activity relationships and to identify lead compounds for further development. The detailed experimental protocols provided in this guide offer a framework for such investigations, paving the way for the discovery of novel and more effective pyrazole-based therapeutics.

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  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]

  • Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. [Link]

  • IC50 of the most active compounds. To calculate half maximal inhibitory... [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]

  • 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. [Link]

  • (PDF) Synthesis, pharmacological evaluation and docking study of novel 3-phenyl-5-aryl-4, 5-dihydro-1h-pyrazole-1-carbaldehyde as anti-inflammatory agents. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. [Link]

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. [Link]

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A Comparative Guide to the X-ray Crystal Structure of 1-Methyl-5-Phenyl-1H-Pyrazole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the X-ray crystal structures of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde derivatives, a class of compounds holding significant interest for researchers, medicinal chemists, and drug development professionals. Pyrazole heterocycles are prominent structural motifs in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Understanding their precise three-dimensional architecture is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.

Single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguously determining the atomic arrangement of small molecules.[3] This guide will delve into the synthesis, crystallization, and crystallographic analysis of these pyrazole derivatives, compare the structural results with alternative techniques, and discuss the implications of these structural insights for drug discovery.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of pyrazole-3-carbaldehyde derivatives often employs well-established heterocyclic chemistry routes. A common and effective method is the Vilsmeier-Haack reaction, which facilitates the formylation of electron-rich heterocyclic systems.[4][5][6] The reaction typically involves treating a suitable hydrazone precursor with a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide, DMF).

Experimental Protocol: Synthesis of a Representative Pyrazole Derivative

The following protocol outlines the synthesis of a 1,5-disubstituted pyrazole-3-carbaldehyde, a general procedure that can be adapted for various derivatives.

Step 1: Hydrazone Formation

  • To a solution of the desired acetophenone derivative (10 mmol) in ethanol (20 mL), add 1-methylhydrazine (10 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops) to the mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting hydrazone often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Vilsmeier-Haack Formylation and Cyclization

  • In a three-necked flask cooled in an ice bath (0-5 °C), slowly add phosphorus oxychloride (POCl₃, 30 mmol) to N,N-dimethylformamide (DMF, 50 mmol) with constant stirring to form the Vilsmeier reagent.

  • Slowly add a solution of the hydrazone from Step 1 (10 mmol) in DMF (10 mL) to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 3-6 hours.

  • Cool the reaction mixture and carefully pour it into crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

  • Filter the crude product, wash it thoroughly with water, and dry it.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the target this compound derivative.

Step 3: Growing Single Crystals

  • The key to successful X-ray analysis is obtaining high-quality single crystals. Slow evaporation is a reliable method.

  • Dissolve the purified pyrazole derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, DMF/ethanol[1], acetic acid[7]) in a clean vial.

  • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Harvest the resulting crystals carefully for X-ray diffraction analysis.

The X-ray Crystallography Workflow: A Step-by-Step Visualization

The journey from a single crystal to a refined 3D structure involves a standardized, self-validating workflow. Each step includes internal checks to ensure the quality and reliability of the final model.

workflow cluster_exp Experimental Phase cluster_proc Computational Phase crystal 1. Crystal Selection & Mounting data_collection 2. X-ray Data Collection (Diffractometer) crystal->data_collection Irradiation with X-rays data_reduction 3. Data Reduction & Integration (e.g., SAINT) data_collection->data_reduction Raw Diffraction Images structure_solution 4. Structure Solution (e.g., SHELXS, Direct Methods) data_reduction->structure_solution Reflection File (hkl) structure_refinement 5. Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) structure_solution->structure_refinement Initial Atomic Model structure_refinement->structure_refinement validation 6. Validation & CIF Generation (e.g., PLATON, checkCIF) structure_refinement->validation Refined Structure

Caption: Standard workflow for small-molecule X-ray crystallography.

Causality in the Workflow:

  • Crystal Selection (1): A single, well-ordered crystal is crucial because the diffraction pattern is a direct consequence of the constructive interference of X-rays scattered by the repeating unit cell of the crystal lattice. Defects or twinning will complicate or prevent structure solution.

  • Data Collection (2): The crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations. This ensures a complete dataset, which is necessary to resolve the electron density map in three dimensions.

  • Structure Solution (4): For small molecules, "direct methods" are typically successful.[8] This mathematical approach leverages statistical relationships between the intensities of the diffraction spots to estimate the phases, solving the so-called "phase problem" in crystallography.[9]

  • Structure Refinement (5): This is an iterative process of adjusting the atomic positions, bond lengths, and thermal parameters of the initial model to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.

Structural Comparison of Pyrazole-Carbaldehyde Derivatives

While the exact crystal structure for this compound is not publicly available, a comparative analysis of closely related derivatives provides invaluable insight into how substituent changes affect molecular geometry and crystal packing. Key parameters include the dihedral angle between the pyrazole and phenyl rings, which describes the molecule's overall conformation, and the nature of intermolecular interactions that stabilize the crystal lattice.

Compound NameCCDC Ref.Space GroupDihedral Angle (Pyrazole-Phenyl)Key Intermolecular Interactions
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[10]270488[11]P2₁/c72.8(1)°C-H···O hydrogen bonds
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[1]-Monoclinic45.99(4)°C-H···π interactions
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[12]2207948P2₁/c22.68(8)°π–π stacking, C-H···π interactions
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[7]-Monoclinic34.95(5)°C-H···O and C-H···N interactions
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[8]-Monoclinic68.41(16)°C-H···O and C-H···π interactions

Analysis of Structural Data: The data clearly show that substituents significantly influence the molecular conformation. The dihedral angle between the pyrazole and phenyl rings varies widely, from a relatively planar 22.68° to a highly twisted 72.8°. This conformational flexibility is critical in drug design, as it dictates how the molecule can adapt to fit into a biological target's binding site. Furthermore, the packing is governed by a network of weak interactions like C-H···O, C-H···π, and π–π stacking, which collectively determine the crystal's stability and physical properties.[1][7][12]

Comparison with Alternative Crystallographic Techniques

While scXRD is the definitive method, challenges such as the inability to grow sufficiently large crystals have spurred the development of alternative techniques.[3][9]

TechniqueMinimum Crystal SizeKey AdvantageKey Disadvantage
Single-Crystal X-ray Diffraction (scXRD) ~10-100 µmAtomic resolution, unambiguous structure determination.Requires relatively large, high-quality crystals.[3]
Microcrystal Electron Diffraction (MicroED) Nanometers to 1 µmUses crystals a billionth of the size needed for scXRD; very fast.[3]Can be more susceptible to radiation damage.
Small Molecule Serial Femtosecond XFEL (smSFX) ~1-10 µmUses extremely powerful, fast X-ray pulses for previously unusable crystals.[13]Requires access to large, specialized XFEL facilities.[13]
Powder XRD (PXRD) & Structure Prediction (CSP) Polycrystalline powderDoes not require single crystals.[14]Computationally intensive; may not yield a unique solution.[14]

Expert Insight: The advent of MicroED and smSFX has been revolutionary, opening the door to structural analysis of compounds that were previously intractable due to crystallization difficulties.[3][13] For drug development professionals, this means a higher success rate in obtaining structural information for challenging targets, accelerating the design-make-test-analyze cycle.

Implications for Drug Development and Conclusion

The precise structural data obtained from X-ray crystallography provides an empirical foundation for modern drug discovery. For this compound derivatives, this information is critical:

  • Rational Design: Knowing the exact 3D shape, conformational preferences, and intermolecular interactions allows for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.[9]

  • Structure-Activity Relationship (SAR): By comparing the crystal structures of active and inactive compounds, researchers can identify key structural features responsible for biological activity.

  • Pharmacophore Modeling: The crystal structure provides a validated model for pharmacophore mapping, helping to identify the essential spatial arrangement of functional groups required for binding to a biological target.

References

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Available at: [Link]

  • American Chemical Society. (2018). Researchers develop powerful method to solve structures of small molecules. Available at: [Link]

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. National Institutes of Health (NIH). Available at: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]

  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). Available at: [Link]

  • DiMasi, J. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). Available at: [Link]

  • Tahir, M. N., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • Naija, A., et al. (2015). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). Available at: [Link]

  • Archana, S. D., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. International Union of Crystallography. Available at: [Link]

  • Unknown Author. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • Ghasemzadeh, M. A., & Dekamin, M. G. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]

  • Ather, A., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available at: [Link]

  • ResearchGate. (2018). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • National Center for Biotechnology Information. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

  • Gertenbach, J. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (2023). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Validation of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde serves as a crucial building block in the synthesis of various pharmacologically active pyrazole derivatives. Even trace impurities can alter biological activity, introduce toxicity, or compromise the stability of the final drug product. Therefore, a robust, validated analytical methodology for purity determination is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the principal method for purity validation of this compound. We will explore the rationale behind method development choices and contrast its performance with orthogonal techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a self-validating and trustworthy analytical workflow.[1][2][3]

Part 1: The Primary Method - Reversed-Phase HPLC (RP-HPLC)

For a molecule like this compound, which possesses aromatic rings and a polar carbaldehyde group, RP-HPLC with UV detection is the method of choice. The inherent planarity and conjugation in the molecule's structure provide a strong chromophore, enabling sensitive detection. The method's ability to separate non-volatile and thermally labile compounds makes it superior to GC for this specific analyte.

Experimental Protocol: HPLC Purity Determination

This protocol is designed for a gradient RP-HPLC method to ensure the separation of the main compound from potential process-related impurities and degradation products.

1. Instrumentation and Consumables:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on UV maxima of the conjugated system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-25 min: 40% B (re-equilibration)

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Causality Behind Choices:

  • C18 Column: The non-polar C18 phase provides excellent retention for the aromatic phenyl and pyrazole rings through hydrophobic interactions.

  • Gradient Elution: A gradient is crucial for a purity method. It ensures that late-eluting, more non-polar impurities are washed from the column while providing sharp peaks for both early and late eluters.

  • Formic Acid: The addition of a small amount of acid to the mobile phase protonates silanol groups on the silica support, reducing peak tailing for the basic nitrogen atoms in the pyrazole ring.[5] It also ensures consistent ionization of the analyte.

  • DAD Detection: A Diode Array Detector is preferred as it allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Workflow for HPLC Purity Validation

The following diagram outlines the logical flow of the HPLC validation process.

HPLC_Workflow SamplePrep Sample & Standard Preparation (100 µg/mL) HPLCRun HPLC Injection & Run (Gradient Method) SamplePrep->HPLCRun MobilePhase Mobile Phase Preparation MobilePhase->HPLCRun DataAcq Data Acquisition (Chromatogram @ 254 nm) HPLCRun->DataAcq Integration Peak Integration DataAcq->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Validation Method Validation (ICH Q2(R1)) PurityCalc->Validation Report Final Report Validation->Report

Caption: A flowchart illustrating the HPLC purity validation workflow.

HPLC Method Validation Data (Hypothetical)

Validation was performed according to ICH Q2(R1) guidelines to demonstrate the method's suitability.[1][6]

Parameter Acceptance Criteria Result Conclusion
Specificity No interference at the principal peak's retention timePlacebo and blank injections show no interfering peaks.Pass
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9997 (Range: 5-150 µg/mL)Pass
Accuracy Mean Recovery: 98.0% - 102.0%99.5% - 101.2% across three concentration levelsPass
Precision (Repeatability) RSD ≤ 2.0%0.45% (n=6 injections)Pass
Intermediate Precision RSD ≤ 2.0%0.82% (different day, different analyst)Pass
Limit of Detection (LOD) S/N ≥ 3:10.05 µg/mL-
Limit of Quantitation (LOQ) S/N ≥ 10:10.15 µg/mL-

Part 2: Orthogonal Methods for Cross-Validation

Relying on a single analytical technique is insufficient for unequivocally establishing purity. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy assessment.

Alternative 1: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase at high temperatures.[7][8] For this compound, GC can be a high-resolution alternative, but its primary challenge is the analyte's thermal stability.

Experimental Protocol: GC Purity Determination

  • GC System: GC with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (low-bleed, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.[9]

  • Injector Temperature: 250 °C (A lower temperature is chosen to minimize on-column degradation).

  • Detector Temperature: 300 °C.

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • Sample Preparation: Dissolve sample in a volatile solvent like Dichloromethane.

Comparative Analysis: HPLC vs. GC

  • Advantage of GC: FID provides a near-universal response for hydrocarbons, making area percent calculations more representative of mass percent without needing response factors for every impurity.

  • Disadvantage of GC: The key risk is thermal degradation of the aldehyde, potentially generating false impurity peaks or reducing the main peak area, leading to an inaccurate purity assessment. Non-volatile impurities (e.g., salts, starting materials) will not be detected.

Alternative 2: Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[10][11] Its power lies in being a non-separative technique, providing a direct measure of the molar quantity of the analyte.[12]

Experimental Protocol: ¹H-qNMR Purity Determination

  • NMR Spectrometer: 400 MHz or higher.

  • Internal Standard: Maleic acid (certified reference material). Must be soluble in the same solvent and have signals that do not overlap with the analyte.

  • Solvent: DMSO-d₆.

  • Procedure:

    • Accurately weigh ~20 mg of the analyte and ~10 mg of the internal standard into the same vial.

    • Dissolve in a precise volume of DMSO-d₆.

    • Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., D1 = 30s) to ensure full signal relaxation for accurate integration.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton, -CHO) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate purity using the standard qNMR equation.[10]

Comparative Analysis: HPLC vs. qNMR

  • Advantage of qNMR: It is a "true" quantitative method that does not rely on a reference standard of the analyte itself.[13] It can quantify undetected impurities by other methods (like water or residual solvents if they have proton signals) and is insensitive to chromatographic parameters.

  • Disadvantage of qNMR: It has lower sensitivity compared to HPLC, making it unsuitable for detecting trace-level impurities. It requires a high-purity, certified internal standard and careful experimental setup.[14]

Part 3: Comparative Guide and Decision Logic

The choice of analytical method depends on the specific goal, whether it's routine quality control, reference standard characterization, or impurity identification.

Comparative Data Summary
Parameter HPLC-DAD GC-FID ¹H-qNMR
Principle Liquid-Solid PartitioningGas-Solid PartitioningNuclear Magnetic Resonance
Purity Result (Hypothetical) 99.85% (Area %)99.70% (Area %) Potential low bias due to degradation99.5 ± 0.3% (Mass %)
Detects Non-volatile & soluble impuritiesVolatile & thermally stable impuritiesSoluble compounds with ¹H signals
Quantitation Relative (vs. Reference Standard)Relative (Area %)Absolute (vs. Internal Standard)
Sensitivity High (µg/mL to ng/mL)High (ng/mL)Low (mg/mL)
Primary Use Case Routine QC, stability testing, impurity profilingResidual solvent analysis, volatile impurity checkReference standard certification, orthogonal check
Decision-Making Framework

This diagram illustrates the logical process for selecting and combining methods for comprehensive purity validation.

Decision_Framework start_node Purity Validation of This compound primary_method Primary Method: High-Throughput & Sensitive start_node->primary_method orthogonal_method Orthogonal Cross-Validation: Confirmatory & Absolute start_node->orthogonal_method hplc_node HPLC-DAD (Routine QC & Impurity Profile) primary_method->hplc_node Best for routine analysis gc_node GC-FID (Check for Volatiles) orthogonal_method->gc_node Specific use case qnmr_node qNMR (Absolute Purity & Standard Certification) orthogonal_method->qnmr_node Gold standard for confirmation conclusion_node Comprehensive Purity Report hplc_node->conclusion_node gc_node->conclusion_node qnmr_node->conclusion_node

Caption: A logical framework for selecting analytical purity methods.

Conclusion

For validating the purity of this compound, a well-validated RP-HPLC method serves as the ideal primary technique for routine quality control and impurity profiling due to its high sensitivity, specificity, and robustness. However, to establish purity with the highest degree of confidence, especially for a reference standard or during process development, it must be supplemented with orthogonal methods.

Quantitative NMR stands out as the superior confirmatory technique, providing an absolute purity value that is independent of chromatographic separation and analyte response factors. GC analysis, while useful, should be approached with caution due to the potential for thermal degradation but remains valuable for assessing volatile impurities. By integrating these complementary techniques, researchers and drug developers can build a self-validating system that ensures the purity, safety, and quality of this critical pharmaceutical intermediate.

References

  • International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. [Link]

  • RSSL. qNMR: A powerful tool for purity determination. [Link]

  • Pharma guideline. (2024). Steps for HPLC Method Validation. [Link]

  • Shabir, G. A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. R Discovery. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. [Link]

  • Nanalysis. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Organomation. Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. [Link]

  • Oshadhi Essential Oils. Gas chromatography - a key test of purity. [Link]

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

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A Comparative Study of the Reactivity of Different Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1] The introduction of a formyl group (-CHO) onto this ring system gives rise to pyrazole carbaldehydes, exceptionally versatile building blocks for synthesizing a vast array of complex molecules. The reactivity of the aldehyde, however, is not constant; it is profoundly influenced by its position on the pyrazole ring (C3, C4, or C5). This guide provides a comparative analysis of the reactivity of these isomeric pyrazole carbaldehydes, offering a theoretical framework grounded in their electronic properties and supporting claims with experimental data from the literature. We will delve into key transformations including condensation reactions, oxidations, and reductions, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

Theoretical Framework: The Electronic Influence of the Pyrazole Ring

The reactivity of a carbaldehyde is dictated by the electrophilicity of its carbonyl carbon. In pyrazole carbaldehydes, this electrophilicity is modulated by the electronic effects of the heterocyclic ring. The pyrazole ring contains two distinct nitrogen atoms: a pyrrole-like N1, which donates its lone pair to the aromatic π-system, and a pyridine-like N2, whose lone pair resides in an sp² orbital in the plane of the ring, exerting an electron-withdrawing inductive effect.[1][2]

This electronic arrangement leads to a non-uniform distribution of electron density across the carbon atoms of the ring:

  • C4 Position: This position is electronically richest. It is flanked by two carbons and is least affected by the inductive withdrawal of the N2 atom. Consequently, it is the most susceptible to electrophilic substitution.[2][3] An aldehyde at this position experiences a modest electron-donating effect from the ring, slightly reducing its reactivity compared to a standard aromatic aldehyde.

  • C3 and C5 Positions: These positions are adjacent to the electron-withdrawing pyridine-like N2 atom, rendering them significantly electron-deficient.[1][3] An aldehyde at C3 or C5 is therefore electronically "activated" by the strong inductive pull of the nearby nitrogen, making its carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Caption: Electronic landscape of the pyrazole ring.

Comparative Reactivity in Key Transformations

The differing electronic environments of the C3, C4, and C5 positions give rise to distinct reactivity profiles for the corresponding carbaldehydes.

Condensation Reactions

Condensation reactions are fundamental to the synthetic utility of pyrazole carbaldehydes. The reaction rate and yield often depend directly on the electrophilicity of the carbonyl carbon.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a base. This reaction is highly sensitive to the aldehyde's reactivity.

  • Pyrazole-4-carbaldehydes: These are the most commonly used isomers in Knoevenagel condensations. They react efficiently with various active methylene compounds under mild conditions, often catalyzed by bases like piperidine, ammonium carbonate, or even amino acids like glycine.[4][5][6] The reaction proceeds smoothly due to the sufficiently electrophilic nature of the C4-formyl group, which is not deactivated by the ring.

  • Pyrazole-3-carbaldehydes: Due to the increased electrophilicity conferred by the adjacent N2 atom, these isomers are expected to be more reactive than their C4 counterparts. They readily undergo condensation, providing a reliable route to various derivatives.[7][8]

  • Pyrazole-5-carbaldehydes: Similar to the 3-isomer, the 5-carbaldehyde is activated and demonstrates high reactivity in condensation reactions.

The choice of catalyst and conditions can be tailored for efficiency. For instance, using ammonium carbonate in aqueous media under sonication provides a green and rapid method for the Knoevenagel condensation of various pyrazole aldehydes with malononitrile.[6]

G start Pyrazole Carbaldehyde + Active Methylene Cmpd. catalyst Add Mild Base (e.g., Piperidine, (NH4)2CO3) start->catalyst intermediate Knoevenagel Adduct (Intermediate) catalyst->intermediate dehydration Dehydration (Water Elimination) intermediate->dehydration product Final Product (α,β-Unsaturated Compound) dehydration->product

Sources

Introduction: The Phenyl-pyrazole Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of Phenyl-Pyrazole Compounds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When incorporated into a larger structure featuring one or more phenyl rings, it forms the phenyl-pyrazole scaffold. This structural motif is recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[3] Phenyl-pyrazole derivatives have been successfully developed into drugs for a range of therapeutic areas, demonstrating their versatility and clinical significance.[1][2] Many derivatives have shown potent anti-inflammatory, anticancer, antimicrobial, and other biological effects.[1][4][5]

This guide provides a comparative literature review of the primary biological activities of phenyl-pyrazole compounds. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR), mechanisms of action, and the experimental data that substantiates these findings. We will explore the causality behind experimental designs and present key data in a comparative format to guide the rational design of novel, potent, and selective therapeutic agents.

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Enzymes

One of the most well-documented activities of phenyl-pyrazole compounds is their anti-inflammatory effect, primarily achieved through the inhibition of cyclooxygenase (COX) enzymes.[6] The COX enzymes, COX-1 and COX-2, mediate the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8] While COX-1 is constitutively expressed and plays a homeostatic role, COX-2 is induced at inflammatory sites.[8] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[7]

The phenyl-pyrazole derivative Celecoxib is a landmark example of a selective COX-2 inhibitor, widely used to treat arthritis and acute pain.[6][9] Its structure provides a classic model for understanding the SAR of this class of compounds. The key to its selectivity lies in the presence of a sulfonamide (-SO2NH2) moiety on one of the phenyl rings. The active site of the COX-2 enzyme has a larger, flexible side pocket compared to COX-1, which can accommodate this bulky sulfonamide group, leading to preferential binding and inhibition.[7][8]

Structure-Activity Relationship (SAR) for COX-2 Inhibition

Systematic studies have elucidated key structural requirements for potent and selective COX-2 inhibition by phenyl-pyrazole derivatives:

  • 1,5-Diaryl Substitution: A 1,5-diaryl substitution pattern on the pyrazole ring is critical. The N1-phenyl ring often binds within a hydrophobic pocket of the enzyme.

  • Para-Sulfonamide/Methylsulfone Group: The presence of a p-sulfonamide (-SO2NH2) or p-methylsulfonyl (-SO2Me) group on the N1-phenyl ring is a hallmark of many selective COX-2 inhibitors.[7][10] This group forms hydrogen bonds within the secondary pocket of the COX-2 active site, anchoring the inhibitor and conferring selectivity.

  • C5-Phenyl Group: The C5-phenyl ring typically occupies the main channel of the enzyme's active site. Substitutions on this ring, such as a trifluoromethyl group (as in Celecoxib), can enhance potency.

  • C3-Substituents: The nature of the substituent at the C3 position of the pyrazole ring can modulate activity. Small, lipophilic groups are often favored.

Table 1: Comparative COX-1/COX-2 Inhibition Data for Phenyl-Pyrazole Derivatives

CompoundC3-SubstituentN1-Phenyl SubstituentC5-Phenyl SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib CF₃4-SO₂NH₂Phenyl150.04375[9]
SC-558 CF₃4-SO₂NH₂Phenyl100.009>1000[10]
Compound 5s Varied Aryl4-SO₂NH₂Varied Aryl183.132.5172.95[10]
Compound 5u Varied Aryl4-SO₂NH₂Varied Aryl134.121.7974.92[10]
Compound 6e Pyridazine4-Br-PhenylPyridazine>1002.51>39.8[11]
Compound 6f Pyridazine3,4,5-(OMe)₃-PhenylPyridazine9.561.158.31[11]

Note: IC₅₀ values and Selectivity Indices are compiled from various sources and methodologies, and should be used for comparative illustration.

Mechanism Visualization: COX-2 Inhibition Pathway

The following diagram illustrates the role of COX-2 in the inflammatory cascade and its inhibition by phenyl-pyrazole compounds.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA₂ COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGH₂) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Phenylpyrazole Phenyl-pyrazole (e.g., Celecoxib) Phenylpyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by phenyl-pyrazole derivatives.

Anticancer Activity: A Multi-Targeted Approach

The phenyl-pyrazole scaffold is a prolific source of anticancer agents, demonstrating activity against numerous cancer cell lines through diverse mechanisms.[12][13] Unlike traditional cytotoxic agents, many phenyl-pyrazole derivatives function as targeted inhibitors of specific proteins that are dysregulated in cancer cells, such as protein kinases and regulators of apoptosis.[13][14][15]

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is a common driver of cancer. Phenyl-pyrazoles have been successfully designed to inhibit a wide range of kinases.[14]

  • S6K1 Inhibitors: Ribosomal protein S6 kinase beta-1 (S6K1) is involved in protein synthesis and cell growth. Phenyl-pyrazole based amides have been developed as potent S6K1 inhibitors, with key interactions including hydrogen bonds with residues like Glu173 and Leu175 in the kinase's hinge region.[16]

  • ROCK-II Inhibitors: Rho-associated coiled-coil containing protein kinase 2 (ROCK-II) is implicated in cell motility and invasion. A pyrazole-phenyl scaffold has been identified as a potent and highly selective ROCK-II inhibitor.[17]

  • CDK Inhibitors: Cyclin-dependent kinases (CDKs) control the cell cycle. Phenyl-pyrazole derivatives have shown significant inhibitory activity against CDK2, a key regulator of the G1/S phase transition, thereby halting cancer cell proliferation.[13]

  • VEGFR-2 Inhibitors: By inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), some pyrazole hybrids can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[13]

Induction of Apoptosis

Beyond kinase inhibition, phenyl-pyrazoles can induce programmed cell death (apoptosis) in cancer cells. One emerging strategy is the inhibition of anti-apoptotic proteins from the BCL-2 family, such as MCL-1. Overexpression of MCL-1 allows cancer cells to evade apoptosis. Recently, phenyl-pyrazole derivatives have been discovered as a new class of selective MCL-1 inhibitors, which bind to the BH3-domain-binding pocket on MCL-1, disrupting its protective function and triggering cell death.[18]

Structure-Activity Relationship (SAR) for Anticancer Activity

The SAR for anticancer activity is highly target-dependent. However, some general principles have emerged:

  • Scaffold Rigidity and Conformation: The specific arrangement of the phenyl and pyrazole rings is crucial for fitting into the ATP-binding pocket of kinases or the hydrophobic grooves of apoptosis regulators.

  • Hydrogen Bonding Moieties: Groups capable of acting as hydrogen bond donors or acceptors (e.g., amides, sulfonamides, ureas) are often essential for anchoring the molecule to key residues in the target protein's active site.[16]

  • Hydrophobic Substituents: Appropriate hydrophobic groups can enhance binding affinity by interacting with nonpolar regions of the target protein. For instance, a t-butyl group was found to significantly increase S6K1 inhibition compared to a smaller methyl group.[16]

Table 2: Comparative Anticancer Activity of Phenyl-Pyrazole Derivatives

CompoundTarget(s)Cancer Cell LineIC₅₀ ValueReference
Afuresertib Analog (Cmpd 2) Akt1HCT116 (Colon)0.95 µM[14]
Compound D2 S6K1Enzyme Assay15.9 nM[16]
Compound 5 (ROCK Inhibitor) ROCK-IIEnzyme Assay56 nM[17]
Compound 25 (VEGFR-2) VEGFR-2, variousHT29 (Colon)3.17 µM[13]
Compound 34 (CDK2) CDK2HCT116 (Colon)< 23.7 µM[13]
GQN-B37-Me MCL-1MV-4-11 (Leukemia)Not specified (induces apoptosis)[18]
Workflow Visualization: Anticancer Drug Discovery

This diagram outlines a typical workflow for the discovery and validation of phenyl-pyrazole based anticancer agents.

Anticancer_Workflow cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_preclinical Preclinical Lib_Design Library Design (Target-based or SAR-driven) Synthesis Chemical Synthesis Lib_Design->Synthesis In_Vitro_Enzyme In Vitro Enzyme Assays (e.g., Kinase) Synthesis->In_Vitro_Enzyme Cell_Based Cell-Based Assays (e.g., MTT, Apoptosis) In_Vitro_Enzyme->Cell_Based SAR_Analysis SAR Analysis Cell_Based->SAR_Analysis SAR_Analysis->Lib_Design Optimization Loop In_Vivo In Vivo Models (e.g., Xenograft) SAR_Analysis->In_Vivo Lead Compound Tox Toxicity Studies In_Vivo->Tox

Caption: A generalized workflow for anticancer phenyl-pyrazole drug discovery.

Antimicrobial Activity: Combating Bacteria and Fungi

Phenyl-pyrazole derivatives also exhibit significant potential as antimicrobial agents, with activity reported against a range of pathogenic bacteria and fungi.[19][20][21] The emergence of drug-resistant microbes has created an urgent need for novel antimicrobial compounds, and the phenyl-pyrazole scaffold offers a promising starting point.[4]

Antibacterial and Antifungal Effects

Studies have shown that certain phenyl-pyrazole derivatives can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus species.[19][20]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The structural features influencing antimicrobial potency can be quite specific:

  • Halogenation: The introduction of halogen atoms, particularly bromine, onto the scaffold can dramatically increase antimicrobial activity. One study identified a 4-(2-bromoacetyl) moiety on the pyrazole ring as a key feature for potent antifungal action.[19]

  • Heterocyclic Substitutions: The attachment of other heterocyclic rings, such as thiazole, to the phenyl-pyrazole core can lead to compounds with interesting antimicrobial profiles.[19]

  • Trifluoromethyl Group: Similar to other biological activities, a trifluoromethyl group on the pyrazole ring has been shown to improve the antifungal and antibacterial properties of N-phenyl and N-pyridinyl pyrazole carboxamides.[22]

Table 3: Comparative Antimicrobial Activity (MIC/EC₅₀) of Phenyl-Pyrazole Derivatives

CompoundTarget OrganismActivity TypeMIC / EC₅₀ (µg/mL)Reference
Compound 3 Aspergillus sp.AntifungalExcellent Activity (Qualitative)[19]
Compound 17 Candida albicansAntifungalHigh Activity (Qualitative)[19]
Compound 3 Escherichia coliAntibacterial0.25[20]
Compound 4 Streptococcus epidermidisAntibacterial0.25[20]
Compound T3 Gibberella zeaeAntifungal14.7[22]
Compound T23 Rice bacterial leaf blightAntibacterial9.4[22]

Note: MIC = Minimum Inhibitory Concentration; EC₅₀ = Half maximal effective concentration. Values are for illustrative comparison.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are representative methods for evaluating the biological activities discussed.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the IC₅₀ values of test compounds against COX enzymes.

Principle: This is an enzyme immunoassay (EIA) that measures the amount of Prostaglandin F2α (PGF2α), produced by the COX-catalyzed peroxidation of arachidonic acid. The inhibitory effect of a compound is determined by measuring the reduction in PGF2α production.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Reconstitute purified human COX-1 or ovine/human COX-2 enzyme in the reaction buffer.

    • Prepare a solution of arachidonic acid (substrate) and heme (cofactor) in the buffer.

    • Serially dilute the phenyl-pyrazole test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) in DMSO, then further dilute in the reaction buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme solution to each well.

    • Add 10 µL of the test compound dilutions or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding 10 µL of a 1 M HCl solution.

  • Quantification (EIA):

    • The product of the COX reaction, PGH₂, is unstable and is reduced to PGF2α.

    • Quantify the amount of PGF2α in each well using a commercially available Prostaglandin F2α EIA Kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 2: MTT Assay for Anticancer Cytotoxicity

This protocol details the MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HCT116, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phenyl-pyrazole test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control wells.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression.

Conclusion and Future Perspectives

The phenyl-pyrazole scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities. The success of COX-2 inhibitors like Celecoxib has paved the way for extensive exploration, revealing potent anticancer agents that target specific kinases and apoptotic pathways, as well as promising antimicrobial leads.

The comparative analysis of structure-activity relationships consistently highlights several key principles for rational drug design:

  • The specific substitution pattern on the pyrazole and its associated phenyl rings is paramount for determining both potency and target selectivity.

  • The introduction of specific functional groups, such as sulfonamides for COX-2 selectivity or halogens for antimicrobial activity, can dramatically alter the biological profile.

  • The scaffold's conformational flexibility allows it to be adapted to fit the distinct topographies of various enzyme active sites and protein-protein interaction surfaces.

Future research in this field holds significant promise. The development of hybrid molecules that combine the phenyl-pyrazole core with other pharmacophores could lead to dual-action agents, such as compounds with both anti-inflammatory and anticancer properties.[13] Furthermore, a deeper understanding of the off-target effects and toxicity profiles of these compounds will be critical for advancing the most promising leads into clinical development. The continued exploration of this versatile scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents to address unmet medical needs.

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A Comparative Guide to Cross-Reactivity Studies of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a remarkable array of FDA-approved therapeutics.[1][2][3] From the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil, pyrazole derivatives have demonstrated vast therapeutic potential.[4][5] The 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde framework represents a versatile starting point for synthesizing novel bioactive agents, owing to its reactive carbaldehyde group and the modifiable phenyl ring.[6][7][8]

However, the very structural features that grant these compounds their potent biological activity also present a significant challenge: the potential for cross-reactivity. A drug candidate's interaction with unintended, off-target proteins can lead to unforeseen side effects, toxicity, or a diminished therapeutic window, representing a primary cause of attrition in drug development pipelines.[9] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically evaluating the cross-reactivity of this compound derivatives. We will dissect the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis based on established structure-activity relationship (SAR) principles for this compound class.

Strategic Framework for Assessing Cross-Reactivity

A robust cross-reactivity assessment is not a single experiment but a multi-tiered, iterative process. The goal is to build a comprehensive selectivity profile, moving from broad, predictive methods to highly specific, quantitative assays. This funneling approach allows for the early deselection of non-specific compounds, conserving resources for the most promising candidates.

G cluster_0 Tier 1: In Silico & Computational Screening cluster_1 Tier 2: In Vitro Profiling cluster_2 Tier 3: In-Depth Characterization a Compound Library of This compound Derivatives b Molecular Similarity Analysis (e.g., Tanimoto Coefficient) a->b c Predictive Docking Against Off-Target Panels (Kinases, GPCRs, etc.) a->c d Prioritized Hit List (Predicted Selectivity) b->d c->d e Broad Biochemical Screening (e.g., Large Kinase Panel @ 1-10 µM) d->e Proceed with high-priority hits f Affinity Measurement (SPR, BLI) e->f g Functional Cellular Assays (CETSA, Reporter Assays) f->g h Confirmed Hits with Preliminary Selectivity Data (IC50, KD) g->h i Dose-Response Curves Against Key Off-Targets h->i Proceed with selective hits j Comprehensive Selectivity Profile (e.g., S-Score, Dendrogram) i->j k Lead Candidate Selection j->k

Figure 1: A tiered workflow for systematic cross-reactivity assessment.

Part 1: Predictive Analysis and In Silico Screening

The principle behind initial computational screening is to leverage existing knowledge. By comparing the structural and electronic features of your derivatives to vast databases of known ligands, you can preemptively identify potential liabilities.[10]

Causality Behind the Choice:
  • Molecular Similarity: This method operates on the principle that structurally similar molecules often share similar biological targets.[10] It provides a rapid, cost-effective first pass to flag derivatives that bear a high resemblance to known promiscuous compounds or ligands for problematic off-targets (e.g., hERG channel blockers).

  • Molecular Docking: While similarity focuses on the ligand, docking simulates the interaction between the ligand and a protein's binding site. Docking your pyrazole derivatives against a panel of common off-target families (kinases are a prime suspect for pyrazoles) can predict binding affinities and highlight potential interactions that warrant experimental validation.[11][12]

Part 2: Experimental Validation - In Vitro Methodologies

Computational predictions must be substantiated with empirical data. In vitro assays provide the first layer of experimental evidence, quantifying the interactions between your compounds and potential off-targets.

Biochemical Assays: Quantifying Direct Interactions

These assays utilize purified proteins to measure binding affinity or functional inhibition directly, free from the complexities of a cellular environment.

Key Methodologies:

  • Thermal Shift Assay (TSA): A high-throughput method ideal for initial screening. It measures the change in a protein's melting temperature upon ligand binding. A significant thermal shift indicates a direct interaction.[13]

  • Surface Plasmon Resonance (SPR): Considered a gold-standard for binding analysis, SPR provides real-time kinetic data (association/dissociation rates) and a precise equilibrium dissociation constant (KD), offering a detailed view of the binding event's strength and stability.[13]

  • Enzymatic Inhibition Assays: For off-targets that are enzymes (e.g., kinases, proteases), functional assays measuring the inhibition of substrate turnover are crucial. These yield an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]

Cellular Assays: Assessing Effect in a Biological Context

Confirming an interaction within a living cell is a critical step, as it validates that the compound can penetrate the cell membrane and engage its target in a physiological setting.

Key Methodologies:

  • Cellular Thermal Shift Assay (CETSA): An extension of TSA, CETSA measures the thermal stabilization of a target protein within intact cells or cell lysates.[14] It is a powerful tool for confirming target engagement in a relevant biological matrix.

  • Reporter Gene Assays: These assays are engineered to produce a measurable signal (e.g., light via luciferase) when a specific signaling pathway is activated or inhibited. They are invaluable for assessing the downstream functional consequences of off-target engagement.[12]

Experimental Protocol: High-Throughput Kinase Inhibition Assay

This protocol describes a representative method for screening pyrazole derivatives against a panel of kinases, a common off-target class for this scaffold.

Objective: To determine the percent inhibition of a panel of kinases by test compounds at a fixed concentration (e.g., 10 µM) to identify potential off-target interactions.

Materials:

  • Kinase panel (e.g., commercial panels from Promega, MilliporeSigma).

  • Kinase-specific peptide substrates and ATP.

  • Test compounds (10 mM stock in DMSO).

  • Kinase buffer (composition varies by kinase, typically includes HEPES, MgCl₂, Brij-35, and EGTA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare intermediate dilutions of the this compound derivatives in kinase buffer.

    • Using an acoustic dispenser or multichannel pipette, transfer the compounds to the 384-well assay plates to achieve a final concentration of 10 µM. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the specific kinase, its corresponding peptide substrate, and ATP at a concentration near its Km.

    • Dispense the kinase/substrate/ATP mix into the wells containing the compounds. The final volume should be ~10 µL.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the reaction at room temperature for 1 hour. Causality Note: This incubation period allows the enzymatic reaction to proceed to a point where inhibition can be accurately measured without depleting the substrate entirely.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • An inhibition value >50% is typically considered a "hit" and warrants further investigation with dose-response curves to determine an IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow prep 1. Compound & Reagent Preparation plate 2. Dispense Compounds & Kinase Master Mix to 384-well Plate prep->plate incubate 3. Incubate at RT (1 hour) plate->incubate adpglo 4. Add ADP-Glo™ Reagent (Terminate Reaction) incubate->adpglo detect 5. Add Kinase Detection Reagent adpglo->detect read 6. Read Luminescence detect->read analyze 7. Calculate % Inhibition read->analyze

Figure 2: Step-by-step workflow for a luminescence-based kinase assay.

Comparative Analysis: Predicting Selectivity of Derivatives

While specific experimental cross-reactivity data for this compound derivatives is not yet broadly published, we can make informed predictions based on established SAR principles for the pyrazole scaffold.[4][15] The key to modulating selectivity lies in the chemical nature of the substituents on the phenyl ring (R¹) and modifications to the carbaldehyde group (R²).

DerivativeR¹ (on Phenyl Ring)R² (at Position 3)Predicted Cross-Reactivity Profile & Rationale
Parent Scaffold -H-CHO (Carbaldehyde)Moderate to Low Selectivity: The unsubstituted phenyl ring offers general hydrophobic interactions. The reactive aldehyde is a potential liability, capable of forming covalent bonds (Schiff bases) with lysine residues, leading to non-specific interactions.[6][16]
Derivative A -CF₃ (Trifluoromethyl)-CHO (Carbaldehyde)Potentially Improved Selectivity: The strong electron-withdrawing -CF₃ group can alter the electronics of the phenyl ring, potentially disfavoring binding to certain off-targets while enhancing affinity for the primary target. It may also offer specific interactions not possible with the parent scaffold.[2][4]
Derivative B -OCH₃ (Methoxy)-CHO (Carbaldehyde)Altered Selectivity Profile: The electron-donating methoxy group can act as a hydrogen bond acceptor. This could increase affinity for off-targets possessing a suitable hydrogen bond donor in the binding pocket, but could also be exploited to enhance on-target potency.[4]
Derivative C -H-CH=NOH (Oxime)Significantly Improved Selectivity: Converting the reactive aldehyde to a more stable oxime eliminates the risk of covalent modification. The oxime can form new hydrogen bonds, fundamentally changing the binding mode and steering the molecule away from off-targets that recognize the aldehyde.
Derivative D -Cl (Chloro)-COOH (Carboxylic Acid)High Potential for Selectivity: Oxidation of the aldehyde to a carboxylic acid introduces a charged group. This drastically alters solubility and creates an opportunity for strong, specific salt-bridge interactions with arginine or lysine residues, a common strategy for achieving high target selectivity.[16]

Conclusion: A Pathway to Selective Drug Candidates

The this compound scaffold is a promising starting point for drug discovery. However, realizing its therapeutic potential hinges on a rigorous and systematic evaluation of cross-reactivity. By integrating computational prediction with a tiered in vitro screening cascade—from broad functional screens to precise biophysical measurements—researchers can effectively navigate the complex landscape of off-target interactions. The SAR principles outlined here suggest that thoughtful modification of the phenyl and carbaldehyde moieties is a powerful strategy for engineering selectivity. This comprehensive approach ensures that only the most specific and safest candidates advance, maximizing the probability of success in developing the next generation of pyrazole-based medicines.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Akula, S., & Odame, F. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21).
  • BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. BenchChem.
  • Faria, J. V., et al. (2017).
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Akula, S., & Odame, F. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • MDPI. (n.d.).
  • Various Authors. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Research in Applied Sciences and Engineering Technology.
  • Lokhande, P. D., et al. (2011).
  • Madia, V. N., et al. (2022).
  • Krasowski, M. D., et al. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.
  • Wang, H., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - NIH.
  • Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Chen, H., et al. (2022).
  • Li, R. J., & Li, D. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
  • El-Malah, A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Liu, S., et al. (2018).
  • Chem-Impex. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Chem-Impex.
  • Wang, H., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Kumar, V., et al. (2012). Current status of pyrazole and its biological activities. PMC - PubMed Central.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, step-by-step protocol for the safe disposal of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde. Due to its classification as a hazardous substance, this compound must not be disposed of via standard laboratory drains or as common refuse. The core directive is to treat this chemical as hazardous waste, ensuring it is properly segregated, containerized, labeled, and transferred to your institution's Environmental Health & Safety (EHS) department for final disposal by a licensed contractor. Adherence to this guide will ensure regulatory compliance, protect personnel, and minimize environmental impact.

Section 1: Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's hazard profile is the foundation of its safe management and disposal. While specific toxicological data for this compound is not extensively published, a reliable hazard assessment can be synthesized by examining its structural motifs—a substituted pyrazole ring and an aldehyde functional group—and data from structurally analogous compounds.

The pyrazole nucleus is a prominent scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals, suggesting that pyrazole derivatives should be handled with care to avoid unintended biological effects or environmental contamination.[1][2] The aldehyde group can impart reactivity and potential for irritation.

Based on Safety Data Sheets (SDS) for closely related pyrazole carbaldehydes, the following hazards should be assumed for this compound:

Hazard ClassificationGHS Hazard StatementRationale and Source Analogs
Acute Oral Toxicity H302: Harmful if swallowed Based on data for 3-Methyl-1-phenyl-2-pyrazoline-5-one and 1-Methyl-1H-pyrazole-3-carbaldehyde.[3][4][5]
Skin Irritation H315: Causes skin irritation A common classification for similar pyrazole aldehydes.[4][6][7]
Eye Irritation H319: Causes serious eye irritation Consistently listed for analogous compounds, indicating a significant risk of eye damage upon contact.[3][4][6][7]
Respiratory Irritation H335: May cause respiratory irritation Aldehydes are often respiratory irritants; this is confirmed in the SDS for several pyrazole carbaldehydes.[3][6][7]

Incompatible Materials: To prevent dangerous reactions, this compound should not be mixed with strong oxidizing agents, strong bases, or strong reducing agents.[3][8]

Environmental Hazards: Pyrazole derivatives can be persistent and pose a risk to aquatic ecosystems.[9] Therefore, disposal into sanitary sewer systems is strictly prohibited to prevent environmental release.[3][8]

Section 2: Core Disposal Protocol

This protocol outlines the mandatory, step-by-step procedure for disposing of this compound. The guiding principle is waste minimization and containment.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound for disposal, ensure a robust safety posture. The causality is clear: direct contact can cause skin, eye, and respiratory irritation.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Body Protection: A standard laboratory coat is required.

  • Ventilation: All handling and packaging of waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

Step 2: Waste Identification and Segregation

Proper segregation is critical to prevent accidental chemical reactions and ensure the waste stream is correctly processed.

  • Classify as Hazardous: this compound must be classified as hazardous chemical waste.[10]

  • Isolate the Waste Stream: Do not mix this compound with other waste streams (e.g., non-hazardous, biological, or even other organic wastes) unless explicitly directed by your institution's EHS office.[10][12] Mixing incompatible materials can lead to dangerous reactions.

Step 3: Containerization and Labeling

The waste container is the primary barrier preventing release. Its integrity and labeling are non-negotiable.

  • Select a Compatible Container:

    • For Solid Waste: Use a sealable, wide-mouth container made of a compatible material (e.g., HDPE).

    • For Liquid Waste (Solutions): Use a dedicated, leak-proof, and chemically compatible container with a screw-top cap.[9] Ensure the container material is compatible with any solvents used.

  • Label the Container Immediately: The label must be clear, accurate, and securely affixed. It must include:

    • The words "HAZARDOUS WASTE "[9][10]

    • The full chemical name: "This compound " (no formulas or abbreviations).[13]

    • An accurate list of all constituents, including solvents, with approximate percentages.[9][13]

    • The date when waste was first added (accumulation start date).[9]

    • The name of the Principal Investigator and laboratory location.

Step 4: Waste Accumulation and Storage
  • Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from drains or sources of ignition.[10]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.

  • Keep Closed: The container must remain tightly sealed at all times except when waste is actively being added.[13][14]

Step 5: Final Disposal
  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. Provide the EHS team with the full chemical name and any available safety information.

  • Documentation: Complete any required waste manifests or logbooks as per your institutional and local regulations. Chemical waste generators are legally responsible for ensuring complete and accurate classification and disposal.[3][8]

The following diagram illustrates the decision-making workflow for this disposal process.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_contain Containment Phase cluster_storage Storage & Final Disposal Phase A Identify Waste: This compound B Assess Hazards: Irritant (Skin, Eye, Respiratory) Harmful if Swallowed A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat Work in Fume Hood B->C D Select Compatible Waste Container C->D E Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Constituents D->E F Add Waste to Container & Securely Seal Lid E->F G Store in Designated, Secondary Containment Area F->G H Schedule Pickup with Institutional EHS Office G->H I Complete Waste Manifest & Transfer Custody to EHS H->I

Caption: Disposal workflow for this compound.

Section 3: Spill Management Protocol

In the event of a spill, a prepared response is essential to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

  • Contain the Spill (for trained personnel on minor spills):

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[11]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Dispose of Spill Debris: Label the container with all contents (absorbent material, spilled chemical, cleaning materials) and manage it as hazardous waste according to the protocol in Section 2.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carbaldehyde.
  • Fluorochem. (2024). Safety Data Sheet: 1-Ethyl-1H-pyrazole-5-carbaldehyde.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-pyrazole-5-carbaldehyde, 95+%.
  • AK Scientific, Inc. (n.d.). 5-Isobutyl-1-phenyl-1H-pyrazole-3-carbaldehyde - Safety Data Sheet.
  • PanReac AppliChem. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • Arvia Technology. (n.d.). Pyrazole Removal From Water.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Al-Warhi, T., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.

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A Senior Application Scientist's Guide to Handling 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive, experience-driven framework for the safe operational use and disposal of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough understanding of its potential hazards is critical. This compound is classified with the following hazards:

  • Serious Eye Irritation (Category 2) [1]

  • May Cause Respiratory Irritation (Specific Target Organ Toxicity – Single Exposure, Category 3) [1]

While a comprehensive toxicological profile is not fully established, the chemical structure, possessing both a pyrazole ring and an aldehyde functional group, warrants a cautious approach. Pyrazole derivatives are known for a wide range of pharmacological activities, and as such, should be handled with care to avoid unintended biological effects[2].

Quantitative Data Summary from Safety Data Sheet
Hazard StatementGHS ClassificationPrecautionary Statement HighlightsSource
Causes serious eye irritationEye Irritation, Category 2AP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure, Category 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a passive checklist but an active risk mitigation strategy. The following PPE is mandatory when handling this compound.

Core PPE Requirements
  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are the minimum requirement. Given the serious eye irritation hazard, a face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or if there is a splash risk[3].

  • Hand Protection : Chemical-resistant gloves are essential. Disposable nitrile gloves provide adequate protection for incidental contact[4]. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.

  • Body Protection : A standard laboratory coat should be worn and fully buttoned to protect the skin[3]. Ensure that long pants and closed-toe shoes are worn to cover the entire foot[3].

  • Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[1]. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required. A respiratory protection program, including fit testing and training, is necessary in such cases[3].

PPE Selection and Use Workflow

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection cluster_post_handling Post-Handling assess_risk Assess Risks: - Quantity - Splash Potential - Duration of Handling eye_face Eye/Face Protection: - Goggles (min) - Face shield (recommended) assess_risk->eye_face Select Based on Risk gloves Hand Protection: - Nitrile gloves (incidental) - Heavy-duty (prolonged) assess_risk->gloves body Body Protection: - Lab coat - Long pants - Closed-toe shoes assess_risk->body respiratory Respiratory Protection: - Fume hood (primary) - Respirator (if needed) assess_risk->respiratory inspect_remove Inspect and Remove PPE eye_face->inspect_remove gloves->inspect_remove body->inspect_remove respiratory->inspect_remove wash_hands Wash Hands Thoroughly inspect_remove->wash_hands

Caption: Workflow for PPE selection and use.

Operational Plan: Handling and Storage with Precision

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that the chemical fume hood is functioning correctly. Have all necessary equipment, including spill cleanup materials, readily available.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the previous section.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, decontaminate any surfaces that may have come into contact with the chemical. Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated place[1][5].

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[5].

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response
  • Evacuate : Immediately evacuate the affected area.

  • Alert : Notify your laboratory supervisor and the appropriate safety personnel.

  • Contain : If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite[6]. Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Exposure Response
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7].

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1].

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur[5].

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice[1].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Characterization and Segregation
  • This compound should be treated as hazardous chemical waste[2][8].

  • Segregate waste containing this compound from other waste streams to ensure proper disposal.

Disposal Workflow

Disposal_Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation collect_waste Collect Waste in Compatible Container start->collect_waste label_container Label Container: - 'Hazardous Waste' - Chemical Name - Date collect_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste arrange_pickup Arrange for Pickup by Certified Waste Disposal Service store_waste->arrange_pickup document_disposal Document Disposal Records arrange_pickup->document_disposal end End: Disposal Complete document_disposal->end

Caption: Step-by-step hazardous waste disposal workflow.

Containerization and Labeling
  • Use a dedicated, sealable, and chemically compatible container for waste collection[8].

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[8].

  • Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.

Final Disposal
  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[1].

  • Do not dispose of this chemical down the drain or in regular trash[8].

By adhering to these detailed protocols, you contribute to a safer and more efficient research environment, upholding the highest standards of scientific practice.

References

  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available at: https://www.benchchem.com/product/bchm1134591/technical-support/safe-disposal-guide
  • SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. Fisher Scientific. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. Available at: [Link]

  • Personal Protective Equipment (PPE). University of Washington. Available at: [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Labkem. Available at: [Link]

  • Material Safety Data Sheet - 1-Phenyl-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer. Available at: [Link]

  • Pyrazole Removal From Water - Arvia Technology. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Maryland. Available at: [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.